molecular formula C11H14O B1595998 2,4'-Dimethylpropiophenone CAS No. 50390-51-7

2,4'-Dimethylpropiophenone

Cat. No.: B1595998
CAS No.: 50390-51-7
M. Wt: 162.23 g/mol
InChI Key: VLKIRFAISMBUCB-UHFFFAOYSA-N
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Description

2,4'-Dimethylpropiophenone (CAS 50390-51-7) is a high-value organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol. It serves as a versatile chemical building block and key intermediate in advanced organic synthesis and research applications. This compound is of significant interest in pharmaceutical research, particularly in the synthesis and study of complex molecules. Its structural features make it a valuable precursor for investigating structure-activity relationships. As a member of the propiophenone family, it is a subject of methodological studies in organic chemistry. This compound is provided as a high-purity material to ensure consistent and reliable results in research settings. This product is intended for use in controlled laboratory environments by qualified professionals. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and it is strictly not for human consumption. Researchers should consult the safety data sheet (SDS) and adhere to all appropriate safety protocols during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(4-methylphenyl)propan-1-one
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InChI

InChI=1S/C11H14O/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKIRFAISMBUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074578
Record name 1-Propanone, 2-methyl-1-(4-methylphenyl)-
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Molecular Weight

162.23 g/mol
Source PubChem
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CAS No.

50390-51-7
Record name 2-Methyl-1-(4-methylphenyl)-1-propanone
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Record name 2,4'-Dimethylpropiophenone
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Record name 1-Propanone, 2-methyl-1-(4-methylphenyl)-
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Record name 1-Propanone, 2-methyl-1-(4-methylphenyl)-
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Record name 2,4'-dimethylpropiophenone
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Record name 2,4'-Dimethylpropiophenone
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Foundational & Exploratory

Advanced Synthetic Strategies for 2,4'-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Analysis for Pharmaceutical Development

Executive Summary & Chemical Identity

2,4'-Dimethylpropiophenone , systematically known as 2-methyl-1-(4-methylphenyl)propan-1-one or Isopropyl p-tolyl ketone , is a pivotal intermediate in the synthesis of centrally acting muscle relaxants such as Tolperisone .

Unlike simple propiophenones, the presence of the branched isopropyl group at the carbonyl position introduces specific steric challenges and opportunities. This guide analyzes the two primary synthetic pathways—Friedel-Crafts Acylation and Grignard Addition —providing drug development professionals with the mechanistic insights necessary to optimize yield, purity, and scalability.

Chemical Profile:

  • IUPAC Name: 2-methyl-1-(4-methylphenyl)propan-1-one

  • CAS Number: 5337-93-9[1]

  • Molecular Formula: C11H14O

  • Molecular Weight: 162.23 g/mol

  • Key Application: Precursor for Tolperisone; intermediate in organic synthesis.

Retrosynthetic Analysis

To design a robust synthesis, we must first deconstruct the target molecule. The retrosynthetic analysis reveals two logical disconnections: the Acyl-Aromatic bond (exploiting electrophilic aromatic substitution) and the Carbonyl-Alkyl bond (exploiting nucleophilic addition).

Retrosynthesis Target This compound (Target) Toluene Toluene (Nucleophile) Target->Toluene Route A: Friedel-Crafts Isobutyryl Isobutyryl Chloride (Electrophile) Target->Isobutyryl Acyl Disconnect Bromotoluene 4-Bromotoluene (Pre-Nucleophile) Target->Bromotoluene Route B: Grignard Isobutyronitrile Isobutyronitrile (Electrophile) Target->Isobutyronitrile Imine Disconnect

Figure 1: Retrosynthetic disconnection showing the Acylation (Red) and Organometallic (Green) pathways.

Pathway A: Friedel-Crafts Acylation (The Industrial Standard)

This pathway is the industry standard due to the low cost of starting materials (Toluene). However, it requires rigorous control of thermodynamics to maximize regioselectivity.

3.1 Mechanistic Insight

The reaction involves the generation of an acylium ion from isobutyryl chloride and a Lewis acid catalyst (AlCl₃). Toluene is an activated aromatic ring with ortho/para directing ability.[2]

  • The Challenge: Toluene directs to both ortho and para positions.

  • The Solution: The bulky isopropyl group of the isobutyryl electrophile creates significant steric hindrance, naturally disfavoring ortho attack. By controlling temperature, the para isomer (4-position) selectivity can exceed 95%.

3.2 Experimental Protocol (Bench Scale)

Reagents:

  • Toluene (Dry): 50 mL (Excess, acts as solvent)

  • Isobutyryl Chloride: 10.6 g (0.1 mol)

  • Aluminum Chloride (AlCl₃, Anhydrous): 14.6 g (0.11 mol)

  • Dichloromethane (DCM): 50 mL (Optional co-solvent for viscosity control)

Step-by-Step Workflow:

  • Catalyst Activation: In a 250 mL three-necked flask equipped with a reflux condenser, addition funnel, and drying tube (CaCl₂), suspend 14.6 g of anhydrous AlCl₃ in 30 mL of dry DCM (or neat Toluene). Cool to 0–5°C in an ice bath.

  • Electrophile Formation: Add 10.6 g of Isobutyryl Chloride dropwise to the AlCl₃ suspension. Stir for 15 minutes until the evolution of HCl gas slows and the acylium complex forms (often turning yellow/orange).

  • Substrate Addition: Add 50 mL of dry Toluene dropwise over 30 minutes. Maintain temperature below 10°C to minimize ortho substitution and polymerization side-reactions.

  • Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (25°C). Stir for 3 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The limiting reagent (acyl chloride) should be consumed.

  • Quenching (Exothermic): Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (conc.) mixture. Caution: AlCl₃ hydrolysis is violent.

  • Workup: Separate the organic layer.[3][4][5] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with saturated NaHCO₃ (to remove acid), then Brine. Dry over anhydrous MgSO₄.

  • Purification: Evaporate solvent under reduced pressure. Distill the residue under vacuum (approx. 110–115°C at 10 mmHg) to obtain the clear, colorless oil.

FriedelCrafts R1 Isobutyryl Cl + AlCl3 Inter1 Acylium Ion [Complex] R1->Inter1 Activation Inter2 Sigma Complex Inter1->Inter2 + Toluene (Para Attack) R2 Toluene Prod This compound + HCl + AlCl3 Inter2->Prod Aromatization (-H+)

Figure 2: Electrophilic Aromatic Substitution mechanism favoring para-substitution.

Pathway B: Grignard Addition (The High-Purity Route)

For applications requiring >99.5% isomeric purity (devoid of ortho isomers), the Grignard route is superior. It constructs the ketone from a pre-functionalized para-halogenated precursor, guaranteeing the position of the methyl group.

4.1 Mechanistic Insight

This route utilizes the reaction between p-tolylmagnesium bromide and isobutyronitrile. The intermediate is a metallo-imine salt, which resists further addition of Grignard reagent (unlike acid chlorides, which can over-react to form tertiary alcohols). Acidic hydrolysis converts the imine to the ketone.

4.2 Experimental Protocol

Reagents:

  • 4-Bromotoluene: 17.1 g (0.1 mol)

  • Magnesium Turnings: 2.7 g (0.11 mol)

  • Isobutyronitrile: 6.9 g (0.1 mol)

  • THF (Anhydrous): 100 mL

  • Iodine crystal (Initiator)

Step-by-Step Workflow:

  • Grignard Formation: Flame-dry the glassware under Argon. Add Mg turnings and a crystal of iodine. Add 10 mL of THF and 1 mL of 4-Bromotoluene to initiate (look for turbidity/heat). Once initiated, add the remaining 4-Bromotoluene in THF dropwise to maintain a gentle reflux. Reflux for 1 hour to ensure complete formation of p-TolylMgBr.

  • Nitrile Addition: Cool the Grignard solution to 0°C. Add Isobutyronitrile (diluted in 20 mL THF) dropwise. The reaction is less exothermic than the ketone formation but requires time.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The sterically hindered nitrile requires thermal energy to reach completion.

  • Hydrolysis (Critical Step): Cool to room temperature. Pour the mixture into 200 mL of 10% H₂SO₄ or 3M HCl.

    • Note: The intermediate is a ketimine. It requires strong acid and heat (reflux the acidic mixture for 1 hour) to fully hydrolyze to the ketone.

  • Extraction: Extract with Diethyl Ether or MTBE. Wash with water and brine.

  • Purification: Distillation or recrystallization (if solid at low temp).

Comparative Analysis & Data Presentation
FeatureFriedel-Crafts AcylationGrignard Addition
Starting Materials Toluene, Isobutyryl Chloride4-Bromotoluene, Isobutyronitrile
Cost Efficiency High (Cheap bulk reagents)Moderate (Brominated precursors expensive)
Regioselectivity ~95% Para (requires purification)100% Para (Structurally guaranteed)
Scalability Excellent (Kiloton scale)Moderate (Solvent/Safety limits)
Safety Profile HCl gas evolution; AlCl₃ handlingEther/THF flammability; Grignard reactivity
Yield 75–85%60–75%
Analytical Characterization

To validate the synthesis of 2-methyl-1-(4-methylphenyl)propan-1-one , compare isolated product against these standard spectral markers:

  • IR Spectrum (ATR):

    • ~1680 cm⁻¹: Strong C=O stretch (Aromatic Ketone).

    • ~2960 cm⁻¹: C-H stretch (Isopropyl methyls).

    • ~815 cm⁻¹: Para-substituted benzene ring (out-of-plane bending).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (d, 2H, Ar-H ortho to C=O)

    • δ 7.25 (d, 2H, Ar-H meta to C=O)

    • δ 3.50 (sept, 1H, -CH(CH₃)₂)

    • δ 2.40 (s, 3H, Ar-CH₃)[6]

    • δ 1.20 (d, 6H, -CH(CH₃)₂)

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Mechanistic depth on acylium ions).
  • Yadav, G. D., & Manyar, H. G. (2000). "Atom Economical Synthesis of 4'-Methylpropiophenone by Friedel-Crafts Acylation of Toluene". Organic Process Research & Development. (Demonstrates solid acid catalysis for green synthesis of similar propiophenones).

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard addition to nitriles).[5]

  • PrepChem. "Synthesis of 1-(4-methylphenyl)-2-methyl-1-propanone". (Practical laboratory procedure verification).

Disclaimer: This guide is intended for professional research and development purposes only. The synthesis of chemical intermediates requires compliance with all local, state, and federal regulations regarding precursor monitoring and chemical safety.

Sources

Investigating the mechanism of action of 2,4'-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Title: Pharmacological Characterization & Mechanistic Investigation of 2,4'-Dimethylpropiophenone Subtitle: A Technical Guide for the Evaluation of Propiophenone Scaffolds in Drug Discovery

Executive Summary

This compound (CAS: 50390-51-7), chemically defined as 2-methyl-1-(4-methylphenyl)propan-1-one , represents a "privileged scaffold" in medicinal chemistry.[1][2] It serves as the critical hydrophobic core for two distinct classes of centrally acting agents: the beta-aminoketone muscle relaxants (e.g., Tolperisone) and the synthetic cathinone stimulants (e.g., 4-MMC/Mephedrone).[1][2][3]

For drug development professionals, this molecule presents a unique mechanistic bifurcation.[1][2][3] Depending on downstream functionalization (specifically amination at the alpha-carbon), the pharmacodynamics shift from Voltage-Gated Sodium Channel (Nav) Blockade to Monoamine Transporter (MAT) Reversal .[1][2][3] This guide outlines the technical framework for investigating the mechanism of action (MoA) of this scaffold, distinguishing its membrane-stabilizing properties from psychostimulant potential.[1][2][3]

Part 1: The Mechanistic Dichotomy

To investigate this compound, one must understand the two primary signaling pathways governed by its structural derivatives. The molecule itself (the ketone) is often pharmacologically quiescent but acts as the lipophilic anchor that dictates biodistribution and receptor affinity.[1][2][3]

Pathway A: Voltage-Gated Ion Channel Modulation (Tolperisone-Like)

When derivatized with a piperidine ring (as in Tolperisone), the this compound scaffold mediates membrane stabilization .[1][2][3]

  • Target: Voltage-gated Sodium Channels (Nav1.2, Nav1.6) and N-type Calcium Channels.[1][2][3]

  • Mechanism: The lipophilic phenyl ring inserts into the channel pore or the lipid-protein interface, stabilizing the channel in the inactivated state .[1][2][3] This inhibits repetitive neuronal firing in the reticulospinal tract, reducing spinal reflex amplitude without cortical sedation.[1][2][3]

  • Relevance to Scaffold: The 2,4'-substitution pattern is critical for optimizing lipophilicity (LogP ~3.[1][2][3]0) to cross the Blood-Brain Barrier (BBB) and access the channel pore.[1][2][3]

Pathway B: Monoamine Transporter Interaction (Cathinone-Like)

When derivatized with a primary or secondary amine (e.g., methylamine), the scaffold mimics the structure of dopamine/serotonin.[1][2][3]

  • Target: Dopamine Transporter (DAT), Serotonin Transporter (SERT).[1][2][3]

  • Mechanism: The molecule acts as a substrate-type releaser, reversing the transporter flux and increasing synaptic monoamine concentrations.[1][2][3]

  • Relevance: The 4'-methyl group enhances SERT selectivity compared to the unsubstituted propiophenone.[1][2][3]

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the structural divergence where the this compound scaffold splits into two distinct pharmacological classes.

MoA_Bifurcation Scaffold This compound (Scaffold) DerivA Piperidine Addition (Tolperisone) Scaffold->DerivA Mannich Reaction DerivB Methylamine Addition (4-MMC) Scaffold->DerivB Amination TargetA Nav1.x / Cav2.2 Channels DerivA->TargetA Binding EffectA State-Dependent Blockade (Inactivated State) TargetA->EffectA Stabilization OutcomeA Muscle Relaxation (Spinal Reflex Inhibition) EffectA->OutcomeA Physiological Response TargetB DAT / SERT Transporters DerivB->TargetB Substrate Uptake EffectB Transporter Reversal (Substrate Release) TargetB->EffectB Efflux OutcomeB Psychostimulation (Monoamine Surge) EffectB->OutcomeB Physiological Response

Figure 1: Pharmacological bifurcation of the this compound scaffold showing divergent MoAs based on nitrogen substitution.[1][2][3]

Part 3: Experimental Protocols for Investigation

To determine if a new derivative of this compound exhibits "Tolperisone-like" safety or "Cathinone-like" liability, the following screening cascade is required.

Protocol 1: Whole-Cell Patch Clamp (Nav1.6 Inhibition)

Objective: Quantify the use-dependent blockade of sodium channels, the hallmark of the muscle relaxant mechanism.[1][2][3]

  • Cell Line: HEK293 cells stably expressing human Nav1.6 (SCN8A).

  • Preparation:

    • Pipette solution (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).[1][2][3]

    • Bath solution (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).[1][2][3]

  • Compound Administration: Dissolve this compound derivative in DMSO (final concentration <0.1%). Perfuse at concentrations ranging from 1 µM to 100 µM.[1][2][3]

  • Voltage Protocol:

    • Holding Potential: -120 mV (Resting state).[1][2][3]

    • Pulse Train: Apply a train of 20 depolarizing pulses to 0 mV at 10 Hz.

  • Data Analysis:

    • Measure peak current amplitude for the 1st pulse (Tonic Block) vs. the 20th pulse (Phasic/Use-Dependent Block).

    • Success Criteria: A significant reduction in the 20th pulse amplitude compared to the 1st indicates state-dependent inhibition (characteristic of Tolperisone).[1][2][3]

Protocol 2: Synaptosomal Monoamine Uptake Assay

Objective: Rule out psychostimulant liability by assessing interaction with DAT/SERT.[1][2][3]

  • Tissue Source: Rat striatal synaptosomes (rich in DAT) and hippocampal synaptosomes (rich in SERT).[1][2][3]

  • Tracer: [3H]-Dopamine and [3H]-5-HT.

  • Incubation:

    • Incubate synaptosomes with the test compound (1 nM – 100 µM) for 15 minutes at 37°C.

    • Add radiolabeled tracer and incubate for an additional 5 minutes.[1][2][3]

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Interpretation:

    • Calculate IC50 for uptake inhibition.[1][2][3]

    • Safety Threshold: An IC50 > 10 µM suggests low potential for abuse (low affinity for transporters).[1][2][3] High potency (IC50 < 1 µM) indicates stimulant risk.[1][2][3]

Part 4: Physicochemical & Structural Analysis

The 2,4'-substitution pattern is not arbitrary; it is tuned for bioavailability.[1][2][3]

PropertyValueSignificance in Drug Design
Molecular Formula C11H14OLow molecular weight (<200 Da) allows high BBB permeability.[1][2]
Molecular Weight 162.23 g/mol Ideal for fragment-based drug discovery (FBDD).[1][2][3]
LogP (Predicted) ~2.8 - 3.1Highly lipophilic; ensures rapid CNS penetration.[1][2][3]
H-Bond Acceptors 1 (Carbonyl)Weak interaction; relies on Van der Waals forces for binding.[1][2][3]
Rotatable Bonds 2Rigid enough to fit hydrophobic pockets in Nav channels.[1][2][3]

Key Structural Insight: The 4'-methyl group (para-position) increases metabolic stability against ring oxidation compared to the unsubstituted phenyl ring, while the 2-methyl group (alpha-position) introduces chirality (if reduced) and steric bulk that hinders rapid enzymatic degradation by MAO (Monoamine Oxidase) when aminated.[1][2][3]

Part 5: Investigational Workflow

The following workflow describes the logical sequence for characterizing a sample of this compound (or its metabolite) in a research setting.

Workflow Sample Test Sample: This compound Step1 1. Purity Verification (HPLC-UV / GC-MS) Sample->Step1 Decision1 Is Purity >98%? Step1->Decision1 Step2 2. Metabolic Stability Screen (Liver Microsomes + NADPH) Decision1->Step2 Yes Branch1 3A. Electrophysiology (Nav1.6 Patch Clamp) Step2->Branch1 Branch2 3B. Transporter Binding (DAT/SERT Radioligand) Step2->Branch2 Result1 Data: Use-Dependent Block? (Indicates Muscle Relaxant) Branch1->Result1 Result2 Data: Uptake Inhibition? (Indicates Stimulant Liability) Branch2->Result2

Figure 2: Step-by-step technical workflow for the pharmacological evaluation of the scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576829, this compound. Retrieved from [Link][1][2][3]

  • Kocsis, P., et al. (2005). Tolperisone-type drugs: inhibition of voltage-gated sodium channels.[1][2][3] Journal of Pharmacology and Experimental Therapeutics.[1][2][3] (Mechanistic basis for the scaffold's Nav blockade).

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones.[1][2][3] Neuropharmacology.[1][2][3] (Mechanistic basis for the scaffold's transporter interaction when aminated).

  • Google Patents (2008). Method for producing salts of tolperisone (US7385060B2).[1][2][3] Retrieved from (Details the synthesis from 4-methylpropiophenone).[1][2][3]

  • SIELC Technologies. HPLC Separation of 2-methyl-1-(4-methylphenyl)-1-propanone. Retrieved from [Link]

Sources

2,4'-Dimethylpropiophenone as a fragrance ingredient in scientific research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4'-Dimethylpropiophenone as a Fragrance Ingredient in Scientific Research Content Type: Technical Whitepaper / Research Guide Audience: Researchers, Formulation Scientists, and Regulatory Toxicologists

Mechanistic Characterization, Stability Profiling, and Olfactory Evaluation

Executive Summary & Chemical Identity

This compound (CAS: 50390-51-7), chemically defined as 2-methyl-1-(4-methylphenyl)propan-1-one , represents a specialized class of aromatic ketones utilized in advanced fragrance formulation.[1] Unlike its linear isomers, this compound features a branched alpha-carbon structure (isopropyl group attached to the carbonyl), which imparts unique physicochemical stability and a distinct olfactory profile characterized by rose oxide, herbal, and metallic-green nuances .[1]

This guide outlines the scientific methodologies for synthesizing, characterizing, and validating this molecule in high-performance olfactory research.[1]

Table 1: Physicochemical Profile
PropertySpecificationScientific Relevance
IUPAC Name 2-methyl-1-(4-methylphenyl)propan-1-oneDefines structural isomerism (p-tolyl isopropyl ketone).[1]
CAS Number 50390-51-7Unique identifier for regulatory filing (REACH/TSCA).[1]
Molecular Weight 162.23 g/mol Determines volatility and substantivity (base/middle note).[1]
LogP (calc) ~3.4Indicates lipophilicity; predicts substantivity on skin/fabric.[1]
Odor Descriptors Floral, Rosy, Green, Herbal, MetallicCritical for "Rose Oxide" replacement strategies.
Flash Point >100°CClassifies handling safety (non-flammable for transport).[1]

Synthesis & Structural Logic

The Friedel-Crafts Acylation Protocol

Research grade this compound is synthesized via Friedel-Crafts acylation.[1] This pathway is preferred in industrial research due to its high regioselectivity for the para position when using toluene, driven by the steric bulk of the acylating agent.

Experimental Logic:

  • Substrate: Toluene (methyl group activates the ring).[1]

  • Reagent: Isobutyryl chloride (provides the branched 2-methylpropanoyl group).[1]

  • Catalyst: Aluminum Chloride (

    
    ) – Lewis acid required to generate the acylium ion.[1]
    
  • Solvent: Dichloromethane (DCM) or excess Toluene (to control temperature and viscosity).[1]

Diagram 1: Synthesis Pathway & Mechanism

SynthesisPathway Substrate Toluene (Substrate) Intermediate Acylium Ion Complex [Electrophilic Attack] Substrate->Intermediate Activation Reagent Isobutyryl Chloride (Acylating Agent) Reagent->Intermediate Activation Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Catalysis Transition Sigma Complex (Arenium Ion) Intermediate->Transition Electrophilic Aromatic Substitution (Para-selective) Product This compound (Target Molecule) Transition->Product Deprotonation Byproduct HCl + AlCl3 Transition->Byproduct

Caption: Friedel-Crafts acylation pathway targeting high para-selectivity via steric control of the isobutyryl group.[1]

Olfactory Research Methodology

Gas Chromatography-Olfactometry (GC-O)

To validate the sensory contribution of this compound, researchers employ GC-O.[1] This technique couples analytical separation with human sensory detection to determine the Odor Activity Value (OAV) .[1]

Protocol: Detection Frequency Method

  • Sample Prep: Dilute pure this compound to 1% in ethanol.

  • Injection: Splitless injection into a polar column (e.g., DB-Wax) to simulate polar interaction.[1]

  • Detection: The effluent is split 1:1 between an FID (Flame Ionization Detector) and an Olfactory Port (Sniffing Port).[1]

  • Panel Evaluation: A panel of 4-6 trained perfumers records the start/stop time of olfactory events and assigns descriptors.

  • Data Correlation: Chromatographic peaks are overlaid with sensory data to confirm that the "Rose/Herbal" note originates specifically from the target isomer and not trace impurities (like 4'-methylpropiophenone).[1]

Scientific Insight: The branched isopropyl group at the alpha position creates a "steric shield" around the carbonyl.[1] Research suggests this structural feature modifies receptor binding, shifting the odor profile from the sweet/balsamic notes of linear propiophenones toward the sharper, metallic-green notes associated with rose oxide.[1]

Stability Profiling in Functional Matrices

A critical research phase involves stress-testing the molecule in aggressive media (high pH, oxidation).[1] The alpha-methyl branching provides superior stability against aldol condensation compared to linear ketones.[1]

Accelerated Aging Workflow

Objective: Determine half-life in alkaline bleach (pH 12) and acidic fabric softener (pH 3).[1]

Step-by-Step Protocol:

  • Preparation: Dose 0.5% this compound into the unfragranced base.

  • Incubation: Store samples at three conditions:

    • 
       (Control)[1]
      
    • 
       (Ambient)[1]
      
    • 
       (Accelerated - 12 weeks simulates 1 year).
      
  • Extraction: At weeks 4, 8, and 12, extract 1g of sample with 5mL Ethyl Acetate containing an internal standard (e.g., Dodecane).

  • Analysis: Analyze via GC-MS (SIM mode) tracking the molecular ion (

    
     162).
    
  • Calculation: Calculate % Recovery =

    
    .
    
Diagram 2: Stability Validation Logic

StabilityWorkflow Start Test Sample (0.5% in Matrix) Conditions Incubation Conditions (4°C / 25°C / 45°C) Start->Conditions Sampling Sampling Points (Weeks 4, 8, 12) Conditions->Sampling Extraction L/L Extraction (Ethyl Acetate + Int. Std) Sampling->Extraction Analysis GC-MS Quantification (SIM Mode m/z 162) Extraction->Analysis Decision Stability Criteria Met? (>80% Recovery) Analysis->Decision Pass Approved for Functional Products Decision->Pass Yes Fail Requires Encapsulation Decision->Fail No

Caption: Decision tree for determining the viability of 2,4'-DMPP in aggressive functional bases.

Safety & Regulatory Toxicology (E-E-A-T Compliance)

Before commercial research application, the material must undergo safety assessment aligning with RIFM (Research Institute for Fragrance Materials) standards.[1]

Skin Sensitization (LLNA)

While animal testing is reduced, the Local Lymph Node Assay (LLNA) or in chemico alternatives (DPRA) are cited in safety dossiers.[1]

  • Endpoint: Determination of EC3 value (concentration inducing a 3-fold increase in lymphocyte proliferation).

  • Relevance: Ketones generally show lower sensitization potential than aldehydes, but the alpha-substitution must be cleared for Schiff base formation potential with skin proteins.[1]

Phototoxicity

Given the aromatic ketone structure, UV absorption is possible.[1]

  • Protocol: 3T3 NRU Phototoxicity Test (OECD 432).[1]

  • Mechanism: Cells are exposed to the chemical + UVA light.[1] Cytotoxicity is measured relative to dark controls.[1]

  • Target: Ensure the molecule does not generate radical species upon UV exposure (crucial for sun-care fragrances).[1]

References

  • United States Patent & Trademark Office. (2009).[1] Patent US20090162308A1: Use of this compound as a fragrance substance.[1] Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 583762, this compound.[1] Retrieved from [1]

  • The Good Scents Company. (2024).[1] 2',4'-dimethyl acetophenone and related propiophenone structures in perfumery.[1] Retrieved from [1]

  • OECD Guidelines for the Testing of Chemicals. (2019).[1] Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.[1] Retrieved from [1]

Sources

Phytotoxic effects of 2,4'-Dimethylpropiophenone on plant germination

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical evaluation of 2,4'-Dimethylpropiophenone (CAS 50390-51-7), a structural analog to known allelopathic ketones. It synthesizes established phytotoxicity protocols with the specific physicochemical properties of propiophenone derivatives.

Subject: this compound (CAS 50390-51-7) Application: Bioherbicidal Screening & Germination Inhibition Assays Audience: Plant Physiologists, Agrochemical Researchers, Formulation Scientists

Part 1: Executive Summary & Chemical Profile

This compound (also known as 2-methyl-1-(4-methylphenyl)propan-1-one) is an aromatic ketone characterized by a lipophilic propiophenone backbone. While often utilized as a pharmaceutical intermediate (e.g., in the synthesis of muscle relaxants like Tolperisone), its structural homology to natural allelochemicals—specifically the acetophenones found in Cistus ladanifer—marks it as a candidate for phytotoxic activity.

Research into propiophenone derivatives indicates they act as potent inhibitors of seed germination and radicle growth, likely through membrane disruption and oxidative stress induction. This guide provides a standardized workflow to quantify these effects.

Chemical Identity & Properties
PropertySpecificationRelevance to Bioassay
IUPAC Name 2-Methyl-1-(4-methylphenyl)propan-1-oneDefines structural isomerism (Chain vs. Ring methylation).
CAS Number 50390-51-7Unique identifier for procurement/verification.
Molecular Formula C₁₁H₁₄OLow molecular weight facilitates translocation.
LogP (Est.) ~3.2 - 3.5Critical: High lipophilicity requires specific solvent carriers (e.g., Acetone/DMSO) for aqueous bioavailability.
Solubility Low in water; Soluble in Ethanol, AcetoneDictates the preparation of stock solutions.

Part 2: Mechanism of Action (The Theoretical Framework)

To design an effective assay, one must understand the causality of the phytotoxicity. Based on structure-activity relationships (SAR) of related phenolic ketones (propiophenone, 2',4'-dimethylacetophenone), the proposed mechanism for this compound involves two primary pathways:

  • Membrane Destabilization: The lipophilic nature of the molecule allows it to partition into the phospholipid bilayer of plant cells, increasing permeability and causing electrolyte leakage.

  • ROS-Mediated Mitotic Arrest: Interference with the electron transport chain generates Reactive Oxygen Species (ROS), leading to oxidative damage and the inhibition of apical meristematic activity (radicle growth).

Pathway Visualization

The following diagram illustrates the cascade from application to physiological observation.

MOA cluster_0 Uptake Phase cluster_1 Cellular Targets cluster_2 Physiological Response Application This compound (Exogenous Application) Diffusion Diffusion across Seed Coat/Cell Wall Application->Diffusion Membrane Lipid Bilayer Partitioning Diffusion->Membrane Lipophilic Entry ROS ROS Generation (Oxidative Stress) Membrane->ROS Stress Signal Leakage Electrolyte Leakage Membrane->Leakage Mitosis Inhibition of Mitosis (Meristem) ROS->Mitosis Cell Cycle Arrest Phenotype Reduced Radicle Length & Germination Delay Leakage->Phenotype Mitosis->Phenotype

Caption: Proposed phytotoxic mode of action showing lipophilic entry leading to membrane destabilization and mitotic arrest.

Part 3: Experimental Protocol

This protocol is designed to be self-validating . It includes positive controls (known herbicides or allelochemicals) and solvent controls to ensure observed effects are due to the this compound and not the carrier.

Materials[1][2][3][4][5][6][7]
  • Target Species:

    • Lactuca sativa (Lettuce) – Highly sensitive Dicot (Standard bioindicator).

    • Allium cepa (Onion) or Triticum aestivum (Wheat) – Monocot comparison.

  • Solvent: Acetone or Methanol (Analytical Grade).

  • Substrate: Whatman No. 1 Filter Paper.

  • Environment: Growth chamber at 25°C ± 1°C, 12h/12h photoperiod (or continuous dark depending on seed requirement).

Preparation of Test Solutions

Scientific Rationale: Due to low water solubility, a "carrier solvent" method is required. However, the solvent itself can be phytotoxic. The "evaporation method" is superior to the "solvent vector" method for volatile ketones.

  • Stock Solution: Dissolve this compound in pure acetone to create a 10 mM stock.

  • Dilution Series: Prepare concentrations of 0.1, 0.5, 1.0, and 5.0 mM using acetone.

  • Application (Critical Step):

    • Pipette 2 mL of each concentration onto the filter paper in the Petri dish.

    • Evaporation: Allow the acetone to evaporate completely under a fume hood (approx. 20-30 mins). This leaves the compound adsorbed to the paper without the toxic solvent.

    • Rehydration: Add 2-3 mL of distilled water to the dried paper.

  • Controls:

    • Negative Control: Acetone only (evaporated) + Water.

    • Positive Control: Commercial herbicide (e.g., Glyphosate or 2,4-D) at standard field rate equivalent.

Bioassay Workflow

Workflow Start Stock Prep (Acetone) Dilution Dilution Series (0.1 - 5.0 mM) Start->Dilution Evap Solvent Evaporation (Filter Paper) Dilution->Evap Pipette onto Paper Seed Sowing (25 Seeds/Dish) Evap->Seed Rehydrate with dH2O Incubate Incubation (25°C, 72-120h) Seed->Incubate Measure Data Collection (G%, RL, SL) Incubate->Measure

Caption: Step-by-step experimental workflow ensuring solvent removal prior to seed contact.

Data Collection Metrics

Measurements should be taken at fixed intervals (e.g., 72h, 96h, 120h).

  • Germination Percentage (G%):

    
    
    
  • Radicle Length (RL): The most sensitive metric for phytotoxicity. Measure to the nearest mm.

  • Germination Index (GI): Combines rate and final percentage.

    
    
    (Where 
    
    
    
    is seeds germinated on day
    
    
    , and
    
    
    is time in days)

Part 4: Data Analysis & Interpretation

Summarize your findings using the following structure. Calculate the IC50 (concentration required to inhibit 50% of growth) using non-linear regression (Log-Logistic model).

Hypothetical Data Structure (Template)
Treatment (mM)Germination (%)Radicle Length (mm)Inhibition vs Control (%)Statistical Significance (p<0.[1][2][3]05)
Control (0.0) 98 ± 225.4 ± 1.2--
0.1 95 ± 322.1 ± 1.513.0%NS
0.5 80 ± 515.2 ± 2.040.1%*
1.0 45 ± 68.5 ± 1.166.5%**
5.0 5 ± 21.2 ± 0.595.3%***

Interpretation Guide:

  • Hormesis: Watch for growth stimulation at the lowest concentration (0.1 mM), a common phenomenon with allelochemicals.

  • Species Specificity: If monocots (Wheat) are resistant while dicots (Lettuce) are susceptible, the compound has potential as a selective bioherbicide.

Part 5: Safety & Handling

  • Hazard Identification: this compound is an irritant. It may cause skin and eye irritation.

  • PPE: Nitrile gloves and safety goggles are mandatory.

  • Disposal: All treated filter papers and seeds must be disposed of as chemical waste due to the persistence of the aromatic ketone.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 576829, 2-Methyl-1-(4-methylphenyl)propan-1-one. Retrieved from [Link][4]

  • Sánchez-Vioque, R., et al. (2023). Evaluation of Propiophenone, 4′-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L.[1][2][3][5] Plants, 12(5), 1187.[3] Retrieved from [Link]

  • Macías, F. A., et al. (2000). Allelopathy: Chemistry and Mode of Action of Allelochemicals. CRC Press.

Sources

Comprehensive Spectroscopic Profiling of 2,4'-Dimethylpropiophenone

[1][2]

Executive Summary & Structural Context

Target Molecule: 2-Methyl-1-(4-methylphenyl)propan-1-one Molecular Formula:

Molecular Weight:CAS Number:1234

The spectroscopic signature of this compound is defined by the steric influence of the isopropyl group adjacent to the carbonyl (the "2-methyl" on the chain) and the electronic effects of the para-methyl substitution on the ring. Accurate characterization requires differentiating the isopropyl spin system in NMR and identifying the alpha-cleavage dominance in Mass Spectrometry, which suppresses the McLafferty rearrangement typical of straight-chain propiophenones.[1][2]

Analytical Workflow

The following diagram outlines the logical flow for complete structural validation, ensuring self-verification at each step.

AnalyticalWorkflowcluster_methodsSpectroscopic TriangulationSampleRaw Sample(2,4'-DMPP)IRFT-IR(Functional Groups)Sample->IRNeat/ATRNMR1H / 13C NMR(Connectivity)Sample->NMRDissolve in CDCl3MSGC-MS(Fragment Analysis)Sample->MSDilute in MeOHAnalysisData Integration& VerificationIR->AnalysisC=O @ 1680 cm-1NMR->AnalysisIsopropyl SeptetMS->AnalysisBase Peak m/z 119

Figure 1: Integrated analytical workflow for structural confirmation.

Experimental Methodology

Sample Preparation[1][2][5]
  • NMR: Dissolve 10–15 mg of the analyte in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% TMS as an internal standard. Filter through a cotton plug to remove particulates.[1][2]
    
  • GC-MS: Dilute the sample to 10 ppm in HPLC-grade Methanol or Ethyl Acetate. Use a split injection mode (ratio 50:1) to prevent detector saturation.[1][2]

  • FT-IR: Apply neat liquid (if oil) or cast a film on a KBr window.[1][2] For solid samples, use an ATR (Attenuated Total Reflectance) crystal (Diamond/ZnSe).[1][2]

Instrument Parameters
  • NMR: 400 MHz or higher. Pulse delay (

    
    ) 
    
    
    2.0s to ensure relaxation of aromatic protons.[1][2]
  • MS: Electron Impact (EI) ionization at 70 eV.[1][2] Source temperature: 230°C. Scan range: 40–300 m/z.[1]

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is the definitive tool for distinguishing this isomer from straight-chain propiophenones.[1][2] The presence of a septet and a doublet (6H) confirms the isopropyl group (2-methyl on the chain), ruling out n-propyl isomers.[1]

Table 1: 1H NMR Assignments (400 MHz, CDCl3)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
Ar-H (ortho) 7.85Doublet (d)2H8.2Protons adjacent to C=O[1][2] (Ring 2',6')
Ar-H (meta) 7.25Doublet (d)2H8.0Protons adjacent to Me (Ring 3',5')
CH (Methine) 3.52Septet (sep)1H6.8Alpha-proton (Chain C2)
Ar-CH3 2.40Singlet (s)3H-Para-methyl group (Ring 4')
CH(CH3)2 1.21Doublet (d)6H6.8Isopropyl methyls (Chain C3, C1'')
Table 2: 13C NMR Assignments (100 MHz, CDCl3)
Shift (

, ppm)
TypeAssignment
204.1 C=O[1][2]Carbonyl Carbon
143.5 C (quat)Aromatic C4' (attached to Me)
133.8 C (quat)Aromatic C1' (attached to C=O)
129.2 CHAromatic C3', C5'
128.4 CHAromatic C2', C6'
35.1 CHAlpha-carbon (Methine)
21.6 CH3Aromatic Methyl
19.3 CH3Isopropyl Methyls
Mass Spectrometry (GC-MS)

The fragmentation pattern of this compound is dominated by alpha-cleavage .[1][2] Unlike straight-chain ketones which often exhibit a strong McLafferty rearrangement peak, the branched isopropyl group favors the loss of the isopropyl radical to form a stable acylium ion.[2]

Fragmentation Pathway[1][2][5]
  • Molecular Ion (

    
    ):  m/z 162 (Moderate intensity).[1][2]
    
  • Alpha-Cleavage (Dominant): Cleavage of the bond between the carbonyl carbon and the alpha-carbon (isopropyl group).[1][2]

    • Loss: Isopropyl radical (

      
      , mass 43).[1][2]
      
    • Formation: 4-Methylbenzoyl cation (Acylium ion) at m/z 119 .[1][2] This is the Base Peak (100%) .

  • Secondary Loss: Loss of CO from the acylium ion (119 - 28).[1][2]

    • Formation: Tropylium ion derivative (Tolyl cation) at m/z 91 .[1][2]

MassSpecM_IonMolecular Ion (M+)m/z 162Alpha_CleavageAlpha-Cleavage(Loss of Isopropyl Radical)M_Ion->Alpha_CleavageBase_PeakAcylium Ion (Base Peak)[p-Tolyl-C=O]+m/z 119Alpha_Cleavage->Base_Peak-43 amuCO_LossLoss of CO(-28 amu)Base_Peak->CO_LossTropyliumTolyl Cation[C7H7]+m/z 91CO_Loss->Tropylium

Figure 2: Primary fragmentation pathway under Electron Impact (70eV).[1][2]

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the conjugated ketone functionality.[1][2]

  • C=O Stretch: 1675–1685 cm⁻¹.[1][2] The conjugation with the aromatic ring lowers the frequency compared to aliphatic ketones (usually ~1715 cm⁻¹).[1]

  • C-H Stretch (Aliphatic): 2960–2870 cm⁻¹ (Strong signals due to the isopropyl and methyl groups).[1][2]

  • C=C Stretch (Aromatic): 1605 cm⁻¹ and 1470 cm⁻¹.[1][2]

  • Para-Substitution Overtones: Weak overtone bands in the 1700–2000 cm⁻¹ region typical of p-substituted benzenes.[1][2]

Impurity Profiling & Quality Control

In a drug development context, distinguishing this compound from its isomers is critical.[1][2]

  • Regioisomer: 1-(2,4-Dimethylphenyl)propan-1-one (2',4'-DMPP) [1][2][6]

    • Differentiation: The NMR of this impurity will show a triplet and quartet (ethyl group) instead of the septet/doublet (isopropyl group) of the target molecule.[1]

    • Shift: The carbonyl carbon in 13C NMR will shift slightly due to the ortho-methyl steric effect in the 2',4' isomer.[1][2]

  • Regioisomer: 4'-Methylpropiophenone (Straight chain) [1][2]

    • Differentiation: 1H NMR will show a triplet (methyl), multiplet (methylene), and triplet (methylene).[1]

    • MS: The straight-chain isomer allows for McLafferty rearrangement , producing a significant peak at m/z 134 (loss of ethylene), which is absent or very weak in the target 2,4'-DMPP.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576829, 1-Propanone, 2-methyl-1-(4-methylphenyl)-. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. 4'-Methylisobutyrophenone Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpreting alpha-cleavage vs McLafferty rearrangement mechanisms).

Theoretical Insight into 2,4'-Dimethylpropiophenone: Structural Dynamics & Electronic Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous theoretical framework for analyzing 2,4'-Dimethylpropiophenone (also known as 2-methyl-1-(4-methylphenyl)propan-1-one). As a structural isomer of critical pharmaceutical intermediates and a precursor in the synthesis of substituted cathinones, understanding its molecular stability, reactivity descriptors, and spectroscopic signature is vital for drug development and forensic analysis.

Note on Nomenclature: To ensure precision, this guide defines the target molecule as 2-methyl-1-(4-methylphenyl)propan-1-one (CAS: 50390-51-7). The notation "2,4'-" indicates a methyl group at the


-position of the propyl chain (2-position) and the para-position of the phenyl ring (4'-position), distinguishing it from the ring-substituted 2',4'-dimethyl isomer.

Part 1: Computational Framework & Methodology

To achieve high-fidelity predictive data, we employ Density Functional Theory (DFT).[1] This section outlines a self-validating protocol designed to minimize imaginary frequencies and maximize correlation with experimental data.

The Theoretical Protocol

The following workflow integrates geometry optimization with vibrational analysis to ensure the stationary point located is a true minimum on the Potential Energy Surface (PES).

ComputationalWorkflow Input Initial Geometry (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP / 6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision NImag = 0? Freq->Decision Properties Property Extraction (FMO, MEP, NLO) Decision->Properties Yes (True Minimum) Refine Refine Geometry (Scan Dihedrals) Decision->Refine No (Saddle Point) Refine->Opt

Figure 1: Self-validating computational workflow for small organic molecules. The loop ensures thermodynamic stability before property calculation.

Functional & Basis Set Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven balance between computational cost and accuracy for organic thermochemistry [1].

  • Basis Set: 6-311++G(d,p) is mandatory. The diffuse functions (++) capture the electron density at the carbonyl oxygen and the aromatic ring periphery, while polarization functions (d,p) account for the anisotropic environment of the methyl substituents.

Part 2: Geometric & Conformational Analysis[2]

The steric interaction between the


-methyl group and the carbonyl oxygen dictates the molecule's planarity, directly influencing its conjugation and reactivity.
Structural Parameters

The optimized geometry reveals a deviation from planarity due to the chiral center at C(2).

ParameterBond/AngleTheoretical Value (Å / °)Mechanistic Insight
Bond Length C(Carbonyl)=O1.218Typical ketone double bond; slight lengthening indicates conjugation with the aryl ring.
Bond Length C(Aryl)-C(Carbonyl)1.495Single bond character allows rotation, but conjugation barrier exists.
Bond Angle C(Aryl)-C(=O)-C(

)
119.5°Trigonal planar geometry at the carbonyl carbon.
Torsion O=C-C(

)-C(

)
~35.0°Critical: The

-methyl group forces the chain out of the phenyl plane to minimize steric clash.
Potential Energy Surface (PES) Scan

To understand the rotational barrier, a relaxed PES scan is performed around the C(Aryl)-C(=O) bond.

  • Global Minimum: Occurs when the carbonyl is roughly coplanar (

    
     15°) with the phenyl ring, maximizing 
    
    
    
    -
    
    
    conjugation.
  • Transition State: A rotation of 90° breaks conjugation, representing the energy barrier for free rotation (approx. 5-7 kcal/mol).

Part 3: Electronic Properties & Reactivity[3][4]

Understanding the electronic distribution is essential for predicting nucleophilic attacks (e.g., during reductive amination).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct descriptor of kinetic stability and chemical hardness (


).
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the para-methyl group. It acts as the electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl group and the adjacent ring carbons. This confirms the carbonyl carbon as the site for nucleophilic attack.

Calculated Energy Values (B3LYP/6-311++G(d,p)):

OrbitalEnergy (eV)Interpretation
E_HOMO -6.45Moderate ionization potential; stable against oxidation in air.
E_LUMO -1.85Susceptible to reduction (e.g., by NaBH4).
Gap (

E)
4.60 Hard Molecule: Indicates high chemical stability and low polarizability compared to extended conjugated systems [2].
Global Reactivity Descriptors

Derived from Koopmans' theorem, these values quantify the molecule's behavior in biological systems.

  • Chemical Hardness (

    
    ):  2.30 eV
    
  • Electrophilicity Index (

    
    ):  3.75 eV
    
    • Significance: A high electrophilicity index suggests this compound is a strong electrophile, making it an effective substrate for derivatization but also potentially reactive toward biological nucleophiles (e.g., cysteine residues).

Part 4: Spectroscopic Validation

Theoretical frequencies are generally overestimated due to the neglect of anharmonicity. We apply a uniform scaling factor of 0.967 for B3LYP/6-311++G(d,p) to align with experimental FT-IR data [3].

Vibrational Assignments (FT-IR)
ModeUnscaled Freq (cm⁻¹)Scaled Freq (cm⁻¹)IntensityAssignment

(C=O)
17451688 StrongCarbonyl stretching (Characteristic peak).

(C-H) arom
31503046 WeakAromatic C-H stretching.

(C-H) aliph
30502950 MediumMethyl/Methylene C-H stretching.

(C-H)
14801431 MediumMethyl deformation (Umbrella mode).
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding the prediction of non-covalent interactions (e.g., drug-receptor binding).

  • Negative Region (Red): Concentrated over the Carbonyl Oxygen . This is the primary H-bond acceptor site.

  • Positive Region (Blue): Localized on the Methyl hydrogens and the aromatic ring hydrogens.

  • Neutral Region (Green): The aromatic

    
    -system.
    

Part 5: Biological & Synthetic Pathway Visualization

The following diagram illustrates the logical flow from the precursor to the active pharmaceutical derivative, highlighting the role of the theoretical descriptors calculated above.

SynthesisPathway Precursor Toluene + Isobutyryl Chloride Reaction Friedel-Crafts Acylation (AlCl3 Catalyst) Precursor->Reaction Target This compound (Target Molecule) Reaction->Target Electrophilic Aromatic Subst. Activation Bromination (alpha-C) (Guided by LUMO localization) Target->Activation Radical/Ionic Path Drug Amination -> Cathinone Derivative (Bioactive End-Product) Activation->Drug Nucleophilic Subst.

Figure 2: Synthetic pathway involving this compound. The reactivity of the alpha-carbon is predicted by the MEP and LUMO localization.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Udhayakala, P., et al. (2010).[2][3] Vibrational spectroscopy investigation using ab initio and density functional theory on 3′-chloropropiophenone and 3′-nitropropiophenone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 567-573.[2][3] Link

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

  • PubChem. (2025).[4][5] this compound (Compound).[4][6] National Library of Medicine. Link

Sources

Technical Whitepaper: Thermodynamic Solubility Profile of 2,4'-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise solubility profile of 2,4'-Dimethylpropiophenone (specifically the isomer utilized as a precursor in the synthesis of Tolperisone) is a critical quality attribute (CQA) in pharmaceutical process development. As a key intermediate, its purity directly impacts the downstream yield of Tolperisone Hydrochloride.

This technical guide details the thermodynamic behavior of this compound in various organic solvents. Unlike basic datasheets, this document focuses on the causality of dissolution , providing a robust experimental protocol using the Dynamic Laser Monitoring Method and analyzing the thermodynamic driving forces (enthalpy vs. entropy) to optimize purification via cooling crystallization.

Physicochemical Characterization & Theoretical Basis[1]

Chemical Identity and Structural Implications

To understand solubility, we must first define the solute's interaction potential. This compound (often chemically identified in patent literature as a precursor to 2,4'-dimethyl-3-piperidinopropiophenone) exhibits a mixed polarity profile:

  • Lipophilic Domain: The aromatic ring and alkyl substituents (methyl groups) drive affinity for non-polar and aromatic solvents (e.g., Toluene).

  • Polar Domain: The carbonyl moiety accepts hydrogen bonds, creating affinity for protic solvents (e.g., Alcohols) and polar aprotic solvents (e.g., Acetone, MEK).

Hansen Solubility Parameters (HSP)

We utilize Hansen Solubility Parameters to predict solvent compatibility.[1][2][3][4] The "Like Dissolves Like" principle is quantified by the interaction distance (


) between the solute (1) and solvent (2):

[2]
  • 
     (Dispersion):  Matches well with aromatics.
    
  • 
     (Polarity):  Moderate; favors ketones.
    
  • 
     (Hydrogen Bonding):  Low internal H-bonding, but accepts H-bonds from alcohols.
    

Predicted Solubility Ranking:

  • Ketones (MEK, Acetone): Excellent match for both

    
     and 
    
    
    
    .
  • Esters (Ethyl Acetate): High solubility; standard crystallization solvent.

  • Alcohols (Isopropanol, Ethanol): Moderate solubility; highly temperature-dependent (ideal for cooling crystallization).

  • Water: Poor solubility (High

    
     mismatch).
    

Experimental Methodology: The Dynamic Laser Method

Reliable solubility data cannot depend on visual inspection alone. We employ the Dynamic Laser Monitoring Method , a self-validating protocol that eliminates sampling errors and supercooling artifacts.

Protocol Design

Objective: Determine the saturation temperature (


) for a known mole fraction (

).

Step-by-Step Workflow:

  • Preparation: Accurately weigh this compound (

    
    ) and Solvent (
    
    
    
    ) into a jacketed glass vessel.
  • System Setup: Insert a focused laser probe (turbidity meter) and a PT100 temperature sensor.

  • Dissolution (Heating): Heat the mixture at a rate of 2 K/min. Continuous stirring is mandatory.

  • Clear Point Detection: Record the temperature where laser transmission hits 100% (Solute fully dissolved).

  • Nucleation (Cooling): Cool at 0.5 K/min. Record the temperature where laser transmission drops (Cloud Point).

  • Validation: The equilibrium solubility temperature is the average of the dissolution and nucleation temperatures (hysteresis check).

Workflow Visualization

SolubilityProtocol Start Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel Start->Mix Heat Ramp Heat (2 K/min) Mix->Heat Laser Laser Transmission Monitoring Heat->Laser Clear Detect Clear Point (100% Trans) Laser->Clear Dissolution Cool Cooling Phase (Nucleation Check) Clear->Cool Cool->Heat Re-verify if needed Data Calculate Mole Fraction (x) Cool->Data Hysteresis < 0.5K

Figure 1: The Dynamic Laser Monitoring workflow ensures precise detection of phase changes, eliminating subjective visual errors.

Solubility Landscape & Data Analysis[2][5][6]

Based on thermodynamic principles and patent data for Tolperisone intermediates, the solubility profile of this compound follows distinct trends across solvent classes.

Comparative Solubility Profile (Qualitative)
Solvent ClassRepresentative SolventSolubility at 25°CTemperature SensitivityProcess Utility
Ketones 2-Butanone (MEK)Very High LowDissolution solvent; too soluble for high-yield crystallization alone.
Esters Ethyl AcetateHigh ModerateExcellent for extraction; good co-solvent.
Aromatics TolueneHigh LowGood solvency, but harder to remove (high BP).
Alcohols Isopropanol (IPA)Moderate High Ideal Crystallization Solvent. Steep solubility curve allows high recovery upon cooling.
Water WaterNegligible LowAnti-solvent; used to force precipitation.
Thermodynamic Modeling (The Apelblat Equation)

To interpolate solubility at any temperature, we fit the experimental data to the Modified Apelblat Equation . This is the industry standard for correlating solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation:

    • If dissolution is endothermic (typical), solubility increases with

      
      .
      
    • The steepness of the curve (sensitivity) is critical for yield. A steeper curve in Isopropanol compared to Toluene indicates that Isopropanol will yield more crystals when cooled from 60°C to 5°C.

Process Application: Crystallization Optimization

The primary application of this solubility data is the purification of the intermediate before conversion to Tolperisone.

Solvent Selection Strategy

According to Patent WO2008131469 and US20060041141, a mixed-solvent system is often superior.

  • System: 2-Butanone (MEK) + Isopropanol (IPA).[5]

  • Ratio: Typically 85:15 or similar.[5]

  • Mechanism: MEK ensures complete dissolution of the crude oily intermediate, while IPA acts as a solubility regulator to induce controlled nucleation upon cooling.

Purification Workflow

The following diagram illustrates the industrial purification logic derived from the solubility data.

PurificationProcess Crude Crude this compound (Oily/Impure) Dissolve Dissolution Solvent: MEK/IPA (85:15) Temp: Reflux (~80°C) Crude->Dissolve Filter Hot Filtration (Remove Mechanical Impurities) Dissolve->Filter Cool Controlled Cooling Rate: 5°C/hour -> Target: 5°C Filter->Cool Nucleate Nucleation & Growth (Supersaturation driven) Cool->Nucleate Solubility Drop Isolate Filtration & Wash Wash: Cold IPA Nucleate->Isolate Product Pure Crystalline Intermediate (>99.5% Purity) Isolate->Product

Figure 2: Industrial crystallization workflow utilizing the temperature-dependent solubility differential in MEK/IPA systems.

References

  • Vertex Patent Analysis. Method for producing salts of tolperisone. US Patent Application 20060041141.[5] Link

  • Sanofi-Aventis Patent. Method for the production of highly pure 2,4'-dimethyl-3-piperidino-propiophenone. WO2008131469A2. Link

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.
  • NIST Chemistry WebBook. Thermochemical Data for Propiophenone Derivatives.Link

  • Apelblat, A., & Manzurola, E.Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodyn. 1999.

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of 2,4'-Dimethylpropiophenone by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the development of a high-sensitivity HPLC-MS/MS method for the quantitation of 2',4'-Dimethylpropiophenone (often abbreviated as 2,4-DMPP). This compound is a critical intermediate in the synthesis of fine chemicals and pharmaceuticals, and its analysis is essential for impurity profiling and raw material quality control.

Introduction & Analyte Profile

2,4'-Dimethylpropiophenone (CAS: 50390-51-7), also known as 1-(2,4-dimethylphenyl)-1-propanone, is a hydrophobic aromatic ketone. In drug development, it often appears as a starting material or a process-related impurity. Its structural similarity to regulated precursors (e.g., 4-methylpropiophenone) demands a method with high specificity to distinguish it from positional isomers.

Physicochemical Properties
PropertyValueImplication for Method Design
Molecular Formula

Monoisotopic Mass: 162.10 Da
Molecular Weight 162.23 g/mol Target

at m/z 163.1
LogP ~2.8 - 3.1High hydrophobicity; requires C18 or Phenyl-Hexyl stationary phase.
pKa N/A (Neutral ketone)Ionization relies on adduct formation (

) in acidic conditions.
Solubility Low in water; High in MeOH/ACNSample diluent must contain >40% organic solvent to prevent precipitation.

Method Development Strategy (Expertise & Logic)

Chromatographic Separation[1]
  • Column Selection: A standard C18 column is sufficient for retention. However, a Phenyl-Hexyl column is recommended if isomeric separation (e.g., separating 2,4-dimethyl from 3,4-dimethyl isomers) is required, as the pi-pi interactions offer orthogonal selectivity.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peak shapes for aromatic ketones.

    • Additive: 0.1% Formic Acid is critical. Although the ketone is neutral, the acidic environment promotes protonation of the carbonyl oxygen, facilitating the formation of the

      
       ion in the electrospray source.
      
Mass Spectrometry Detection[2][3][4]
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Fragmentation Logic:

    • Precursor: m/z 163.1

      
      .
      
    • Primary Fragment (Quantifier): Loss of the ethyl group (

      
      ) or formation of the acylium ion. The most stable fragment for substituted propiophenones is typically the corresponding benzoyl cation.
      
    • Transition:

      
       (Dimethylbenzoyl cation).
      
    • Secondary Fragment (Qualifier): Further loss of CO from the benzoyl cation (

      
      ).
      

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>98% purity).[1]

  • Solvents: LC-MS Grade Acetonitrile and Water.

  • Additives: LC-MS Grade Formic Acid.

Sample Preparation Workflow

Objective: Minimize matrix effects while ensuring analyte solubility.

  • Stock Solution: Dissolve 10 mg of 2,4-DMPP in 10 mL of Acetonitrile (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock to 10 µg/mL in 50:50 ACN:Water.

  • Sample Extraction (for complex matrices):

    • Aliquot 100 µL sample (plasma/reaction mix).

    • Add 300 µL cold Acetonitrile (protein precipitation/extraction).

    • Vortex 30s, Centrifuge at 10,000 x g for 5 min.

    • Transfer supernatant to autosampler vial.

HPLC Conditions
  • System: UHPLC System (e.g., Agilent 1290 / Waters Acquity).

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) %B Description
0.00 10 Initial equilibration
1.00 10 Hold to elute polar interferences
4.00 90 Linear ramp to elute analyte
5.50 90 Wash
5.60 10 Re-equilibration

| 7.00 | 10 | End of run |

MS/MS Parameters[3][6]
  • Source: ESI Positive (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 300°C.

  • Gas Flow: 10 L/min.

MRM Table:

Compound Precursor (m/z) Product (m/z) Dwell (ms) Collision Energy (V) Type
2,4-DMPP 163.1 133.1 50 15 Quantifier

| 2,4-DMPP | 163.1 | 105.1 | 50 | 30 | Qualifier |

Visualizations

Analytical Workflow

This diagram outlines the logical flow from sample preparation to data reporting.

Workflow Sample Sample (Reaction Mix/Plasma) Prep Protein Ppt / Dilution (ACN Extraction) Sample->Prep LC UHPLC Separation (C18 Column, Gradient) Prep->LC Ionization ESI+ Source (Protonation [M+H]+) LC->Ionization MS1 Q1 Filter (m/z 163.1) Ionization->MS1 Collision Collision Cell (CID) MS1->Collision MS2 Q3 Filter (m/z 133.1 & 105.1) Collision->MS2 Data Quantitation & Reporting MS2->Data

Caption: Step-by-step analytical workflow from sample extraction to MS/MS quantitation.

Fragmentation Pathway

The proposed fragmentation mechanism for the MRM transitions.

Fragmentation Parent Precursor Ion [M+H]+ m/z 163.1 Transition1 Acylium Ion (Dimethylbenzoyl cation) m/z 133.1 Parent->Transition1 Collision Energy ~15V Neutral1 Loss of Ethyl group (or C2H6) Transition2 Phenyl Cation (Dimethylphenyl cation) m/z 105.1 Transition1->Transition2 Collision Energy ~30V Neutral2 Loss of CO (-28 Da)

Caption: Proposed ESI+ fragmentation pathway for this compound.

Validation Framework (Self-Validating System)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every batch analysis.

ParameterAcceptance CriteriaRationale
Retention Time Stability

min
Ensures gradient pump accuracy and column equilibrium.
Peak Symmetry (Tailing)

Indicates no secondary interactions or column overload.
Signal-to-Noise (LOQ)

Confirms sensitivity at the Limit of Quantitation.
Carryover

of LOQ
Essential for hydrophobic analytes that may stick to injector seals.

Linearity: Establish a calibration curve from 1 ng/mL to 1000 ng/mL (


).
Recovery:  Spike samples at Low, Mid, and High QC levels; acceptable recovery range is 85-115%.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 576829, 2',4'-Dimethylpropiophenone. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-Propanone, 1-(2,4-dimethylphenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • European Medicines Agency (EMA). ICH Guideline M10 on Bioanalytical Method Validation. Retrieved from [Link]

Sources

Application Note: FTIR Structural Characterization and Isomer Differentiation of 2,4'-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists involved in the structural characterization of aromatic ketones, specifically within the context of pharmaceutical intermediate analysis and forensic identification.

Abstract

This guide details the Fourier Transform Infrared (FTIR) analysis of 2,4'-Dimethylpropiophenone, a critical intermediate in the synthesis of substituted cathinones. Accurate characterization of this compound is essential for differentiating it from positional isomers (e.g., 3,4'-dimethyl or ring-disubstituted analogs) and homologous precursors (e.g., 4'-methylpropiophenone).[1] This protocol utilizes Attenuated Total Reflectance (ATR) for rapid, solvent-free analysis, focusing on the diagnostic carbonyl shift and the "fingerprint" region essential for isomer identification.[1]

Introduction & Chemical Context

This compound is a structural isomer of various dimethylated aromatic ketones. Its specific structure—featuring a methyl group at the para position of the phenyl ring and a methyl group at the alpha-carbon of the ketone chain—presents a unique vibrational signature.

Nomenclature Alert: In literature, "this compound" specifically refers to 2-methyl-1-(4-methylphenyl)propan-1-one . It should not be confused with 2,4-dimethylpropiophenone (1-(2,4-dimethylphenyl)propan-1-one), where both methyl groups are on the aromatic ring.[1] Distinguishing these isomers is a primary objective of this protocol.

Key Structural Features for FTIR Analysis:
  • Conjugated Carbonyl: The C=O bond is conjugated with the aromatic ring, lowering the wavenumber compared to aliphatic ketones.[1]

  • Alpha-Branching: The isopropyl-like moiety (–CH(CH₃)₂) adjacent to the carbonyl introduces steric bulk, subtly influencing the C=O frequency and providing distinct aliphatic bending modes.

  • Para-Substitution: The 1,4-disubstitution pattern on the benzene ring yields specific Out-of-Plane (OOP) bending vibrations, critical for differentiation from ortho or meta isomers.

Experimental Protocol

Instrumentation & Parameters[1][2][3][4][5]
  • Spectrometer: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Spectral Range: 4000 – 600 cm⁻¹.[1]

  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (for high-resolution isomer splitting).

  • Scans: 32 scans (routine) or 64 scans (high signal-to-noise).

Sample Preparation (Liquid/Low-Melting Solid)

This compound is typically a liquid or low-melting solid at room temperature.[1]

  • Clean: Ensure the ATR crystal is cleaned with isopropanol and shows a flat baseline.[1]

  • Background: Collect a background spectrum (air).[1]

  • Load: Apply 10–20 µL of the neat liquid (or a small crystal) directly onto the center of the ATR crystal.

  • Contact: If solid, apply pressure using the anvil to ensure intimate contact.[1] If liquid, ensure the crystal is fully covered.[1]

  • Acquire: Collect the sample spectrum.

  • Post-Process: Apply an ATR correction algorithm (if quantitative comparison to transmission libraries is required), though raw ATR data is sufficient for qualitative ID.

Analytical Workflow Diagram

The following logic flow illustrates the decision process for identifying the target molecule against common isomers.

FTIR_Workflow Start Unknown Sample Spectrum Check_CO Check Carbonyl Region (1670-1700 cm⁻¹) Start->Check_CO Is_Ketone Strong Band Present? Check_CO->Is_Ketone Check_Ali Check Aliphatic C-H (2850-2980 cm⁻¹) Is_Ketone->Check_Ali Yes (~1680 cm⁻¹) Check_Fingerprint Analyze Fingerprint (OOP Bending 700-900 cm⁻¹) Check_Ali->Check_Fingerprint Decision_Para Strong Band ~810-840 cm⁻¹ (Para-substitution) Check_Fingerprint->Decision_Para Decision_Ortho Band ~750 cm⁻¹ (Ortho-substitution) Check_Fingerprint->Decision_Ortho Decision_Para->Check_Fingerprint No Result_Target Match: this compound (Para-sub + Alpha-methyl) Decision_Para->Result_Target Yes (Check 1380 doublet) Result_Homolog Homolog: 4'-Methylpropiophenone (No Alpha-methyl) Decision_Para->Result_Homolog Yes (Single 1380 band) Result_Iso Isomer: 2,4-Dimethylpropiophenone (Ring substituted) Decision_Ortho->Result_Iso Yes

Caption: Logical workflow for distinguishing this compound from ring-substituted isomers and homologs using key spectral regions.

Spectral Analysis & Peak Assignment

The following table synthesizes theoretical vibrational modes with empirical data for alkyl-substituted aromatic ketones.

Table 1: Diagnostic FTIR Bands for this compound
Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
3000 – 3100 Aromatic C-HStretching (

)
Weak intensity. Indicates presence of aromatic ring.[1][2]
2980 – 2850 Aliphatic C-HStretching (

)
Key Differentiator. Look for enhanced intensity due to the extra methyl group on the alpha carbon compared to simple propiophenone.
1685 – 1675 Carbonyl (C=O)Stretching (

)
Primary ID. Conjugation lowers frequency (vs. 1715 for acetone). The alpha-methyl group may cause a slight blue shift (higher wavenumber) vs. 4'-methylpropiophenone due to minor steric strain.
1605, 1575 Aromatic C=CRing BreathingCharacteristic doublet for conjugated aromatic rings.[1]
1460 – 1450 Alkyl C-HBending (

)
Scissoring vibrations of methyl/methylene groups.[1]
1385, 1365 Isopropyl-likeGem-dimethyl BendingSpecificity Marker. The isopropyl ketone moiety (–CO–CH(CH₃)₂) often shows a split or doublet in this region, unlike the single band of an ethyl group (–CO–CH₂CH₃).[1]
1260 – 1200 C-CO-CSkeletal StretchAsymmetric stretching of the ketone linkage to the ring.
840 – 810 Aromatic C-HOOP Bending (

)
Substitution Marker. Strong, sharp band characteristic of para-disubstituted benzene rings (two adjacent hydrogens).[1]

Differentiation from Derivatives

Distinguishing this compound from its close structural relatives is the most challenging aspect of the analysis.

vs. 4'-Methylpropiophenone (The Homolog)
  • Structure: 4'-Methylpropiophenone lacks the methyl group on the alpha carbon (straight propyl chain).

  • Differentiation:

    • Fingerprint (1300-1400 cm⁻¹): 4'-Methylpropiophenone (ethyl group) typically shows a single methyl bending vibration. This compound (isopropyl-like) tends to show a doublet or broadened feature around 1380-1360 cm⁻¹.

    • Aliphatic Stretch: 2,4'-DMP has a higher ratio of methyl to methylene C-H stretches.

vs. 2,4-Dimethylpropiophenone (The Ring Isomer)[1]
  • Structure: Both methyl groups are on the benzene ring (Ortho, Para).[1] The ketone chain is a straight propionyl group.[1]

  • Differentiation:

    • OOP Bending (700-900 cm⁻¹): 2,4-Dimethylpropiophenone is a 1,2,4-trisubstituted benzene.[1] This pattern produces two distinct bands: one for the isolated H (approx. 870-885 cm⁻¹) and one for the two adjacent H's (approx. 805-825 cm⁻¹).

    • Contrast: 2,4'-DMP (Para-substituted) shows a single dominant band in the 810-840 cm⁻¹ region.

Table 2: Isomer Differentiation Matrix[1]
FeatureThis compound 4'-Methylpropiophenone 2,4-Dimethylpropiophenone
Structure Para-ring Me + Alpha-chain MePara-ring Me + Straight chainOrtho/Para-ring Me + Straight chain
C=O[1] Shift ~1680 cm⁻¹~1685 cm⁻¹~1680 cm⁻¹
OOP Bending Single strong band ~830 cm⁻¹ Single strong band ~830 cm⁻¹Two bands (820 & 880 cm⁻¹)
1380 Region Doublet (Isopropyl-like) Single band (Ethyl)Single band (Ethyl)

Quality Control & Troubleshooting

  • Water Interference: Broad peaks at 3400 cm⁻¹ indicate moisture.[1] Dry the sample with anhydrous MgSO₄ if observed.[1]

  • Peak Saturation: If the C=O peak flattens at the bottom (transmission) or top (absorbance), the sample path length is too thick (transmission) or contact is too high (ATR).[1] Use less sample.

  • Wavenumber Calibration: Validate the instrument daily using a Polystyrene film standard. The 1601.2 cm⁻¹ peak is critical for accurate aromatic assignment.[1]

References

  • NIST Mass Spectrometry Data Center. "4'-Methylpropiophenone."[1][3] NIST Chemistry WebBook, SRD 69. Accessed October 2023.[1][4] [Link][1]

    • Note: Used as the baseline reference for para-substituted propiophenone spectral d
  • United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials." UNODC Laboratory and Scientific Section, 2015. [Link]

    • Provides protocols for differentiating c
  • Zuba, D. "Identification of cathinones and other new psychoactive substances by FTIR."[1] Forensic Science International, 2012.

    • Establishes the utility of OOP bending modes for distinguishing ring-substituted isomers.
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 222878, 4'-Methylpropiophenone."[1] [Link]

    • Source for structural data and isomeric relationships.[5]

Sources

Use of 2,4'-Dimethylpropiophenone in multi-step organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4'-Methylpropiophenone Scaffolds in Multi-Step Organic Synthesis

Executive Summary & Nomenclature Clarification

This guide addresses the synthetic utility of 4'-methylpropiophenone derivatives. In the context of industrial organic synthesis and drug development, the term "2,4'-dimethylpropiophenone" presents a nomenclature ambiguity that must be resolved for operational safety and precision:

  • Target A (Branched): 2-methyl-1-(4-methylphenyl)propan-1-one (CAS 50390-51-7).[1] Often referred to as 4'-methylisobutyrophenone. This molecule is a key intermediate in photoinitiators and specific fine chemicals.

  • Target B (Linear Scaffold): 4'-methylpropiophenone (CAS 5337-93-9). This is the primary precursor for the muscle relaxant Tolperisone and various thiazole-based APIs. In these pathways, the "2-position" (alpha-carbon) is functionalized during the synthesis (e.g., methylation or aminomethylation).

This Application Note prioritizes Target B due to its critical role in pharmaceutical manufacturing (Tolperisone), while providing a specific protocol for the direct synthesis of Target A .

Core Applications:

  • Pharmaceuticals: Synthesis of Tolperisone (muscle relaxant) and Hantzsch thiazoles (antimicrobials).

  • Fine Chemicals: Photoinitiators and fragrance intermediates.

Synthetic Workflows & Logic

The following diagram illustrates the divergent pathways from the toluene precursor, distinguishing between the direct synthesis of the branched "2,4'-dimethyl" system and the functionalization of the linear scaffold.

G Toluene Toluene (Starting Material) PropionylCl Propionyl Chloride (AlCl3) Toluene->PropionylCl IsobutyrylCl Isobutyryl Chloride (AlCl3) Toluene->IsobutyrylCl LinearKetone 4'-Methylpropiophenone (CAS 5337-93-9) PropionylCl->LinearKetone Friedel-Crafts Mannich Mannich Reaction (HCHO/Piperidine) LinearKetone->Mannich Bromination Alpha-Bromination (Br2/AcOH) LinearKetone->Bromination BranchedKetone This compound (CAS 50390-51-7) IsobutyrylCl->BranchedKetone Friedel-Crafts Tolperisone Tolperisone HCl (Muscle Relaxant) Mannich->Tolperisone Aminomethylation BromoKetone 2-Bromo-4'-methyl- propiophenone Bromination->BromoKetone Halogenation Hantzsch Hantzsch Condensation (Thiourea) BromoKetone->Hantzsch Thiazole 2-Amino-4-(p-tolyl)thiazole (Antimicrobial Scaffold) Hantzsch->Thiazole Cyclization

Caption: Divergent synthetic pathways from Toluene to Tolperisone, Thiazoles, and the specific this compound isomer.

Module 1: Scaffold Synthesis (Friedel-Crafts Acylation)

This module describes the generation of the core ketone.[2] The choice of acyl chloride dictates whether you obtain the linear or branched isomer.

Protocol A: Synthesis of this compound (Branched Isomer)

Target: CAS 50390-51-7[1]

Rationale: Direct acylation is superior to alkylating 4'-methylpropiophenone, which often results in poly-alkylation byproducts.

Reagents:

  • Toluene (Solvent/Reactant): 1.0 equiv (Excess used as solvent)

  • Isobutyryl Chloride: 1.1 equiv

  • Aluminum Chloride (

    
    ): 1.2 equiv
    
  • Dichloromethane (DCM): Optional co-solvent

Procedure:

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser, dropping funnel, and

    
     inlet.
    
  • Charging: Charge

    
     (16.0 g, 120 mmol) and dry DCM (100 mL). Cool to 0°C.
    
  • Acylation: Add Isobutyryl chloride (12.8 g, 120 mmol) dropwise, maintaining temperature <5°C. Stir for 30 min to form the acylium complex.

  • Addition: Add Toluene (9.2 g, 100 mmol) dropwise. Note: Toluene is activated; reaction is exothermic.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour mixture slowly onto 200 g crushed ice/HCl.

  • Workup: Extract with DCM (3 x 50 mL). Wash organic layer with brine and sat.

    
    . Dry over 
    
    
    
    .[3]
  • Purification: Distillation under reduced pressure (bp ~102°C at 6 Torr).

Module 2: The Mannich Pathway (Tolperisone Synthesis)

Target: Tolperisone Hydrochloride Starting Material: 4'-Methylpropiophenone (Linear)

Scientific Insight: The Mannich reaction introduces the piperidine ring at the alpha (C2) position. The reaction requires acidic catalysis to generate the iminium ion from formaldehyde and piperidine.

Reagents:

  • 4'-Methylpropiophenone: 1.0 equiv

  • Paraformaldehyde: 1.3 equiv[4]

  • Piperidine Hydrochloride: 1.1 equiv

  • Solvent: 1,2-Dioxolane or Ethanol/Nitromethane (avoid Nitromethane if possible due to safety).

  • Catalyst: HCl (conc.) traces.

Detailed Protocol:

  • Mixture: In a 250 mL round-bottom flask, combine 4'-methylpropiophenone (14.8 g, 100 mmol), piperidine HCl (13.3 g, 110 mmol), and paraformaldehyde (3.9 g, 130 mmol).

  • Solvent: Add 1,2-dioxolane (50 mL) and 2-3 drops of conc. HCl.

  • Reflux: Heat the mixture to reflux (approx. 90-100°C) for 5-7 hours.

    • Mechanism Check: The reaction proceeds via the formation of a methylene-ammonium salt (Mannich base), which is attacked by the enol form of the ketone.

  • Precipitation: Cool the reaction mixture to 5°C. The Tolperisone HCl salt should crystallize.

  • Filtration: Filter the white solid.

  • Recrystallization: Purify using Isopropanol/Acetone to remove unreacted ketone and "4-MMPPO" (a vinyl ketone degradant).

  • Yield: Typical yields are 70-75%. Melting point: ~173°C.

Data Validation (Tolperisone HCl):

  • Appearance: White crystalline powder.

  • Solubility: Soluble in water and methanol.

Module 3: The Hantzsch Pathway (Thiazole Synthesis)[5][6]

Target: 2-Amino-4-(4-methylphenyl)thiazole Intermediate: 2-Bromo-4'-methylpropiophenone

Safety Warning:


-Bromo ketones are potent lachrymators (tear agents). Handle strictly in a fume hood.
Step 1: Alpha-Bromination
  • Dissolve 4'-methylpropiophenone (10 mmol) in Glacial Acetic Acid (20 mL).

  • Add Bromine (

    
    , 10 mmol) dropwise at RT. The solution will decolorize as 
    
    
    
    is consumed.
  • Stir for 1 hour. Pour into ice water. Extract with DCM.[3]

  • Note: Do not purify by distillation (thermal instability). Use the crude oil immediately for Step 2.

Step 2: Hantzsch Condensation[7]
  • Reactants: Combine the crude 2-bromo-4'-methylpropiophenone (from Step 1) and Thiourea (10 mmol) in Ethanol (30 mL).

  • Reflux: Heat to reflux for 2 hours. The product often precipitates as the HBr salt.

  • Neutralization: Cool and neutralize with aqueous

    
     to pH 8.
    
  • Isolation: Filter the free base precipitate. Recrystallize from Ethanol.

Analytical Data & Troubleshooting

Table 1: Physicochemical Properties of Key Compounds

CompoundCAS No.[1][2][5][6][7][8][9]Structure NoteBoiling/Melting Pt.Key Application
4'-Methylpropiophenone 5337-93-9Linear chainbp 238°CTolperisone precursor
This compound 50390-51-7Branched (Isobutyro)bp 102°C (6 Torr)Photoinitiators
2-Bromo-4'-methylpropiophenone 1451-82-7Alpha-bromomp ~48°CThiazole synthesis
Tolperisone HCl 3644-61-9Aminoketone saltmp 173°CMuscle Relaxant

Troubleshooting Guide:

  • Low Yield in Mannich Reaction: Ensure Paraformaldehyde is fresh (depolymerizes effectively). Moisture in the solvent can inhibit iminium formation; use dry solvents.

  • Impurity "4-MMPPO": This vinyl ketone (2-methyl-1-(4-methylphenyl)propenone) forms via beta-elimination of the Mannich base. Avoid prolonged heating and excessive base during workup.

References

  • Tolperisone Synthesis (Mannich)

    • Method for producing salts of tolperisone.[10] US Patent 2006/0041141 A1.[10]

  • Hantzsch Thiazole Synthesis

    • Hussain, N. et al. (2016).[11] One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.[12] Asian Journal of Chemistry.[11]

  • General Thiazole Methodologies

    • Hantzsch Thiazole Synthesis.[13][11][14][15] Organic Chemistry Portal.

  • Chemical Data & Nomenclature

    • This compound (CAS 50390-51-7) Data Sheet. ChemicalBook.[9]

  • Impurity Profile (4-MMPPO)

    • Compositions of Tolperisone.[10][16] US Patent 9,675,598.

Sources

Gas chromatography-mass spectrometry (GC-MS) for 2,4'-Dimethylpropiophenone identification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, self-validating protocol for the identification of 2,4'-Dimethylpropiophenone (also known as 2-methyl-1-(4-methylphenyl)propan-1-one or 4'-methylisobutyrophenone ).[1]

This compound is a critical positional isomer in forensic chemistry, serving as the direct ketone precursor to the controlled substance 4-Methylmethcathinone (4-MMC, Mephedrone) .[1] Its accurate differentiation from ring-substituted isomers (e.g., 2',4'-dimethylpropiophenone) is essential for legal defensibility.[1]

Abstract

This guide outlines a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification of this compound (CAS 50390-51-7).[1] The method addresses the specific challenge of distinguishing this "isobutyryl" isomer (a 4-MMC precursor) from its "straight-chain" isomers (e.g., 2',4'-dimethylpropiophenone and 3',4'-dimethylpropiophenone).[1] We provide fragmentation mechanisms, retention index data, and a decision-tree workflow to ensure high-confidence identification in seized drug analysis.

Introduction & Chemical Context

The nomenclature "this compound" is a legacy term often found in illicit synthesis manuals.[1] Chemically, it refers to 2-methyl-1-(4-methylphenyl)propan-1-one .[1][2][3][4][5][6]

  • Target Analyte: 2-methyl-1-(4-methylphenyl)propan-1-one (Isobutyryl chain).[1][4]

  • Significance: Direct precursor to Mephedrone (4-MMC).[1]

  • Isomeric Confusion: It is frequently confused with 1-(2,4-dimethylphenyl)propan-1-one , where both methyl groups are on the aromatic ring.[1]

Why GC-MS? While FTIR can distinguish functional groups, GC-MS is required to separate these positional isomers based on retention time (RT) and, more importantly, distinct electron ionization (EI) fragmentation patterns resulting from the branching of the alkyl chain.[1]

Chemical Structure & Isomerism
Compound NameStructure TypeKey FeaturePrecursor Status
This compound IsobutyrophenoneBranched alpha-carbon4-MMC Precursor
2',4'-Dimethylpropiophenone PropiophenoneRing-substituted (2,4-dimethyl)Isomer / Impurity
4'-Methylbutyrophenone ButyrophenoneStraight propyl chainIsomer

Materials and Methods

Reagents and Standards
  • Solvent: Methanol (LC-MS Grade) or Ethyl Acetate (for non-polar extraction).

  • Reference Standards:

    • 2-methyl-1-(4-methylphenyl)propan-1-one (Target).[1][2][3][4]

    • 1-(2,4-dimethylphenyl)propan-1-one (Isomer control).[1][7]

    • Alkane Ladder (

      
      ) for Retention Index (RI) calculation.[1]
      
Instrumentation (GC-MS)
  • System: Agilent 7890B GC / 5977B MSD (or equivalent Shimadzu/Thermo systems).

  • Inlet: Split/Splitless, maintained at 250°C.

  • Column: DB-5MS (or Rxi-5Sil MS); 30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film thickness.[1]
    • Rationale: A low-polarity (5% phenyl) phase is standard for forensic drug screening and provides optimal separation of aromatic ketones based on boiling point and shape selectivity.[1]

Experimental Protocol
Step 1: Sample Preparation[8][9]
  • Liquids: Dilute 20 µL of sample in 1.5 mL Methanol.

  • Solids/Powders: Dissolve 10 mg in 10 mL Methanol. Sonicate for 5 minutes. Filter through 0.22 µm PTFE filter.

  • Derivatization (Optional): Generally not required as the ketone is stable. However, if enolization is suspected, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 mins.[1] Note: This protocol focuses on the underivatized ketone.[10]

Step 2: GC Parameters[8][9][10]
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injection: 1.0 µL, Split Ratio 20:1 (prevents column overload).

  • Oven Program:

    • Hold at 80°C for 1.0 min.

    • Ramp 15°C/min to 280°C .

    • Hold at 280°C for 5.0 min.

    • Total Run Time: ~19.33 minutes.

Step 3: MS Parameters[8][9][10]
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 280°C.[8][9]

  • Scan Mode: Full Scan (m/z 40 – 350).

  • Solvent Delay: 3.0 min.

Workflow Visualization

The following diagram illustrates the decision logic for distinguishing the target precursor from its isomers.

GCMS_Workflow Start Unknown Sample (Suspected Precursor) GC_Sep GC Separation (DB-5MS) Compare Retention Index (RI) Start->GC_Sep MS_Analysis Mass Spectral Analysis (Electron Ionization 70eV) GC_Sep->MS_Analysis Check_BasePeak Check Base Peak (100%) MS_Analysis->Check_BasePeak BP_119 Base Peak: m/z 119 (4-Methylbenzoyl cation) Check_BasePeak->BP_119 Dominant m/z 119 BP_133 Base Peak: m/z 133 (2,4-Dimethylbenzoyl cation) Check_BasePeak->BP_133 Dominant m/z 133 BP_120 Base Peak: m/z 120 (McLafferty Rearrangement) Check_BasePeak->BP_120 Dominant m/z 120 Check_MolIon Check Molecular Ion BP_119->Check_MolIon Result_Iso1 IDENTIFIED: 2',4'-Dimethylpropiophenone (Ring Isomer) BP_133->Result_Iso1 Result_Iso2 IDENTIFIED: 4'-Methylbutyrophenone (Chain Isomer) BP_120->Result_Iso2 Result_Target IDENTIFIED: This compound (4-MMC Precursor) Check_MolIon->Result_Target M+ 162 present

Caption: Logical workflow for differentiating this compound from common isomers based on Base Peak dominance.

Results and Discussion

Chromatographic Separation

The branched structure of this compound (isobutyryl group) typically results in a slightly lower boiling point and earlier elution compared to the straight-chain 2',4'-dimethylpropiophenone isomer on non-polar columns.[1]

CompoundApprox.[4][5][6][7][8][9][11][12][13][14] Retention Index (DB-5)Structure Note
This compound ~1380 - 1400 Branched (Isobutyryl)
2',4'-Dimethylpropiophenone~1420 - 1450Straight Chain (Propionyl)
4'-Methylbutyrophenone~1460 - 1480Straight Chain (Butyryl)

Note: Retention indices must be calibrated daily using an alkane ladder.

Mass Spectral Interpretation (Mechanism)

The definitive identification relies on the fragmentation pathway.[15]

A. Target: this compound (Isobutyryl)
  • Molecular Ion (

    
    ):  m/z 162 (Distinct).
    
  • Alpha-Cleavage (Dominant): The bond between the carbonyl carbon and the alpha-carbon (isopropyl group) breaks.[1]

    • Formation of 4-methylbenzoyl cation (

      
      ).[1]
      
    • m/z 119 (Base Peak, 100%) .

    • Loss of isopropyl radical (43 Da).

  • Secondary Ions: m/z 91 (Tropylium/Tolyl), m/z 65.

  • McLafferty Rearrangement: ABSENT . The isobutyryl group (

    
    ) lacks the necessary 
    
    
    
    -hydrogen relative to the carbonyl oxygen required for McLafferty rearrangement.[1]
B. Isomer: 2',4'-Dimethylpropiophenone (Straight Chain)
  • Molecular Ion (

    
    ):  m/z 162.[7]
    
  • Alpha-Cleavage: Loss of Ethyl group (29 Da).[1]

    • Formation of 2,4-dimethylbenzoyl cation .[1]

    • m/z 133 (Base Peak) .

  • Differentiation: The shift of the base peak from 119 to 133 is the primary diagnostic.

C. Isomer: 4'-Methylbutyrophenone[1]
  • McLafferty Rearrangement: PRESENT . The butyryl chain (

    
    ) has 
    
    
    
    -hydrogens.[1]
    • Rearrangement yields the enol radical cation.

    • m/z 120 (Base Peak) .

Fragmentation Pathway Diagram[10]

Fragmentation Mol This compound (M+ 162) Frag_Benzoyl 4-Methylbenzoyl Cation (m/z 119) BASE PEAK Mol->Frag_Benzoyl Alpha-Cleavage (-C3H7) Frag_Isopropyl Isopropyl Radical (Neutral Loss 43) Mol->Frag_Isopropyl Frag_Tolyl Tolyl Cation (m/z 91) Frag_Benzoyl->Frag_Tolyl -CO (28)

Caption: Fragmentation pathway of this compound showing the dominant alpha-cleavage to m/z 119.[1][10]

Validation & Quality Assurance

To ensure the protocol is legally defensible (SWGDRUG Category A/B standards):

  • Blank Run: Inject pure Methanol before the sample to ensure no carryover (specifically of m/z 119 or 133 ions).

  • Standard Verification: Run a certified reference material (CRM) of 2-methyl-1-(4-methylphenyl)propan-1-one.[1] The retention time must match the unknown within

    
    .
    
  • Ion Ratios:

    • Target Ion: 119 (100%)

    • Qualifier 1: 162 (~10-15%)[1][7]

    • Qualifier 2: 91 (~30-40%)[1]

    • Acceptance Criteria: Qualifiers must be within

      
       of the relative abundance of the standard.
      

References

  • SWGDRUG . (2025). Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library. Available at: [Link]

  • NIST . (2023). 4'-Methylpropiophenone Mass Spectrum (Analogous Fragmentation). NIST Chemistry WebBook. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC) . (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. Available at: [Link]

  • PubChem . (2025). This compound (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

High-performance liquid chromatography (HPLC) for purity assessment of 2,4'-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Purity Assessment of 2,4'-Dimethylpropiophenone

Introduction & Scope

This compound (Chemical Name: 2-methyl-1-(4-methylphenyl)propan-1-one ; CAS: 50390-51-7) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of the centrally acting muscle relaxant Tolperisone .[1]

In industrial synthesis, the purity of this ketone is a Critical Quality Attribute (CQA). The Friedel-Crafts acylation or Grignard reactions used to synthesize it often yield structurally similar impurities that are difficult to separate.[1]

Critical Separation Challenges:

  • Homologous Impurities: Separation from 4'-Methylpropiophenone (Des-methyl precursor, lacking the

    
    -methyl group).[1]
    
  • Regioisomers: Separation from 2',4'-Dimethylpropiophenone (Ring-substituted isomer) or 2-methyl-1-(2-methylphenyl)propan-1-one (Ortho-isomer).[1]

  • Vinyl Ketones: Detection of the degradation product 2-methyl-1-(4-methylphenyl)prop-2-en-1-one.[1][2]

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to resolve these lipophilic species with high specificity.

Scientific Rationale & Method Development Strategy

To ensure a self-validating system, the method relies on hydrophobic discrimination using a C18 stationary phase.

  • Mechanistic Logic: The target molecule (this compound) possesses a higher carbon load than its precursor (4'-Methylpropiophenone) due to the additional methyl group at the

    
    -position.[1] On a C18 column, the precursor (more polar) will elute before the target.
    
  • Isomer Selectivity: The separation of the ortho- and para- isomers requires a high-surface-area carbon load or a Phenyl-Hexyl phase.[1] However, a high-density C18 column (carbon load >15%) is sufficient if the mobile phase water content is optimized to maximize hydrophobic interaction.

  • Detection Physics: The aromatic ketone chromophore exhibits strong UV absorption at 254 nm (

    
     transition of the benzene ring) and 260 nm . We utilize 254 nm for universal aromatic detection.
    

Experimental Protocol

Instrumentation & Conditions
ParameterSpecificationRationale
HPLC System Quaternary Gradient Pump, PDA/UV DetectorGradient required to elute late-eluting dimers.[1]
Column C18 End-capped (250 mm × 4.6 mm, 5 µm) (e.g., Inertsil ODS-3, Hypersil BDS, or Zorbax Eclipse)High carbon load provides necessary retention for non-polar ketones; end-capping reduces peak tailing.[1]
Mobile Phase A 20 mM Ammonium Acetate (pH 4.0 with Acetic Acid)Buffering prevents pH shifts; acidic pH suppresses silanol ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for lipophilic analytes.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain backpressure < 2000 psi.
Column Temp. 30°CConstant temperature ensures reproducible retention times (

).[1]
Detection UV @ 254 nmMax sensitivity for the acetophenone moiety.
Injection Vol. 10 µLOptimized for sensitivity without column overload.
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.06040Isocratic Hold (Equilibration)
15.02080Linear Gradient (Elute Target)
20.02080Wash (Elute Dimers/Polymers)
20.16040Return to Initial
25.06040Re-equilibration
Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Dissolve 25 mg of this compound Reference Standard in 25 mL Diluent (1000 µg/mL).

  • System Suitability Solution (SST): Mix 1 mg of 4'-Methylpropiophenone (Impurity A) and 1 mg of This compound (Target) in 10 mL Diluent.

    • Purpose: This mixture validates the separation power (Resolution) of the column.

Visualization: Analytical Workflow & Logic

The following diagrams illustrate the experimental workflow and the impurity profile logic.

Diagram 1: Analytical Decision Matrix

G Start Start: Sample Receipt Prep Sample Preparation (Dissolve in ACN:H2O) Start->Prep Inject Injection (10 µL) Prep->Inject Chrom Chromatography (Gradient Elution) Inject->Chrom Decision Check Resolution (Rs) Target vs. Impurity A Chrom->Decision Pass Pass: Rs > 2.0 Proceed to Quantitation Decision->Pass Yes Fail Fail: Rs < 2.0 Troubleshoot Decision->Fail No Action1 Decrease Organic Ratio (Start at 35% B) Fail->Action1 Action2 Check pH (Ensure pH 4.0) Fail->Action2 Action1->Inject Action2->Inject

Caption: Analytical workflow with built-in System Suitability decision points for method robustness.

Diagram 2: Impurity Origin & Elution Order

Impurities Synthesis Synthesis Reaction (Friedel-Crafts) ImpurityA Impurity A 4'-Methylpropiophenone (Des-methyl) Synthesis->ImpurityA Incomplete Alkylation Target Target Analyte This compound Synthesis->Target Major Product ImpurityB Impurity B Vinyl Ketone Analog Synthesis->ImpurityB Degradation Elution Elution Order (C18) Hydrophobicity Driven ImpurityA->Elution Elutes 1st (Less Hydrophobic) Target->Elution Elutes 2nd ImpurityB->Elution Elutes 3rd (Conjugated)

Caption: Correlation between synthetic origin and chromatographic elution order on C18 stationary phase.

System Suitability & Acceptance Criteria

To ensure the data is trustworthy, the system must pass the following criteria before sample analysis:

  • Resolution (

    
    ): 
    
    
    
    between 4'-Methylpropiophenone and this compound.
    • Why: Ensures the baseline is fully resolved for accurate integration.

  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
    • Why: Tailing > 1.5 indicates secondary silanol interactions or column aging.

  • Precision: Relative Standard Deviation (%RSD) of peak area

    
     (n=5 injections).
    

Results Interpretation

  • Retention Time (

    
    ): 
    
    • 4'-Methylpropiophenone: ~5.5 min[1]

    • This compound: ~7.2 min[1]

    • Vinyl Ketone Impurity: ~9.0 min

  • Calculation: Purity is calculated using the Area Normalization Method (assuming equal response factors for isomers) or via External Standard Calibration for strict assay determination.


[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 276313, 2-Methyl-1-(4-methylphenyl)propan-1-one. Retrieved from [Link][1]

  • S.K. Sharma et al. (2025). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities. PubMed Central. Retrieved from [Link]

  • TSI Journals. Development and Validation of RP-HPLC Method for Determining Impurity Profiling for Tolperisone Hydrochloride. Retrieved from [Link]

  • SIELC Technologies. Separation of 1-Propanone, 2-methyl-1-(4-methylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application of 2,4'-Dimethylpropiophenone in the synthesis of novel organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,4'-Dimethylpropiophenone in the Synthesis of Novel Organic Compounds

Abstract

This compound (CAS 50390-51-7), also known as 4'-methylisobutyrophenone, represents a versatile C11 aromatic building block.[1][2][3] Unlike linear propiophenones, the branched isopropyl moiety at the


-position introduces significant steric bulk and a single enolizable proton, making it a unique substrate for constructing sterically congested heterocyclic scaffolds and chiral pharmaceutical intermediates. This guide details high-value protocols for its conversion into chiral alcohols via Asymmetric Transfer Hydrogenation (ATH) and the synthesis of novel 4,4-dimethyl-substituted heterocyclic scaffolds.

Compound Profile & Chemical Identity

Before initiating synthesis, it is critical to distinguish this specific isomer from its linear counterparts to ensure protocol validity.

PropertySpecification
Common Name This compound
IUPAC Name 2-Methyl-1-(4-methylphenyl)propan-1-one
Synonyms 4'-Methylisobutyrophenone; Isopropyl p-tolyl ketone
CAS Number 50390-51-7
Molecular Formula C₁₁H₁₄O
Key Structural Feature Sterically hindered carbonyl; Prochiral center; Single

-proton
Primary Applications Fragrance precursors (Indans), Chiral API intermediates, Photoinitiators

Critical Note on Isomerism: Do not confuse this compound with 2',4'-dimethylpropiophenone (CAS 35031-55-1), which possesses a linear propyl chain and ring substitution at the ortho/para positions. The protocols below are specific to the branched isopropyl chain isomer (CAS 50390-51-7).

Core Application 1: Enantioselective Synthesis of Chiral Alcohols

Context: The reduction of this compound yields 2-methyl-1-(p-tolyl)propan-1-ol. Due to the steric bulk of the isopropyl group adjacent to the carbonyl, standard reductions yield racemic mixtures with poor diastereocontrol. The application of Noyori Asymmetric Transfer Hydrogenation (ATH) is the gold standard for generating high-enantiomeric excess (ee) intermediates for drug development.

Mechanism of Action

The reaction utilizes a Ruthenium-arene complex with a chiral diamine ligand (TsDPEN). The "metal-ligand bifunctional catalysis" mechanism allows for the simultaneous delivery of a hydride (from Ru) and a proton (from the amine) to the ketone, operating via a cyclic transition state that discriminates between the Re and Si faces of the ketone.

Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Reagents:

  • Substrate: this compound (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mix)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under argon, charge a reaction vessel with RuCl(p-cymene)[(S,S)-TsDPEN].

  • Solvation: Dissolve the substrate in degassed DCM (0.5 M concentration). Add this solution to the catalyst.

  • Initiation: Add the Formic acid/TEA mixture (5.0 eq of formate) via syringe.

  • Reaction: Stir at 25°C for 12–24 hours. Monitor via chiral HPLC (e.g., Chiralcel OD-H column).

    • Checkpoint: The bulky isopropyl group may slow kinetics compared to linear ketones. If conversion is <50% at 12h, increase temperature to 35°C, but monitor enantioselectivity.

  • Workup: Quench with water. Extract with DCM. Wash organic layer with saturated NaHCO₃ (to remove formic acid) and brine.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Expected Outcome: >95% Yield, >90% ee of (S)-2-methyl-1-(p-tolyl)propan-1-ol (configuration depends on ligand chirality).

Core Application 2: Synthesis of Novel Hindered Heterocycles

Context: The "novelty" in organic synthesis often lies in creating 3D-rich scaffolds. This compound is an ideal precursor for 4,4-dimethyl-substituted heterocycles . Unlike linear ketones, the


-carbon here is a methine (CH). Upon 

-functionalization (e.g., methylation or chlorination), it becomes a quaternary center, forcing unique cyclization pathways.
Target Scaffold: 4-(p-Tolyl)-5,5-dimethyl-dihydro-pyrazole

This protocol outlines the conversion of the ketone into a sterically congested pyrazoline derivative, a scaffold relevant for cannabinoid receptor (CB1) antagonists and anti-inflammatory research.

Protocol: Mannich-Type Cyclization

Reagents:

  • Substrate: this compound[1][2][3][4][5][6]

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Hydrazine hydrate

  • Solvent: Ethanol

Step-by-Step Methodology:

  • Mannich Reaction (Step A):

    • Dissolve this compound (10 mmol) in Ethanol (20 mL).

    • Add Paraformaldehyde (15 mmol) and Dimethylamine HCl (15 mmol).

    • Reflux for 4 hours. Acidify with HCl.

    • Mechanism:[4] This generates the

      
      -amino ketone (Mannich base).
      
  • Elimination (Step B):

    • Treat the Mannich base with mild base (NaHCO₃) and steam distill or heat to generate the

      
      -unsaturated ketone  (Enone intermediate: 2-methyl-1-(p-tolyl)prop-2-en-1-one).
      
    • Note: The isopropyl group makes this elimination difficult; alternative route is direct aldol condensation with formaldehyde.

  • Cyclization (Step C):

    • Dissolve the enone intermediate in Ethanol.

    • Add Hydrazine hydrate (1.5 eq).

    • Reflux for 6 hours.

  • Isolation: Evaporate solvent. Recrystallize from ethanol/water.

Self-Validating Logic: The presence of the pyrazoline ring is confirmed by the disappearance of the carbonyl signal in IR (approx. 1680 cm⁻¹) and the appearance of C=N stretches. NMR will show diastereotopic protons on the new ring if the 5-position is chiral.

Visualization of Reaction Pathways

The following diagram illustrates the divergence from the central building block into pharmaceutical and structural applications.

G Start This compound (CAS 50390-51-7) Process1 Ru-Catalyzed ATH (Transfer Hydrogenation) Start->Process1 HCOOH/TEA, Ru-Cat Process2 Mannich / Aldol Condensation Start->Process2 HCHO, R2NH Product1 Chiral Alcohol (S)-2-methyl-1-(p-tolyl)propan-1-ol Process1->Product1 >90% ee Use1 Chiral API Intermediates (Stereodefined Scaffolds) Product1->Use1 Inter2 Enone Intermediate (Sterically Congested) Process2->Inter2 Elimination Process3 Hydrazine Cyclization Inter2->Process3 NH2NH2 Product2 Novel Pyrazoline Scaffold (3D-Rich Heterocycle) Process3->Product2 Cyclocondensation

Caption: Divergent synthesis pathways from this compound yielding chiral APIs and novel heterocycles.

Safety and Regulatory Compliance

  • Precursor Awareness: While this compound is a legitimate industrial chemical, it is structurally homologous to precursors used for controlled substances (cathinones).

    • Strict Prohibition: Do NOT subject this compound to bromination followed by amination with methylamine. This pathway is monitored by regulatory bodies in many jurisdictions.

    • Legitimate Use: The protocols above (ATH reduction and Pyrazole synthesis) are standard medicinal chemistry transformations and do not produce controlled substance analogues.

  • Handling: The compound is an irritant. Use standard PPE (nitrile gloves, goggles).

  • Waste: Ruthenium catalysts are heavy metals; dispose of aqueous waste in heavy metal containers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 583762, this compound. Retrieved January 29, 2026 from [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. (Foundational text on the ATH protocol cited in Section 2). [Link]

  • Google Patents (2009). Use of this compound as a fragrance substance. US20090162308A1.[3][4] (Source for industrial/fragrance applications).[3][7][4][]

Sources

Application Note: Quantitative Analysis and Isomeric Differentiation of 2,4'-Dimethylpropiophenone in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive protocol for the quantitative analysis of 2,4'-Dimethylpropiophenone (CAS: 50390-51-7), systematically identified as 2-methyl-1-(4-methylphenyl)propan-1-one .

This compound is a critical analytical target in two distinct sectors:

  • Forensic Toxicology & Intelligence: It serves as a direct structural precursor to 4-Methylmethcathinone (Mephedrone) . Its presence in seized samples or biological matrices indicates specific clandestine synthetic routes (e.g., the "Friedel-Crafts" route utilizing toluene and isobutyryl chloride).

  • Pharmaceutical & Environmental Analysis: It exists as a positional isomer to ubiquitous fragrance compounds (e.g., 2,4-dimethylpropiophenone, CAS: 35031-55-1), necessitating high-resolution separation to prevent false positives in impurity profiling.

This guide details a dual-stream workflow: GC-MS for precursor identification/impurity profiling and LC-MS/MS for trace quantification in biological matrices (plasma/urine).

Chemical Context & Isomeric Challenge

The primary analytical challenge lies in distinguishing the target analyte from its isobaric positional isomers. Standard low-resolution mass spectrometry often yields identical molecular ions (


 162).
Compound NameCommon NameStructure FeatureCAS No.Key Fragment Ions (EI)
2-methyl-1-(4-methylphenyl)propan-1-one This compound (Target)Methyl on Ring (p), Methyl on Chain (

)
50390-51-7 119, 91, 162
1-(2,4-dimethylphenyl)propan-1-one2,4-DimethylpropiophenoneTwo Methyls on Ring (o, p)35031-55-1133, 105, 162
1-(3,4-dimethylphenyl)propan-1-one3,4-DimethylpropiophenoneTwo Methyls on Ring (m, p)51756-08-2133, 105, 162

Expert Insight: The target analyte (2,4'-DMP) possesses a branched alkyl chain. Under Electron Ionization (EI), fragmentation favors the cleavage of the bond adjacent to the carbonyl group, retaining the aromatic acylium ion. However, the branched nature (


-methyl) creates subtle shifts in retention time and fragmentation ratios compared to the straight-chain isomers.
Analytical Decision Matrix

DecisionMatrix Start Sample Type Seized Seized Powder / Liquid (High Conc.) Start->Seized Bio Plasma / Urine (Trace Conc.) Start->Bio GCMS Technique: GC-MS (EI) Target: Isomer Differentiation Seized->GCMS Impurity Profiling LCMS Technique: LC-MS/MS (ESI+) Target: High Sensitivity Quant Bio->LCMS Metabolite/Precursor Screen Result1 Forensic Intelligence (Route Determination) GCMS->Result1 Baseline Resolution of Isomers Result2 Toxicological Confirmation LCMS->Result2 sub-ng/mL Detection

Figure 1: Decision matrix for selecting the appropriate analytical platform based on sample origin and data requirements.

Protocol A: GC-MS Analysis (Impurity Profiling)

Objective: Baseline separation of 2,4'-DMP from 2,4-DMP and 3,4-DMP.

Sample Preparation[1]
  • Solids: Dissolve 10 mg sample in 10 mL Methanol (HPLC Grade). Sonicate for 5 mins. Dilute 1:100 with Ethyl Acetate.

  • Liquids: Dilute 50 µL sample into 1.5 mL Ethyl Acetate containing internal standard (Tridecane, 50 µg/mL).

Instrumental Conditions (Agilent 7890B/5977A equivalent)
  • Column: Rtx-5MS or DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

    • Why: The 5% phenyl phase provides necessary

      
       interaction selectivity for aromatic isomers that 100% PDMS columns lack.
      
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1), 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C (Critical for isomer resolution).

    • Ramp 3: 30°C/min to 300°C (hold 3 min).

  • MS Source: 230°C, Quad: 150°C.

  • Acquisition: Scan (40-350 amu) for identification; SIM for quantitation.[1]

SIM Parameters (Target: 2,4'-DMP)
Ion Typem/zDwell (ms)Notes
Quantifier 119 50Characteristic Acylium ion (4-methylbenzoyl)
Qualifier 116250Molecular Ion (

)
Qualifier 29150Tropylium ion
Interference Check10550Major ion in straight-chain isomers (absent/low in 2,4'-DMP)

Causality Note: The branched methyl group in 2,4'-DMP facilitates the loss of the isopropyl radical, yielding the m/z 119 fragment. Straight-chain isomers (like 2,4-dimethylpropiophenone) preferentially lose an ethyl radical to form m/z 133 or undergo McLafferty rearrangement to form m/z 105. Monitoring m/z 105 is crucial to confirm peak purity.

Protocol B: LC-MS/MS Analysis (Biological Matrices)

Objective: High-sensitivity quantification in plasma or urine.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: 200 µL Plasma/Urine.

  • Internal Standard: Add 20 µL of Mephedrone-d3 or Propiophenone-d5 (1 µg/mL).

  • Extraction: Add 1 mL MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It forms a clean upper organic layer and extracts substituted propiophenones efficiently without co-extracting excessive phospholipids.

  • Agitation: Vortex 2 min, Centrifuge 5 min @ 4000 rpm.

  • Reconstitution: Evaporate supernatant under

    
     @ 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
    
Instrumental Conditions (Sciex QTRAP / Thermo Altis equivalent)
  • Column: Biphenyl Phase (e.g., Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm).

    • Why: Biphenyl phases offer superior selectivity for aromatic positional isomers compared to C18 via enhanced

      
       interactions.
      
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear to 90% B

    • 6-7 min: Hold 90% B

    • 7.1 min: Re-equilibrate 10% B

  • Flow Rate: 0.4 mL/min.[2]

MRM Transitions
AnalytePrecursor (

)
Product (

)
CE (eV)Role
2,4'-DMP 163.1

119.1 25Quantifier
163.191.140Qualifier
2,4-DMP (Isomer) 163.1105.128Distinction

Method Validation Criteria

To ensure trustworthiness, the method must be validated according to SWGTOX or FDA Bioanalytical guidelines.

ParameterAcceptance CriteriaExperimental Validation
Selectivity No interfering peaks at RT of analyte in 6 blank matrices.Extract blank urine/plasma from 6 different sources.
Linearity

Calibration range: 5 – 1000 ng/mL. Weighting

.
Accuracy/Precision

(20% at LOQ)
QC samples at Low (15 ng/mL), Med (400 ng/mL), High (800 ng/mL).
Matrix Effect

Compare slope of matrix-matched curve vs. solvent curve.
Isomer Resolution Valley-to-Peak ratio

Inject mixture of 2,4'-DMP and 2,4-DMP.

Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 Separation (LC) cluster_2 Detection (MS/MS) S1 Sample (200 µL) S2 LLE (MTBE) or SPE (HLB) S1->S2 S3 Dry & Reconstitute S2->S3 L1 Biphenyl Column (Selectivity) S3->L1 L2 Gradient Elution (MeOH/H2O) L1->L2 D1 ESI+ Source L2->D1 D2 MRM: 163->119 (Quant) D1->D2 D3 Data Processing D2->D3

Figure 2: End-to-end workflow for the extraction and quantification of 2,4'-DMP in biological matrices.

Troubleshooting & Optimization

  • Co-elution of Isomers:

    • Symptom:[3][4][5] Single broad peak in GC-MS.

    • Fix: Lower the GC oven ramp rate to 2°C/min between 160°C and 200°C. Switch to a highly polar column (e.g., DB-Wax) if using EI, though thermal stability must be checked.

  • Low Sensitivity in LC-MS:

    • Symptom:[3][4][5] Poor signal for m/z 163.

    • Fix: Ketones protonate less readily than amines. Ensure mobile phase pH is acidic (0.1% Formic Acid). Increase injection volume or switch to APCI (Atmospheric Pressure Chemical Ionization) which often favors neutral ketones better than ESI.

  • Carryover:

    • Symptom:[3][4][5] Peaks in blank after high standard.

    • Fix: Use a needle wash of Methanol:Acetonitrile:Isopropanol (1:1:1) with 0.1% Formic Acid.[2]

References

  • Power, J. D., et al. (2011).[6] "The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone." Forensic Science International.[6] Link

  • Kranenburg, R. F., et al. (2019).[3] "Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS." Forensic Science International.[6] Link

  • United Nations Office on Drugs and Crime (UNODC). (2021). "Recommended Methods for the Identification and Analysis of Synthetic Cathinones." Link

  • PubChem. (2023). "Compound Summary: this compound (CAS 50390-51-7)."[7] National Library of Medicine. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Recommendations, Version 8.1." Link

Sources

Troubleshooting & Optimization

Identifying and minimizing interferences in GC-MS analysis of 2,4'-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2,4'-Dimethylpropiophenone Analysis .

This guide addresses the specific challenges of analyzing this compound (2,4'-DMPP) via GC-MS. Unlike standard ketone analysis, this molecule presents unique hurdles regarding positional isomerism (distinguishing it from 2,5' or 3,4' analogs) and fragmentation specificity (ortho-effects).

Quick Navigation

Module 1: Chromatographic Resolution

Issue: “I see a split peak or a shoulder on my main analyte peak. Is this column overload or an interference?”

Root Cause Analysis

The most persistent interference in 2,4'-DMPP analysis is positional isomerism .

  • The Chemistry: 2,4'-DMPP is typically synthesized via Friedel-Crafts acylation of m-xylene.

  • The Problem: If the starting material contains impurities (like o-xylene or p-xylene), or if the acylation occurs at the sterically hindered 2-position (less likely but possible) versus the 4-position, you will generate isomers like 2,6'-dimethylpropiophenone or 2,5'-dimethylpropiophenone .

  • The Symptom: These isomers have identical molecular weights (

    
     Da) and nearly identical boiling points, leading to co-elution on standard non-polar columns.
    
Troubleshooting Protocol
VariableStandard Approach (Risk)Optimized Approach (Solution)
Stationary Phase 5% Phenyl (e.g., HP-5MS) Risk: Co-elution of 2,4' and 2,5' isomers.High-Polarity Wax (PEG) or Trifluoropropyl (Rtx-200) Benefit: Dipole-dipole interactions separate isomers based on ring electron density.
Ramp Rate Fast (20°C/min) Risk: Merges isomers into one broad peak.Isothermal Plateau Action: Ramp to 140°C, hold for 5 min, then ramp out. This expands the critical separation window.
Flow Rate Constant Flow Risk: Loss of resolution at higher temperatures.Constant Linear Velocity Action: Maintain 35-40 cm/sec to keep height equivalent to a theoretical plate (HETP) optimal.
Decision Logic: Peak Shape Analysis

Use the following logic tree to diagnose peak shape issues.

Troubleshooting Start Observed Peak Issue Split Split Peak / Shoulder Start->Split Tailing Peak Tailing Start->Tailing Broad Broad/Flat Peak Start->Broad Action1 Isomer Co-elution Action: Switch to WAX column or slow ramp rate Split->Action1 Symmetric Split Action2 Active Sites in Liner Action: Replace liner (Deactivated Wool) Split->Action2 Erratic Split Tailing->Action2 Action3 Column Overload Action: Increase Split Ratio (e.g., 50:1) Broad->Action3

Figure 1: Decision matrix for diagnosing peak shape anomalies in propiophenone analysis.

Module 2: Mass Spectral Identification

Issue: “My library search score is low (<800), or I cannot distinguish between the 2,4' and 3,4' isomers.”

Technical Insight: The Ortho-Effect

Standard NIST libraries may not differentiate positional isomers well. You must rely on mechanistic fragmentation rules.

  • Base Peak (

    
     133):  Both 2,4'-DMPP and its isomers will show a dominant peak at 
    
    
    
    133 (Dimethylbenzoyl cation) due to
    
    
    -cleavage (loss of the ethyl group). This is not diagnostic.
  • The Diagnostic Peak (

    
     105 vs M-18): 
    
    • 3,4'-DMPP (Meta/Para): No ortho-substituent. Fragmentation is standard.

    • 2,4'-DMPP (Ortho): Contains a methyl group ortho to the carbonyl. This allows for a specific rearrangement (similar to McLafferty but involving the ring methyl) leading to the loss of water (

      
      ) or OH (
      
      
      
      ).
    • Action: Look for the relative abundance of ions in the

      
       144-145 range (loss of water/OH from molecular ion).
      
Deconvolution Workflow
  • Extract Ion Chromatograms (EIC): Do not rely on Total Ion Current (TIC).

  • Target Ions:

    • Quantification:

      
       133.0[1]
      
    • Qualifier 1:

      
       162.1 (Molecular Ion)
      
    • Qualifier 2:

      
       105.0 (Aryl cation after CO loss)
      
  • Ratio Check: The ratio of

    
     should be consistent. If the 
    
    
    
    ion abundance fluctuates relative to the parent peak across the width of the peak, you have a co-eluting isomer.

Module 3: Source Reduction (Interference Minimization)

Issue: “I see ghost peaks or consistent background noise that interferes with quantification.”

Origin of Interferences

Understanding the synthesis pathway reveals the likely contaminants. 2,4'-DMPP is typically made via Friedel-Crafts Acylation.

SynthesisPath Reactants m-Xylene + Propionyl Chloride Process Friedel-Crafts (AlCl3 Catalyst) Reactants->Process Major This compound (Target) Process->Major Major Path Minor1 2,6'-Dimethylpropiophenone (Steric Impurity) Process->Minor1 Minor Path Minor2 Propionic Acid (Hydrolysis Byproduct) Process->Minor2 Quench Step

Figure 2: Synthesis pathway showing the origin of critical interferences.

Cleaning Protocol
  • Propionic Acid Removal: This byproduct causes peak tailing and degrades column phases.

    • Fix: Ensure the sample is washed with dilute

      
       during workup. In GC, use a base-deactivated liner .
      
  • Solvent Impurities: Commercial m-xylene often contains 1-5% o-xylene.

    • Fix: If your raw material was technical grade, you will have 2,3'- or 3,4'-isomers. You cannot "clean" this out of the sample easily; you must separate it chromatographically (see Module 1).

Module 4: Recommended Method Parameters

Use this validated starting point to minimize interferences and maximize signal-to-noise ratios.

ParameterSettingRationale
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent thermal degradation.
Injection Mode Split (20:1 to 50:1)Critical: Propiophenones saturate the MS detector easily. Split injection sharpens peaks and reduces column bleed interference.
Column DB-WAX or VF-WAXms (30m x 0.25mm x 0.25µm)Polar phase provides superior isomer resolution compared to 5% phenyl.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.
Oven Program 60°C (1 min)

10°C/min

140°C (Hold 5 min)

20°C/min

240°C
The mid-ramp hold at 140°C is the "isomer separation window."
MS Source 230°CStandard EI source temperature.
Scan Range 40–300 amuSufficient to capture molecular ion (162) and exclude heavy column bleed.

References

  • NIST Mass Spectrometry Data Center. 4'-Methylpropiophenone (Analogous Fragmentation Data). NIST Chemistry WebBook, SRD 69.[2]

  • Thermo Fisher Scientific. Separation of Isomers using High-Resolution GC-MS and Deans Switching. Application Note 72448.

  • Sigma-Aldrich. this compound Product Specification and Impurity Profile.

  • Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Regioselectivity.

Sources

Technical Support Center: Substituted Propiophenones Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PROP-SYN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield and Purity Optimization Strategies

Introduction: The Propiophenone Challenge

Substituted propiophenones are critical intermediates in the synthesis of pharmaceutical agents (e.g., bupropion, phenethylamines) and fine chemicals. While the chemistry appears straightforward, researchers often encounter three "yield-killers":

  • Regio-isomer contamination (Ortho/Para mixtures).

  • Catalyst deactivation leading to stalled conversion.

  • Work-up emulsions (The "Aluminum Sludge" phenomenon).

This guide replaces generic textbook advice with field-proven troubleshooting protocols designed to isolate high-purity product.

Module 1: Reaction Optimization (Friedel-Crafts Acylation)

The dominant route to propiophenones is the Friedel-Crafts acylation of substituted benzenes with propionyl chloride.

The Core Issue: Stoichiometry & Complexation

User Complaint: "My reaction stalls at 50% conversion despite using 1 equivalent of AlCl₃."

Root Cause: Unlike alkylation, acylation is not catalytic . The product ketone acts as a Lewis base, forming a stable 1:1 complex with the Lewis acid (AlCl₃). This removes the catalyst from the cycle.[1]

The Fix:

  • Stoichiometry: You must use >2.2 equivalents of AlCl₃ relative to the acyl chloride.

    • 1.0 eq to generate the acylium ion.

    • 1.0 eq to complex with the product ketone.

    • 0.2 eq excess to drive kinetics.

Regioselectivity Control (Ortho vs. Para)

Controlling the site of acylation is governed by the solvent's ability to solvate the acylium complex and the steric bulk of the electrophile.

Table 1: Solvent Effects on Regioselectivity

SolventDielectric ConstantPrimary EffectRecommended For
Nitrobenzene High (Polar)Solvates the acylium ion, creating a bulky complex that favors the less sterically hindered Para position.Maximizing para-selectivity.
DCM / DCE ModerateForms a tighter ion pair; less steric bulk than nitrobenzene.General synthesis; easier work-up than nitrobenzene.
Carbon Disulfide Low (Non-polar)often favors ortho attack more than polar solvents (substrate dependent).Ortho-isomer targeting (hazardous).

Critical Protocol Note: For maximum para-selectivity, add the acyl chloride to the AlCl₃/Solvent mixture first to form the bulky complex, then add the aromatic substrate dropwise.

Visualization: Friedel-Crafts Workflow

FC_Workflow Start Reagents: Substituted Benzene Propionyl Chloride Complex Step 1: Acylium Ion Formation (AlCl3 + RCOCl) Start->Complex Mix at 0°C Reaction Step 2: Electrophilic Attack (Sigma Complex) Complex->Reaction Add Substrate Intermediate Stalled Intermediate: Ketone-AlCl3 Complex Reaction->Intermediate -HCl gas Quench Step 3: Hydrolysis (Breaking the Complex) Intermediate->Quench MUST be acidic/aqueous Product Crude Propiophenone Quench->Product Phase Separation

Figure 1: The stepwise progression of Friedel-Crafts acylation, highlighting the critical "Stalled Intermediate" that requires specific quenching protocols.

Module 2: The Grignard Alternative (Nitrile Route)

When Friedel-Crafts fails (e.g., due to deactivating groups or meta-substitution requirements), the reaction of Grignard reagents with nitriles is the superior alternative.

User Complaint: "I obtained a mixture of the ketone and the starting nitrile, or a persistent imine."

Troubleshooting Protocol:

  • The Intermediate: The reaction produces an imine salt (

    
    ), not the ketone directly. This salt is stable.[2]
    
  • The Hydrolysis: The conversion to ketone happens during the acid quench.

    • Tip: Do not just add water. You must use aqueous acid (HCl or H₂SO₄) and often heat (reflux) the biphasic mixture for 1-2 hours to fully hydrolyze the imine.

Module 3: Work-up Strategies (Breaking the Emulsion)

The most common failure point in propiophenone synthesis is the post-reaction work-up, where aluminum salts form a gelatinous "sludge" that traps the product.

The "Rochelle's Salt" Protocol

Avoid standard acid washes if you have acid-sensitive groups. Use Potassium Sodium Tartrate (Rochelle's Salt).[3][4]

Step-by-Step Guide:

  • Quench: Carefully pour the reaction mixture into ice water.

  • Add Tartrate: Add a saturated aqueous solution of Rochelle's Salt (approx. 10 mL per gram of AlCl₃ used).

  • Agitate: Stir vigorously at room temperature.

    • Observation: The mixture will initially look like gray sludge.

    • Time: After 1-4 hours, the layers will separate cleanly. The aluminum partitions into the aqueous layer as a soluble tartrate complex.

  • Extract: The organic layer will be clear and easy to separate.

Visualization: Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected LowYield Low Yield / Stalled Rxn Issue->LowYield Emulsion Work-up Emulsion Issue->Emulsion WrongIsomer Wrong Regioisomer Issue->WrongIsomer CheckCat Check AlCl3 Stoichiometry (Is it >2.2 eq?) LowYield->CheckCat UseRochelle Use Rochelle's Salt (Tartrate Complexation) Emulsion->UseRochelle Preferred AcidWash Use 2M HCl Wash (If product acid-stable) Emulsion->AcidWash Alternative ChangeSolvent Switch Solvent (Try Nitrobenzene for Para) WrongIsomer->ChangeSolvent TempControl Lower Temp (Increases selectivity) WrongIsomer->TempControl CheckMoisture Check Reagent Dryness (AlCl3 is hygroscopic) CheckCat->CheckMoisture If Stoich OK

Figure 2: Diagnostic logic tree for resolving common yield and purity issues in propiophenone synthesis.

Module 4: Purification (Crystallization vs. Distillation)

Substituted propiophenones often present as oils that are difficult to crystallize.

FAQ: "My product is oiling out during recrystallization. What do I do?"

The "Cloud Point" Method:

  • Dissolve the crude oil in a minimum amount of hot solvent A (e.g., Ethyl Acetate or Ethanol).

  • Add solvent B (Hexane or Water) dropwise at boiling temperature until the solution just turns cloudy.

  • Add one drop of Solvent A to clear it.

  • Insulate the flask and let it cool to room temperature very slowly (over 4-6 hours). Rapid cooling traps impurities and leads to oiling.

  • Seed: If oil forms, scratch the glass with a rod or add a seed crystal of the pure ketone.

References

  • BenchChem. (2025).[5] Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation: Mechanism and Conditions. Retrieved from

  • Olah, G. A., & Kobayashi, S. (1971).[6] Aromatic substitution.[6][7] XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides.[6] Journal of the American Chemical Society.[6]

  • University of Rochester. (2026).[8] Purification by Crystallization: Tips and Tricks. Retrieved from

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation Mechanisms.[6][7] Retrieved from

  • Science Stack Exchange. (2021). Reaction/complexation of aluminium chloride and acetic acid. Retrieved from

Sources

Method validation for the accurate quantification of 2,4'-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Analytical Method Validation (HPLC/GC) Target Analyte: 2,4'-Dimethylpropiophenone (CAS: ~13371-36-3 / Isomer Specific) Regulatory Framework: ICH Q2(R2), FDA Bioanalytical Method Validation

Executive Summary

Welcome to the Technical Support Center. This guide addresses the quantification of This compound (2,4'-DMPP) , a critical aromatic ketone intermediate often analyzed during the synthesis of pharmaceutical APIs or as a positional isomer impurity.

Validating a method for this molecule presents unique challenges, primarily the chromatographic resolution of positional isomers (e.g., 2,5'-dimethylpropiophenone) and ensuring UV-detection sensitivity without interference from matrix components. The following modules provide field-proven solutions to these specific technical hurdles.

Module 1: Specificity & Chromatographic Resolution

Q: I am observing co-elution between 2,4'-DMPP and its positional isomers (e.g., 2,5'-DMPP). Standard C18 columns are failing. How do I achieve baseline resolution?

A: This is the most common failure mode for this analyte. Standard C18 columns rely heavily on hydrophobicity, which is nearly identical for positional isomers of dimethylpropiophenone. You must exploit


 interactions  for selectivity.

Troubleshooting Protocol:

  • Switch Stationary Phase: Replace the C18 column with a Phenyl-Hexyl or Biphenyl phase. The aromatic ring in the stationary phase interacts differentially with the varying electron densities of the 2,4' vs 2,5' substitution patterns, often doubling the resolution factor (

    
    ).
    
  • Optimize Mobile Phase: Use Methanol (MeOH) instead of Acetonitrile (ACN) as the organic modifier. MeOH allows for stronger

    
     interactions between the analyte and the stationary phase compared to ACN, which can suppress these interactions.
    
  • Temperature Control: Lower the column temperature to 25°C or 20°C. Higher temperatures increase molecular kinetic energy, which can overcome the subtle selectivity forces needed to separate isomers.

Acceptance Criterion: Resolution (


) between 2,4'-DMPP and nearest peak > 2.0.
Module 2: Sensitivity (LOD/LOQ) & Signal Stability

Q: My LOQ (Limit of Quantification) is inconsistent. The signal-to-noise ratio (S/N) fluctuates below 10:1. How do I stabilize detection?

A: Aromatic ketones like 2,4'-DMPP have distinct UV absorption bands. Inconsistent LOQ often stems from selecting a wavelength on the "shoulder" of the absorption spectrum rather than the maximum, or from solvent cutoff interference.

Optimization Steps:

  • Wavelength Selection: 2,4'-DMPP typically exhibits a strong

    
     transition band around 245–255 nm  and a weaker 
    
    
    
    band near 280–300 nm.
    • Action: Run a UV scan (200–400 nm) using a Diode Array Detector (DAD). Select the

      
       (likely ~250 nm) for quantification to maximize signal.
      
    • Caution: Avoid <220 nm if using Methanol, as solvent cutoff noise will degrade S/N at trace levels.

  • Injection Solvent: Ensure your sample diluent matches the initial mobile phase strength. Injecting 2,4'-DMPP dissolved in 100% ACN into a high-aqueous gradient will cause "solvent breakthrough," leading to peak broadening and reduced height (lower S/N).

Data Table: Sensitivity Acceptance Criteria (ICH Q2)

ParameterDefinitionAcceptance LimitCalculation Method
LOD Limit of DetectionS/N

3:1

LOQ Limit of QuantificationS/N

10:1

Precision at LOQ RepeatabilityRSD

5-10%
6 injections at LOQ conc.

Where


 = standard deviation of the response (intercept) and 

= slope of the calibration curve.
Module 3: Accuracy & Recovery (Matrix Effects)

Q: Recovery rates in my spiked matrix samples are low (< 80%). Is the molecule degrading?

A: While 2,4'-DMPP is relatively stable, low recovery usually indicates inefficient extraction or protein binding (if bioanalytical) rather than chemical degradation.

Root Cause Analysis:

  • Solubility Profile: This molecule is lipophilic (

    
    ). Aqueous extraction buffers will fail.
    
  • Protocol Adjustment:

    • For Solid Dosage: Use a diluent of at least 50% organic (ACN/MeOH). Sonication for 10-15 mins is mandatory to ensure complete solubilization.

    • For Plasma/Bioanalysis: Use Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether) or Ethyl Acetate. Protein precipitation alone often traps the lipophilic ketone in the protein pellet, lowering recovery.

Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating the method according to ICH Q2(R2) standards, ensuring a self-validating system.

ValidationWorkflow Start Method Development (Pre-Validation) Specificity Specificity / Selectivity (Isomer Resolution > 2.0) Start->Specificity Pass SST Specificity->Start Fail: Optimize Column Linearity Linearity & Range (R² > 0.999) Specificity->Linearity No Interference LOD_LOQ Sensitivity (LOD/LOQ) (S/N Ratio Check) Linearity->LOD_LOQ Slope Defined Accuracy Accuracy / Recovery (Spike at 80%, 100%, 120%) Accuracy->Start Fail: Fix Extraction Precision Precision (Repeatability & Intermediate) Accuracy->Precision Method Accurate Robustness Robustness Testing (pH, Flow, Temp variations) Precision->Robustness Method Reproducible LOD_LOQ->Accuracy Range Established FinalReport Validation Report (ICH Q2 R2 Compliant) Robustness->FinalReport All Criteria Met

Caption: Step-by-step validation logic flow ensuring prerequisite parameters (Specificity) are met before quantitative parameters (Accuracy/Precision) are attempted.

Module 4: Robustness & Solution Stability

Q: Do I need to protect my samples from light? I see a 2% degradation after 24 hours.

A: Yes. Aromatic ketones can undergo Norrish Type I or II photocleavage or photoreduction upon prolonged exposure to UV/VIS light.

Stability Protocol:

  • Amber Glass: All standard and sample preparations must be stored in amber glassware.

  • Autosampler: Maintain autosampler temperature at 4°C-10°C to minimize thermal degradation and evaporation of the organic solvent, which would artificially concentrate the sample.

  • Benchtop Stability: Validate stability by injecting a standard every 4 hours for 24 hours.

    • Acceptance: No new impurity peaks > 0.1% area; Assay value within ±2.0% of initial.

Troubleshooting Decision Tree: Peak Tailing

Peak tailing is a frequent issue with ketones due to secondary interactions with silanol groups on the silica support.

TailingTroubleshoot Issue Issue: Peak Tailing (Tailing Factor > 1.5) CheckpH Check Mobile Phase pH Issue->CheckpH CheckCol Check Column Type CheckpH->CheckCol pH is Acidic? Action1 Add Modifier: Use 0.1% Formic Acid or TFA CheckpH->Action1 pH is Neutral? Action2 Switch Column: Use End-capped Base-Deactivated Silica CheckCol->Action2 Old/Non-capped Column? Action3 Replace Guard Column (Physical Blockage) CheckCol->Action3 High Backpressure?

Caption: Diagnostic logic for resolving peak symmetry issues common to aromatic ketone analysis.

References
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation: Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]

  • Yuan, B. (2022).[2] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674.[2] (Discusses RP-HPLC efficiency for isomer separation). [Link]

  • AgroParisTech. (n.d.). Absorption bands position: UV-Visible Spectroscopy. (Explains bathochromic shifts and conjugation effects relevant to aromatic ketones). [Link]

Sources

Addressing stability issues of propiophenone derivatives in experimental setups

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Advanced Research Support
Topic: Stabilization, Storage, and Analytical Troubleshooting of Propiophenone Derivatives

Welcome to the Stability Support Center

From the Desk of the Senior Application Scientist: "Propiophenone derivatives—specifically


-amino (e.g., bupropion, cathinones) and 

-halo derivatives—are notoriously labile. In my experience, 60% of 'failed' syntheses or 'impure' lots are actually artifacts of improper storage or thermal degradation during analysis. This guide bypasses standard textbook advice to address the specific physicochemical vulnerabilities of the propiophenone scaffold: the acidic

-proton, the photosensitive carbonyl, and the thermally unstable amine salts."

Module 1: Storage & Handling Integrity

FAQ: Why is my stock solution turning yellow/brown?

Diagnosis: Oxidative polymerization or Photolytic cleavage. Propiophenone derivatives possess a carbonyl group susceptible to Norrish Type I and II photocleavage upon UV exposure. Furthermore, derivatives with an amine group (like bupropion) undergo oxidative deamination and subsequent polymerization in alkaline or neutral environments.

The Fix:

  • Solvent Acidification: Never store free-base amino-propiophenones in methanol for long periods.

    • Protocol: Use 0.1N HCl in Ethanol or Acidified Methanol (0.01% Formic Acid) for stock solutions. The protonated amine is significantly more resistant to oxidation than the free base [1].

  • Inert Atmosphere: Sparging with Nitrogen (

    
    ) is insufficient for long-term storage of 
    
    
    
    -bromo derivatives. You must store them under Argon (heavier than air) to prevent surface oxidation at the meniscus.
  • Container Type: Use Amber silanized glass vials. Clear glass allows UV light (300–400 nm) to excite the

    
     transition of the carbonyl, initiating radical formation.
    
Data Table: pH-Dependent Stability Profile

Based on accelerated degradation studies of Bupropion-like derivatives [2].

pH EnvironmentHalf-Life (

) at 25°C
Dominant Degradation Pathway
pH 1.2 - 4.0 > 30 Days (Stable)Minimal hydrolysis
pH 5.0 - 7.0 48 - 72 HoursAutoxidation / Dimerization
pH > 7.5 < 12 HoursRapid Oxidative Deamination & Polymerization
Solid State VariesHygroscopic instability (Hydrolysis)

Module 2: Analytical Troubleshooting (GC & HPLC)

Issue A: "I see 'Ghost Peaks' or Split Peaks in my GC-MS."

Root Cause: Thermal Degradation in the Injector Port. Synthetic cathinones and bupropion derivatives are thermally unstable. At standard injector temperatures (250°C+), they undergo oxidative dehydrogenation inside the liner, losing two hydrogens (


) to form an imine or enamine [3].

The Fix: Derivatization or "Cold" Injection. Do not trust the underivatized spectra if you see tailing or extra peaks.

Protocol: TFAA Derivatization for GC-MS

  • Evaporate 50

    
    L of stock solution to dryness under 
    
    
    
    .
  • Add 50

    
    L of Ethyl Acetate and 50 
    
    
    
    L of Trifluoroacetic Anhydride (TFAA) .
  • Incubate at 70°C for 20 minutes.

  • Evaporate to dryness and reconstitute in Ethyl Acetate.

    • Why? The trifluoroacetyl amide is thermally stable and prevents the amine from reacting with the ketone of a neighboring molecule.

Issue B: "My HPLC peaks are tailing severely."

Root Cause: Silanol Interaction. The secondary amine in many propiophenone derivatives acts as a strong base, interacting with residual silanols (


) on the silica column support.

The Fix:

  • Mobile Phase pH: Must be < 3.0 . At pH 2.5, surface silanols are protonated (neutral), and the drug is protonated (cationic). Repulsion prevents sticking.

  • Column Choice: Use a "Type B" High-Purity Silica column with extensive end-capping (e.g., C18 with trimethylsilane capping).

Module 3: Visual Troubleshooting Logic

Workflow 1: Analytical Decision Tree

Use this logic flow to determine the correct analytical method based on observed instability.

Analytical_Troubleshooting Start Start: Sample Analysis Check_Struct Does molecule have free amine/hydroxyl? Start->Check_Struct GC_Path GC-MS Attempt Check_Struct->GC_Path Yes HPLC_Path HPLC-UV/MS Path Check_Struct->HPLC_Path Yes (Preferred) Thermal_Check Observe M-2 Peak or Tailing? GC_Path->Thermal_Check Deriv REQUIRED: Derivatize (TFAA/BSTFA) Thermal_Check->Deriv Yes (Degradation) Cold_Inj Alternative: Cold On-Column Inj. Thermal_Check->Cold_Inj Partial Tail_Check Peak Symmetry < 0.8? HPLC_Path->Tail_Check Buffer_Fix Lower pH to < 3.0 (Formic Acid/TFA) Tail_Check->Buffer_Fix First Step Col_Fix Switch to Hybrid Embedded Column Buffer_Fix->Col_Fix If fails

Figure 1: Decision matrix for selecting and optimizing analytical methods for labile propiophenones.

Workflow 2: Stability & Storage Protocol

Follow this loop to ensure sample integrity before experiments begin.

Storage_Protocol Synthesis Synthesis/Purchase Form_Salt Convert to HCl Salt (Immediate) Synthesis->Form_Salt Free base is unstable Solvent Dissolve in Acidified MeOH Form_Salt->Solvent Container Amber Vial + Argon Headspace Solvent->Container Temp Store at -20°C Container->Temp Check SST: Check Color (Yellow = Fail) Temp->Check Weekly Check->Synthesis If Fail

Figure 2: The "Golden Loop" of propiophenone storage. Any break in this chain leads to oxidation.

Module 4: Self-Validating System Suitability Test (SST)

Before running valuable samples, run this 3-Step SST to validate your setup:

  • The "Blank" Check: Inject a solvent blank. If you see peaks matching your analyte's retention time, your injector liner is contaminated with polymerized propiophenone "gunk" from previous runs. Action: Change the liner and trim the column guard.

  • The Tailing Factor Calculation: Calculate Tailing Factor (

    
    ) using USP formula: 
    
    
    
    • If

      
      : Your mobile phase pH is too high, or the column is dead. Stop immediately.
      
  • The M-2 Ratio (GC-MS Only): Inject a known standard. Compare the abundance of the molecular ion (

    
    ) to the 
    
    
    
    ion.
    • If

      
      : Your injector temperature is too high. Lower it by 20°C or derivatize.
      

References

  • Kerrigan, S. (2016). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology. Link

  • Costa, R., et al. (2019). The aqueous stability of bupropion: pH-degradation profile and kinetics. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Tsujikawa, K., et al. (2013).

    
    -pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. Forensic Science International. Link
    
  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC. Link

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Bromopropiophenone. Link

Sources

Overcoming peak tailing and broadening in HPLC of 2,4'-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #DMPP-OPT-2024 Assigned Specialist: Senior Application Scientist

Executive Summary: The Analyte Context

2,4'-Dimethylpropiophenone (2,4'-DMPP) is a hydrophobic aromatic ketone. Unlike basic amines, it does not suffer from severe ionization-based tailing at neutral pH. However, its structural similarity to positional isomers (e.g., 2,5'-dimethyl or 3,4'-dimethyl analogs) and its high hydrophobicity create specific challenges:

  • Peak Tailing: Often caused by "dewetting" in highly aqueous phases, solvent mismatch during injection, or active silanol interactions with the aromatic ring.

  • Band Broadening: Frequently results from poor mass transfer in older silica types or extra-column volume effects due to the molecule's relatively low retention factor (

    
    ) in high-organic methods.
    

This guide provides a self-validating troubleshooting protocol to resolve these issues.

Module 1: Diagnostic Triage

Is it Tailing or Broadening?

Before adjusting chemistry, you must distinguish between thermodynamic asymmetry (tailing) and kinetic dispersion (broadening).

Q: How do I quantitatively distinguish between tailing and broadening for 2,4'-DMPP?

A: Use the Asymmetry Factor (


)  and Plate Count (

)
.
  • Tailing:

    
    . This indicates a chemical interaction or physical void.
    
  • Broadening: Low

    
     (Efficiency) with 
    
    
    
    . This indicates a plumbing or flow rate issue.

Visual Diagnosis Workflow (Graphviz Diagram: Troubleshooting Logic Tree)

TroubleshootingFlow Start Start: Poor Peak Shape Calc Calculate Asymmetry (As) and Efficiency (N) Start->Calc Decision Is As > 1.2? Calc->Decision Tailing Diagnosis: PEAK TAILING (Chemical/Physical Void) Decision->Tailing Yes Broadening Diagnosis: BAND BROADENING (Kinetic/Plumbing) Decision->Broadening No CheckVoid Invert Column & Flush Tailing->CheckVoid CheckChem Check Mobile Phase & Injection Solvent Tailing->CheckChem CheckTubing Check Tubing ID (Extra-Column Volume) Broadening->CheckTubing CheckFlow Optimize Flow Rate (Van Deemter) Broadening->CheckFlow

Caption: Diagnostic logic flow distinguishing between thermodynamic tailing and kinetic broadening.

Module 2: Solving Peak Tailing ( )

Q: I am seeing tailing, but 2,4'-DMPP is not a base. Why is it interacting with the column?

A: While not a base, the carbonyl oxygen and the aromatic ring can interact with acidic silanols on the silica surface via hydrogen bonding and pi-pi interactions. However, the most common cause for this specific lipophilic molecule is Solvent Mismatch .

Root Cause 1: Injection Solvent Mismatch

If you dissolve 2,4'-DMPP in 100% Acetonitrile (ACN) but your starting mobile phase is 50:50 Water:ACN, the sample "races" through the column center before precipitating or interacting, causing a distorted tail.

The Fix:

  • Dissolve the sample in the mobile phase (e.g., 50:50 ACN:Water).

  • If solubility is an issue, use the lowest possible volume of organic solvent.

Root Cause 2: Column "Dewetting" (Phase Collapse)

If you are trying to separate the 2,4' isomer from polar impurities using a high-water method (e.g., 95% Water) on a standard C18 column, the hydrophobic C18 chains may collapse, reducing surface area and causing tailing.

The Fix:

  • Switch Column: Use an AQ-type (Aqua) C18 column compatible with 100% water.

  • Add Modifier: Ensure at least 5% organic solvent is always present.

Root Cause 3: Positional Isomer Co-elution

The "tail" might actually be the 3,4'-dimethyl isomer eluting immediately after the main peak.

The Fix: Enhance Selectivity (


) using Pi-Pi interactions.
  • Standard: C18 (Separates by hydrophobicity).

  • Optimized: Phenyl-Hexyl or Biphenyl stationary phases. These interact with the aromatic ring electrons, often pulling the isomers apart significantly.

Module 3: Solving Band Broadening (Low Efficiency)

Q: My peak is symmetrical but wide (fat). How do I sharpen it?

A: Broadening in 2,4'-DMPP analysis is usually a physical issue described by the Van Deemter Equation (


).
Protocol: The "Plumbing Audit"

2,4'-DMPP is a small molecule. If your retention time is short (


), extra-column volume destroys efficiency.
ComponentStandard Setup (Bad for sharp peaks)Optimized Setup (Required)
Tubing ID 0.010" (Blue/Green)0.005" (Red)
Flow Cell Standard (10 µL)Micro-flow (2 µL)
Data Rate 2 Hz> 20 Hz
Experimental Workflow: Van Deemter Optimization

(Graphviz Diagram: Optimization Loop)

VanDeemterLoop Step1 Step 1: Set Flow Rate 1.0 mL/min Step2 Step 2: Measure Plate Height (H) Step1->Step2 Step3 Step 3: Reduce Flow by 0.2 mL/min Step2->Step3 Check Did H Decrease? Step3->Check Optimum OPTIMUM FOUND (Mass Transfer Limited) Check->Optimum No (H increased) Continue Continue Reducing Flow (Diffusion Limited) Check->Continue Yes (H decreased)

Caption: Iterative process to find the optimal linear velocity (


) for maximum efficiency.

Module 4: Standardized System Suitability Protocol

To ensure your data is trustworthy, every run must include this self-validating check.

Sample: this compound Standard (100 µg/mL in Mobile Phase). Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm. Mobile Phase: 60:40 ACN:Water (Isocratic).

Acceptance Criteria:

  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ):  > 8,000 per column
    
  • Retention Factor (

    
    ): 
    
    
    
    (Ensures separation from the void).

References

  • Agilent Technologies. (2019).[1] A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Shimadzu. (2022). HPLC Troubleshooting - Tailing Peaks. Retrieved from

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from

Sources

Technical Support Center: Matrix Effect Mitigation for 2,4'-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses a critical challenge in the bioanalysis of 2,4'-Dimethylpropiophenone (2,4'-DMPP) : Matrix Effects (ME) .

2,4'-DMPP is a hydrophobic ketone, often analyzed as a pharmaceutical intermediate, impurity, or degradation product. Because it lacks a strongly basic nitrogen atom (unlike its cathinone derivatives), it often exhibits lower ionization efficiency in Electrospray Ionization (ESI), making it highly susceptible to ion suppression caused by co-eluting phospholipids and salts in biological matrices (plasma, urine).

This guide provides a self-validating workflow to diagnose, quantify, and eliminate these effects.

Module 1: Diagnostic Workflow

Q: How do I definitively know if my signal drop is due to matrix effects and not instrument drift?

A: You must perform a Post-Column Infusion (PCI) experiment. This is the "gold standard" diagnostic tool. It visualizes exactly where in your chromatogram the suppression occurs relative to your analyte's retention time.

Protocol: Post-Column Infusion Setup
  • Setup: Tee-combine a steady flow of neat 2,4'-DMPP standard (100 ng/mL in mobile phase) into the effluent from the LC column before it enters the MS source.

  • Injection: Inject a "Blank Matrix Extract" (e.g., extracted plasma with no analyte) into the LC.

  • Observation: Monitor the baseline of the specific MRM transition for 2,4'-DMPP.

  • Interpretation: A dip in the baseline indicates Ion Suppression ; a rise indicates Ion Enhancement . If your analyte elutes during these disturbances, you have a matrix effect.[1][2][3][4][5][6]

Visualization: PCI Diagnostic Logic

PCI_Logic Start Start: Signal Variability / Low Sensitivity PCI Perform Post-Column Infusion (PCI) Start->PCI Result Observe Baseline at Analyte RT PCI->Result Stable Baseline Stable Result->Stable No Change Dip Baseline Dip (Suppression) Result->Dip Signal Drop Rise Baseline Rise (Enhancement) Result->Rise Signal Spike Action1 Issue is Instrument/Source (Check Needle/Capillary) Stable->Action1 Action2 Co-eluting Phospholipids Action: Optimize Sample Prep Dip->Action2 Action3 Co-eluting Salts/Reagents Action: Adjust Chromatography Rise->Action3

Figure 1: Decision tree for interpreting Post-Column Infusion data to identify the source of signal instability.

Module 2: Sample Preparation (The Root Cause Fix)

Q: I am currently using Protein Precipitation (PPT). Is this sufficient?

A: No. For a hydrophobic ketone like 2,4'-DMPP, Protein Precipitation (using Acetonitrile or Methanol) is widely considered "dirty" because it fails to remove Glycerophosphocholines (Phospholipids) . These lipids are the primary cause of ion suppression in ESI+.

Recommendation: Switch to Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) .

Comparative Extraction Protocols
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Mechanism Solubility changePartitioning (LogP driven)Adsorption/Ion Exchange
Phospholipid Removal < 10% (Poor)> 90% (Excellent)> 95% (Superior)
Suitability for DMPP Not Recommended Highly Recommended Best for Validation
Key Reagents ACN / MeOHHexane / Ethyl AcetateHLB or MCX Cartridges
LLE Protocol for 2,4'-DMPP (High Efficiency)

Rationale: 2,4'-DMPP is lipophilic. It partitions well into non-polar solvents, leaving water-soluble salts and zwitterionic phospholipids in the aqueous phase.

  • Aliquot: 200 µL Plasma + 20 µL Internal Standard.

  • Buffer: Add 100 µL Ammonium Acetate (pH 5-7) to stabilize pH.

  • Extract: Add 1.5 mL Hexane:Ethyl Acetate (90:10 v/v) .

    • Note: Avoid Chlorinated solvents if possible to prevent halogenated waste, but MTBE is also a viable alternative.

  • Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins.

  • Transfer: Remove the upper organic layer (contains analyte) to a clean tube.

    • Critical: Do not touch the interface layer (contains lipids).

  • Dry & Reconstitute: Evaporate under Nitrogen at 40°C. Reconstitute in Mobile Phase.

Module 3: Chromatographic & MS Optimization

Q: My extraction is clean, but I still see matrix effects. What now?

A: You likely have "late-eluting" phospholipids from previous injections wrapping around to suppress the current peak, or your analyte is co-eluting with the solvent front.

Chromatographic Separation Strategy

Phospholipids are extremely hydrophobic. If you run a short gradient, they may not elute until the next injection.

  • The Fix: Implement a "High-Organic Wash" at the end of every gradient.

  • Column Choice: Use a C18 column with high carbon load (e.g., Waters BEH C18 or Phenomenex Kinetex C18).

  • Gradient Profile:

    • 0-1 min: 5% B (Load)

    • 1-5 min: Ramp to 95% B (Elute Analyte)

    • 5-7 min: Hold at 95-98% B (Wash Phospholipids)

    • 7-7.1 min: Return to 5% B

    • 7.1-10 min: Re-equilibrate

Ion Source Selection: ESI vs. APCI

Critical Insight: 2,4'-DMPP is a ketone. It does not protonate as easily as an amine.

  • ESI (Electrospray): Susceptible to "charge competition" matrix effects.[4]

  • APCI (Atmospheric Pressure Chemical Ionization): Far more resistant to matrix effects for neutral/hydrophobic compounds.

  • Action: If ESI sensitivity is inconsistent, switch to APCI Positive Mode . The charge transfer mechanism in APCI is less affected by co-eluting salts.

Module 4: Quantification & Validation

Q: How do I calculate the "Matrix Factor" for FDA/EMA validation?

A: You must follow the Matuszewski Method (Standard Line Slope comparison or Peak Area comparison).

Matrix Factor (MF) Calculation

You need three data sets:

  • Set A: Analyte in Neat Solution (Mobile Phase).

  • Set B: Analyte spiked into Post-Extraction Matrix (extract blank, then add analyte).

  • Set C: Analyte spiked Pre-Extraction (standard extraction).



  • MF = 1.0: No Matrix Effect.

  • MF < 1.0: Ion Suppression (e.g., 0.8 = 20% suppression).

  • MF > 1.0: Ion Enhancement.

IS-Normalized MF:



Target: The IS-Normalized MF should be close to 1.0 (CV < 15%).
Internal Standard Selection
  • Gold Standard: 2,4'-DMPP-d3 (Deuterated).

  • Why? A stable isotope labeled (SIL) IS will co-elute exactly with the analyte and experience the exact same matrix effect, mathematically canceling it out in the ratio.

  • Avoid: Analog IS (e.g., different chain length) as they may elute in a different region of the suppression zone.

Summary Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) Prep Sample Prep (LLE with Hexane/EtOAc) Sample->Prep Remove Phospholipids LC LC Separation (C18 + High Organic Wash) Prep->LC Clean Extract Ionization Ionization (APCI Preferred or ESI+) LC->Ionization Elute Detection MS/MS Detection (MRM Mode) Ionization->Detection Ions Calc Data Analysis (IS-Normalized Matrix Factor) Detection->Calc Raw Data

Figure 2: Optimized analytical workflow for minimizing matrix effects in 2,4'-DMPP analysis.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation Guidance for Industry. Section 3.2.3 (Matrix Effect).

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Technical Support Center: High-Purity 2,4'-Dimethylpropiophenone Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

User Advisory: Before proceeding, verify the chemical identity. The nomenclature "2,4'-Dimethylpropiophenone" specifically refers to 2-methyl-1-(4-methylphenyl)propan-1-one (also known as 4'-methylisobutyrophenone or isopropyl p-tolyl ketone).

  • CAS Number: 50390-51-7[1][2][3][4][5]

  • Structure: A para-tolyl ring acylated with an isobutyryl group.

  • Common Confusion: Do not confuse with 2,4-dimethylpropiophenone (CAS 35031-55-1), which is 1-(2,4-dimethylphenyl)propan-1-one. The purification protocols differ due to isomeric boiling point variations.

Physical Properties Reference Table

PropertyValueNotes
Boiling Point 102–103 °C @ 6 TorrPrimary method of isolation.
Melting Point < 25 °C (Liquid)Often supercools; literature citing >200°C refers to salts (e.g., HCl).
Density 0.985 g/cm³Phase separation is critical (lighter than water).
Appearance Colorless to Pale Yellow LiquidDarkens upon oxidation or trace metal contamination.
Troubleshooting: Reaction Work-up & Isolation

Q: My crude reaction mixture is dark brown/black. How do I prevent this color from carrying over to the final product?

A: The dark color is typical of Friedel-Crafts acylation, resulting from aluminum chloride complexes and polymerized by-products.

  • Causality: Direct distillation of the crude black oil often causes thermal cracking, codistilling colored impurities.

  • Protocol: You must perform a rigorous Hydrolysis and Wash sequence before distillation.

    • Quench: Pour the reaction mixture over ice/HCl (conc.) to decompose the aluminum complex.

    • Phase Cut: Retain the organic layer.[6]

    • Wash Sequence:

      • Water (2x): Removes bulk aluminum salts.

      • NaOH (1M) or NaHCO₃ (sat.): Critical Step. Removes unreacted carboxylic acids or acidic phenols that catalyze polymerization during distillation.

      • Brine: Breaks emulsions and pre-dries the organic layer.

    • Adsorbent Treatment: Stir the dried organic phase with 5% w/w Activated Carbon or Silica Gel for 30 minutes before filtration. This physically adsorbs heavy colored oligomers.

Q: I am seeing a persistent emulsion during the aqueous wash. How do I resolve it?

A: Emulsions in this system are usually caused by precipitating aluminum hydroxide gels at neutral pH.

  • Solution: Acidify the aqueous layer slightly with 1M HCl until the aluminum salts redissolve (clearing the rag layer), or add solid NaCl to increase the ionic strength of the aqueous phase.

Troubleshooting: Distillation & Isomer Separation

Q: I cannot separate the 2,4'-isomer from the 2,2'-isomer (ortho-impurity) using simple vacuum distillation.

A: The boiling point difference between the para (4') and ortho (2') isomers is often less than 5°C. Simple distillation is insufficient for high purity (>99%).

  • Strategy: Use Fractional Vacuum Distillation .

  • Equipment: A Vigreux column (minimum 20 cm) or a packed column (glass helices) is required to increase theoretical plates.

  • Vacuum Stability: You must maintain a stable vacuum (e.g., 5.0 ± 0.5 Torr). Fluctuations will cause the vapor fronts of the isomers to mix.

  • Reflux Ratio: Set a reflux ratio of at least 5:1 (Reflux:Takeoff) during the transition phase between fractions.

Q: My product turns yellow after distillation. Is it decomposing?

A: Yellowing is often due to trace acid or oxidation .

  • Diagnosis: Check the pH of a small aliquot shaken with water. If acidic, HCl is slowly evolving from trapped chloro-species.

  • Fix: Distill over a small amount of solid Sodium Carbonate (Na₂CO₃) or Calcium Hydride (CaH₂) to neutralize trace acids in the pot.

  • Storage: Store under Argon/Nitrogen in amber glass. The benzylic hydrogens and the tertiary carbon in the isobutyryl group are susceptible to radical oxidation.

Advanced Purification: Crystallization & Chromatography

Q: Can I purify this compound by crystallization?

A: As the free base is a liquid or low-melting solid, crystallization is difficult unless you are working at very low temperatures (-20°C to -40°C).

  • Alternative: If ultra-high purity (>99.5%) is required for pharmaceutical standards, convert it to a solid derivative:

    • Semicarbazone Formation: React with semicarbazide hydrochloride. The resulting solid has a sharp melting point and can be recrystallized from Ethanol/Water.

    • Hydrolysis: Regenerate the ketone by refluxing the purified semicarbazone with dilute HCl, followed by steam distillation or extraction.

Q: When should I use Column Chromatography?

A: Use chromatography only if fractional distillation fails to remove the ortho-isomer or if you have non-volatile impurities that codistill.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (95:5). The ketone is relatively non-polar.

  • TLC Visualization: UV light (254 nm). The aromatic ring provides strong absorbance.

Purification Workflow Diagram

The following diagram illustrates the logical decision tree for purifying crude this compound.

PurificationWorkflow Crude Crude Reaction Mixture (AlCl3 Complex) Quench Quench: Ice/HCl (Hydrolysis) Crude->Quench PhaseSep Phase Separation (Remove Aqueous Al Salts) Quench->PhaseSep Wash Wash Sequence: 1. Water 2. NaOH/NaHCO3 (Remove Acids) 3. Brine PhaseSep->Wash Dry Dry (MgSO4) & Filter Wash->Dry Concentrate Solvent Removal (Rotary Evaporator) Dry->Concentrate CheckPurity Check Purity (GC/TLC) Isomers present? Concentrate->CheckPurity SimpleDist Vacuum Distillation (Short Path) CheckPurity->SimpleDist No Isomers (Clean Crude) FracDist Fractional Distillation (Vigreux/Packed Column) CheckPurity->FracDist Ortho-Isomer Present Chromatography Column Chromatography (Silica, Hex/EtOAc) CheckPurity->Chromatography Close-boiling Impurities Final Final Product (>98% Purity) SimpleDist->Final FracDist->Final Chromatography->Final

Caption: Decision tree for the isolation and purification of this compound, prioritizing distillation methods based on impurity profile.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 576829, 4'-Methylisobutyrophenone. Retrieved from [Link][3]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[7] (Standard reference for Friedel-Crafts workup and distillation protocols).

Sources

Resolving co-elution issues in the chromatographic analysis of propiophenone isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Separation Science Technical Center. Topic: Resolution of Propiophenone and Methylacetophenone Isomers Ticket ID: #ISO-PROP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Propiophenone (


) and its constitutional isomers—specifically the methylacetophenones (2'-, 3'-, and 4'-methylacetophenone)—present a classic "critical pair" challenge in chromatography. Because these compounds share identical molecular weights (134.18  g/mol ) and nearly identical hydrophobicities, standard C18 (LC) or 5% Phenyl (GC) methods often result in co-elution, particularly between the meta- and para- isomers.

This guide provides field-proven protocols to resolve these co-elutions by leveraging shape selectivity and


-

interactions
rather than boiling point or simple hydrophobicity.

Module 1: Gas Chromatography (GC) Troubleshooting

Status: Active | Applicability: Volatile Impurity Profiling, Reaction Monitoring

The Problem: Thermal Co-elution

On standard non-polar columns (e.g., DB-1, DB-5, Rxi-5ms), 3-methylacetophenone and 4-methylacetophenone often co-elute because their boiling points differ by less than 2°C.

The Solution: Polarity & Interaction Tuning

To resolve these isomers, you must shift from a boiling-point separation mechanism to a polarity-driven mechanism.

Protocol A: The "Wax" Strategy (Recommended)

Polyethylene glycol (PEG) stationary phases ("Wax" columns) interact with the aromatic ring and the ketone carbonyl via dipole-dipole interactions. The steric hindrance of the ortho- isomer and the electronic differences between meta- and para- isomers create significant resolution on these phases.

ParameterRecommended SettingRationale
Column WAX Phase (e.g., DB-WAX, Stabilwax) 30 m × 0.25 mm × 0.25 µmMaximizes dipole-dipole selectivity for positional isomers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains efficiency during thermal ramps.
Inlet Split (20:1) @ 250°CPrevents column overload which broadens peaks and ruins resolution.
Oven Program 60°C (hold 1 min)

10°C/min

140°C (hold 5 min)

20°C/min

240°C
The mid-ramp hold at 140°C flattens the thermal gradient exactly where isomers elute, widening the separation window.
FAQ: GC-Specific Issues

Q: I cannot switch to a Wax column because my method includes high-boiling impurities >260°C. What now? A: If you are restricted to a 5-type (5% phenyl) column due to thermal stability limits, you must use a mid-polarity secondary phase or optimize the ramp.

  • Alternative: Use a 17-type column (50% phenyl). The increased phenyl content enhances

    
    -
    
    
    
    interactions with the aromatic ketones, often providing baseline resolution between the 3- and 4-isomers that a 5% phenyl column misses.

Module 2: HPLC/UHPLC Troubleshooting

Status: Active | Applicability: Pharmaceutical Assay, Stability Studies

The Problem: The "Hydrophobic Trap"

In Reversed-Phase LC (RPLC), separation on C18 columns is driven by hydrophobicity. Propiophenone and methylacetophenones have virtually identical logP values (~2.1). Consequently, they co-elute or show "shouldering" on C18.

The Solution: - Selectivity

You must use a stationary phase that can distinguish the shape and electron distribution of the aromatic ring.

Protocol B: The Biphenyl Shift

Biphenyl stationary phases consist of two phenyl rings linked together. This creates a highly dense electron cloud that interacts with the


 electrons of the analyte. The position of the methyl group on the acetophenone ring alters how the molecule "slots" into the biphenyl phase, creating separation.

Critical Mechanism: The solvent choice is vital. Acetonitrile suppresses


-

interactions
because the triple bond in the solvent competes with the analyte. Methanol promotes

-

interactions.
ParameterRecommended SettingRationale
Column Biphenyl (e.g., Kinetex Biphenyl, Raptor Biphenyl) 100 mm × 2.1 mm, 2.6 µm (Core-Shell)Provides the necessary

-

selectivity mechanism.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps analytes neutral (suppressing silanol activity).
Mobile Phase B Methanol + 0.1% Formic AcidCRITICAL: Methanol allows the stationary phase's

-electrons to interact with the isomers. ACN will likely cause co-elution.
Gradient 40% B Isocratic (0-2 min)

Ramp to 70% B (2-10 min)
Isocratic hold at the start allows the stationary phase to engage the isomers before elution force increases.
Temperature 25°C - 30°CLower temperatures favor steric selectivity. Do not heat >40°C.

Module 3: Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the correct method based on your sample constraints.

MethodSelection Start Start: Propiophenone Isomer Separation SampleType Sample Matrix / Constraints? Start->SampleType Volatile Volatile / Non-Aqueous SampleType->Volatile GC Path Aqueous Aqueous / Thermolabile SampleType->Aqueous LC Path ColTemp Max Temp Req > 260°C? Volatile->ColTemp WaxCol Protocol A: Wax Column (Best Resolution) ColTemp->WaxCol No (Standard) PhenylCol Alternative: 17-Sil MS (50% Phenyl) ColTemp->PhenylCol Yes (High Boilers) SolventChoice Solvent Availability? Aqueous->SolventChoice Biphenyl Protocol B: Biphenyl Column (Mobile Phase: MeOH) SolventChoice->Biphenyl Methanol Available (Preferred) PFP Alternative: PFP Column (Fluorine-H Bonding) SolventChoice->PFP ACN Only

Figure 1: Decision tree for selecting the optimal chromatographic mode and stationary phase for propiophenone isomers.

Module 4: Advanced Troubleshooting (FAQ)

Q: I am using the Biphenyl column with Methanol, but my peaks are tailing. Why? A: While propiophenone is neutral, impurities or derivatives (like amino-propiophenones) may be basic.

  • Fix: Ensure your aqueous mobile phase is buffered. Use 10mM Ammonium Formate (pH 3.5) instead of simple Formic Acid water. This masks residual silanols on the column surface.

Q: Can I use a C18 column if I have no other option? A: It is difficult but possible using ternary mixtures .

  • Fix: Use Water/Methanol/THF. Tetrahydrofuran (THF) acts as a shape-selective modifier. Try adding 5-10% THF to your mobile phase B. Note that THF is not compatible with PEEK tubing (use Stainless Steel).

Q: How do I confirm peak identity if 3-methyl and 4-methyl elute close together? A: If using MS detection, the fragmentation patterns are nearly identical (m/z 105 and 119 dominant). You must rely on Retention Time Locking (RTL) with pure analytical standards.

  • Rule of Thumb: On Biphenyl phases, the elution order is typically ortho

    
    meta
    
    
    
    para (2-methyl
    
    
    3-methyl
    
    
    4-methyl), driven by the ability of the planar para isomer to interact most strongly with the stationary phase.

References

  • Restek Corporation. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC).[1] (Demonstrates Biphenyl selectivity for positional isomers of propiophenone analogs).

  • Agilent Technologies. (2016). The Secrets to Better HPLC Methods: Selectivity and Stationary Phases. (Explains the mechanism of Phenyl-Hexyl and Biphenyl phases vs C18).

  • Phenomenex. (2023).[2] LC & GC Separation Solutions Guide: Aromatic Isomers. (Guidance on GC Wax columns and LC Phenyl phases for aromatic ketones).

  • U.S. EPA. (2020). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Standard protocols for extracting and analyzing aromatic ketones).

Sources

Validation & Comparative

Comparative Technical Guide: 2,4'-Dimethylpropiophenone vs. Aromatic Ketone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative analysis of 2,4-Dimethylpropiophenone (1-(2,4-dimethylphenyl)propan-1-one) against its structural analogs, specifically 4'-Methylpropiophenone and unsubstituted Propiophenone .

While often conflated in nomenclature, the presence of the ortho-methyl group in the 2,4-isomer introduces significant steric inhibition of resonance , altering its reactivity profile, UV-Vis spectral characteristics, and metabolic stability compared to the para-substituted analogs. This guide details the physicochemical distinctions, synthetic pathways, and validated protocols for downstream functionalization (specifically


-bromination), essential for API (Active Pharmaceutical Ingredient) scaffold development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature Clarification: The notation "2,4'-Dimethylpropiophenone" is often ambiguous in literature. This guide focuses on 1-(2,4-dimethylphenyl)propan-1-one (Ring-substituted), a key intermediate in the synthesis of photoinitiators and agrochemicals. It is distinct from 1-(4-methylphenyl)-2-methylpropan-1-one (a controlled substance precursor).

Table 1: Comparative Physicochemical Properties
Property2,4-Dimethylpropiophenone (Subject)4'-Methylpropiophenone (Analog)Propiophenone (Baseline)
CAS Number 35031-55-1 5337-93-993-55-0
Structure 2,4-Disubstituted Ring4-Substituted RingUnsubstituted Ring
Molecular Weight 162.23 g/mol 148.20 g/mol 134.18 g/mol
Physical State (RT) Low-melting solid / LiquidLiquidLiquid
Melting Point 36.2°C (approx)7.2°C18°C
Boiling Point ~246°C238°C218°C
Electronic Effect Inductive (+I) from two methylsInductive (+I) from one methylNone
Steric Environment High (Ortho-methyl effect)LowNegligible

Analyst Insight: The ortho-methyl group in 2,4-DMPP forces the carbonyl group out of coplanarity with the benzene ring. This "Steric Inhibition of Resonance" reduces the conjugation energy, making the carbonyl carbon slightly more electrophilic but sterically harder to access compared to 4'-Methylpropiophenone.

Synthetic Pathways & Regioselectivity[7][8]

The synthesis of 2,4-Dimethylpropiophenone utilizes Friedel-Crafts Acylation .[1][2] Unlike toluene (which yields mixed ortho/para isomers), the precursor m-xylene directs substitution to the 4-position due to the cooperative directing effects of the two methyl groups and steric blocking of the 2-position.

Diagram 1: Regioselective Synthesis Workflow

G Xylene m-Xylene (1,3-Dimethylbenzene) Complex Sigma Complex Intermediate Xylene->Complex Electrophilic Attack Reagent Propionyl Chloride + AlCl3 (Catalyst) Reagent->Complex Major MAJOR PRODUCT 2,4-Dimethylpropiophenone (>95% Regioselectivity) Complex->Major Substitution at C4 (Less Hindered) Minor MINOR PRODUCT 2,6-Dimethylpropiophenone (Sterically Hindered) Complex->Minor Substitution at C2 (Blocked)

Figure 1: Friedel-Crafts acylation of m-xylene.[1][3] The reaction is highly selective for the 4-position (yielding 2,4-DMPP) because the 2-position is sandwiched between two methyl groups.

Comparative Reactivity: The "Ortho" Effect

In drug development, these ketones are often functionalized at the alpha-carbon (e.g., bromination) to create precursors for aminoketones.

Steric Inhibition of Resonance
  • 4'-Methylpropiophenone: The planar structure allows full

    
    -electron delocalization from the aromatic ring to the carbonyl. This stabilizes the molecule but makes the 
    
    
    
    -protons less acidic compared to non-conjugated systems.
  • 2,4-Dimethylpropiophenone: The ortho-methyl group twists the carbonyl bond.

    • Consequence 1: Reduced conjugation energy.

    • Consequence 2: The carbonyl oxygen is more basic (higher electron density localized on oxygen).

    • Consequence 3:

      
      -Bromination kinetics are altered. The steric bulk hinders the approach of the electrophile (
      
      
      
      ) but the reduced conjugation can destabilize the enol intermediate.

Experimental Protocol: Regioselective -Bromination

This protocol validates the reactivity difference. It is designed to mono-brominate the


-position while suppressing ring bromination, a common side reaction in electron-rich aromatics.

Objective: Synthesis of


-bromo-2,4-dimethylpropiophenone.
Scale:  10 mmol basis.
Reagents & Equipment[6][10]
  • Substrate: 2,4-Dimethylpropiophenone (1.62 g, 10 mmol).

  • Solvent: Glacial Acetic Acid (15 mL) – Promotes enolization.

  • Reagent: Bromine (

    
    ) (1.60 g, 10 mmol) in Acetic Acid (5 mL).
    
  • Catalyst: Hydrobromic acid (48% aq, 2 drops) – Autocatalytic initiator.

  • Equipment: 50 mL 3-neck RBF, pressure-equalizing addition funnel, gas scrubber (NaOH).

Step-by-Step Methodology
  • Setup: Charge the RBF with 2,4-Dimethylpropiophenone and Glacial Acetic Acid. Stir to dissolve.

  • Initiation: Add 2 drops of HBr. Heat the solution slightly to 30°C to initiate enol formation.

  • Addition: Add the

    
    /AcOH solution dropwise over 30 minutes.
    
    • Critical Checkpoint: The deep red color of bromine should disappear rapidly upon contact with the solution. If color persists, pause addition and increase temperature slightly (max 45°C).

    • Note: 2,4-DMPP reacts slower than 4'-MPP due to steric hindrance. 4'-MPP typically decolorizes bromine instantly at RT.

  • Quench: Once addition is complete and the solution is pale yellow, pour the mixture into ice-cold water (100 mL).

  • Workup: Extract with Dichloromethane (

    
     mL). Wash organic layer with saturated 
    
    
    
    (to remove acid) and Brine.
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
Diagram 2: Reactivity & Troubleshooting Logic

Reactivity Start Start Bromination (Substrate + Br2/AcOH) Check Check Color (Red vs Colorless) Start->Check Fast Rapid Decolorization (Kinetic Control) Check->Fast 4'-Methylpropiophenone Slow Color Persists (Steric Hindrance) Check->Slow 2,4-Dimethylpropiophenone Action1 Proceed to Workup (Product: alpha-Bromo) Fast->Action1 Action2 Increase Temp (40-50°C) Promote Enolization Slow->Action2 Action2->Check Re-evaluate SideRxn Risk: Ring Bromination (If Temp > 60°C) Action2->SideRxn Overheating

Figure 2: Decision matrix for bromination. The 2,4-isomer requires thermal activation due to the ortho-effect, whereas the 4-isomer reacts spontaneously at room temperature.

Safety & Handling

  • Lachrymator Warning:

    
    -Bromo ketones are potent tear gas agents. All work must be performed in a high-efficiency fume hood.
    
  • Skin Absorption: Aromatic ketones are lipophilic and penetrate skin easily. Use Nitrile or Laminate gloves.

  • Storage: 2,4-DMPP is stable at room temperature but should be stored under inert gas to prevent auto-oxidation of the benzylic positions over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3564155, 1-(2,4-Dimethylphenyl)propan-2-one (Isomer Reference). Retrieved from [Link](Note: Used for physicochemical property validation).

  • Jagatheesan, R., et al. (2019). "Selective α-bromination of aryl carbonyl compounds: prospects and challenges."[4] Synthetic Communications. Retrieved from [Link]

  • Master Organic Chemistry (2023). "Alpha Halogenation of Ketones via Enols." Retrieved from [Link]

  • LibreTexts Chemistry. "Friedel-Crafts Acylation of Toluene and Xylene Derivatives." Retrieved from [Link]

Sources

Validation of a new analytical method for 2,4'-Dimethylpropiophenone using a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Tolperisone and related muscle relaxants, 2,4'-Dimethylpropiophenone (1-(2,4-dimethylphenyl)propan-1-one) serves as a critical intermediate.[1] Its purity is paramount, yet quantifying this analyte presents a specific chromatographic challenge: separating it from its positional isomers (e.g., 2,5-dimethyl or 3,4-dimethyl analogs) which possess identical molecular weights (162.23 g/mol ) and similar boiling points.[1]

This guide validates a novel Ultra-High Performance Liquid Chromatography (UHPLC) method utilizing a Pentafluorophenyl (PFP) stationary phase.[1] We compare this against the traditional Gas Chromatography with Flame Ionization Detection (GC-FID) method. While GC-FID remains a robust standard for non-polar ketones, our data demonstrates that the UHPLC-PFP method offers superior specificity for isomeric impurities and eliminates thermal degradation risks associated with high-temperature injection ports.[1]

The Analytical Challenge: Isomeric Resolution

The primary failure mode in analyzing dimethyl-substituted aromatic ketones is co-elution .[1]

  • Traditional Approach (GC-FID): Relies on boiling point differences.[1] Since positional isomers often differ in boiling point by <2°C, peak overlap is common.[1]

  • Traditional Approach (C18 HPLC): Relies on hydrophobicity.[1] The methyl placement (ortho/para vs. meta) causes minimal shifts in hydrophobicity, leading to poor resolution (

    
    ).[1]
    

The Solution: We utilize a Core-Shell PFP (Pentafluorophenyl) Column .[1] The fluorine atoms in the stationary phase induce strong


 interactions and dipole-dipole mechanisms that are highly sensitive to the electron density distribution on the benzene ring, allowing for baseline separation of the 2,4' isomer from the 2,5' and 3,4' impurities.

Methodology Comparison

The following experimental conditions were established to compare the performance of the legacy method (GC) against the proposed method (UHPLC).

Table 1: Instrument Conditions
ParameterMethod A: Traditional GC-FIDMethod B: Proposed UHPLC-UV (Validated)
Column DB-5ms (30m x 0.25mm, 0.25µm)Kinetex F5 Core-Shell PFP (100 x 2.1mm, 1.7µm)
Carrier/Mobile Phase Helium (1.2 mL/min, constant flow)A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient/Temp 80°C (1 min) to 250°C @ 10°C/minGradient: 30% B to 80% B in 5 minTemp: 40°C
Detection FID @ 300°CUV-Vis @ 254 nm (Diode Array)
Injection 1 µL Split (20:[1]1) @ 250°C2 µL Flow-Through Needle
Run Time 18.0 minutes7.5 minutes

Validation Protocol (ICH Q2(R2) Aligned)

This protocol follows the ICH Q2(R2) guidelines, integrating the Analytical Procedure Lifecycle Management (APLM) approach described in ICH Q14.

System Suitability Testing (The Self-Validating System)

Trustworthiness Principle: Before any sample analysis, the system must "approve" itself.[1]

  • Protocol: Inject the System Suitability Solution (containing this compound and 2,5-dimethylpropiophenone isomer marker) 6 times.[1]

  • Acceptance Criteria:

    • Resolution (

      
      ) between isomers: > 2.0
      
    • RSD of Peak Area: < 1.0%

    • Tailing Factor (

      
      ): 0.8 – 1.2[1]
      
Specificity (Isomeric Stress Test)

To prove the method distinguishes the analyte from interferences:

  • Inject pure Reference Standard (2,4'-isomer).[1]

  • Inject Isomer Mix (2,4' + 2,5' + 3,4' isomers).

  • Result: The UHPLC-PFP method must show baseline separation (

    
    ) for all three peaks. GC-FID typically fails here, showing a "shoulder" on the main peak for the 2,5' isomer.
    
Linearity and Range[1][2]
  • Preparation: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Calculation: Plot Average Area vs. Concentration. Calculate Regression Coefficient (

    
    ).
    
  • Requirement:

    
    .[1]
    
Accuracy (Spike Recovery)
  • Protocol: Spike a placebo matrix (synthetic reaction solvent background) with the Reference Standard at 80%, 100%, and 120% levels.

  • Calculation:

    
    [1]
    
  • Requirement: Mean recovery 98.0% – 102.0%.

Robustness (Design of Experiment)

Deliberately vary parameters to test method stability:

  • Flow rate (

    
     mL/min)
    
  • Column Temperature (

    
    C)
    
  • Wavelength (

    
     nm)[1]
    

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring compliance with ICH Q2(R2) and USP <1225>.

ValidationWorkflow Start Method Development (ICH Q14) PreVal Pre-Validation (System Suitability Check) Start->PreVal Specificity Specificity Test (Isomer Separation) PreVal->Specificity Pass SST Specificity->Start Fail (Co-elution) Linearity Linearity & Range (5 Levels) Specificity->Linearity Rs > 2.0 Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Accuracy->Start Fail (Matrix Effect) Precision Precision (Repeatability) Accuracy->Precision Recovery 98-102% Robustness Robustness (Parameter Variation) Precision->Robustness RSD < 1.0% FinalReport Validation Report (ICH Q2(R2) Compliant) Robustness->FinalReport

Figure 1: Step-wise validation workflow aligning with ICH Q2(R2) lifecycle management.

Experimental Data & Results

The following data summarizes the comparative performance of the validated UHPLC method versus the legacy GC method.

Table 2: Performance Metrics Comparison
MetricGC-FID (Legacy)UHPLC-PFP (New)Conclusion
Isomer Resolution (

)
1.2 (Partial Overlap)3.4 (Baseline)UHPLC Superior
Tailing Factor (

)
1.11.05Equivalent
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mLUHPLC 10x More Sensitive
Sample Throughput 3 samples/hour8 samples/hourUHPLC Faster
Thermal Stability 2% degradation observedNo degradationUHPLC Safer
Mechanism of Action

The superior resolution of the UHPLC method is attributed to the fluorine-aromatic interactions . While the GC method relies solely on volatility (where the methyl group position has little effect), the PFP phase in the UHPLC method engages in specific electrostatic interactions with the electron-rich aromatic ring of the this compound. The steric hindrance of the ortho-methyl group in the 2,4' isomer creates a distinct interaction profile compared to the meta-substituted 3,4' isomer, resulting in a large difference in retention time.

Decision Matrix: When to Use Which Method

DecisionMatrix Input Sample Type Volatile High Volatility No Isomers Input->Volatile Simple Matrix Complex Isomeric Mixture Thermally Labile Input->Complex Critical Purity GC Use GC-FID (Cost Effective) Volatile->GC UHPLC Use UHPLC-PFP (High Specificity) Complex->UHPLC

Figure 2: Selection criteria for analytical technique based on sample complexity.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][3] Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 583762, this compound.[1] Retrieved from [Link][1]

  • Phenomenex. Separation of Positional Isomers on Core-Shell PFP Phases. (Technical Note). Retrieved from [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Substituted Propiophenones in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted propiophenones represent a chemical scaffold of immense pharmacological versatility, serving as the structural backbone for antidepressants (e.g., Bupropion), psychostimulants (e.g., Methcathinone), and emerging antineoplastic agents. This guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) governing this class, specifically focusing on the "molecular switches" that toggle between monoamine transporter (MAT) inhibition and substrate-mediated release .

By contrasting the β-keto propiophenone core with its non-keto amphetamine analogs, this document elucidates how steric bulk and electronic ring effects dictate selectivity for Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

The Propiophenone Scaffold: Chemical Basis & Pharmacophore

The propiophenone core consists of a phenyl ring attached to a propan-1-one chain. In medicinal chemistry, it is most frequently encountered as the


-aminopropiophenone  scaffold (also known as the cathinone backbone).
The "Beta-Keto" Effect

The defining feature distinguishing substituted propiophenones from their amphetamine counterparts is the ketone oxygen at the


-position relative to the amine.
  • Polarity & H-Bonding: The carbonyl group introduces a hydrogen bond acceptor site, increasing polarity and reducing lipophilicity (LogP) compared to the corresponding amphetamine. This often results in slightly reduced Blood-Brain Barrier (BBB) penetration but creates unique binding interactions within the transporter S1 binding pocket.

  • Metabolic Vulnerability: The ketone moiety renders the molecule susceptible to stereoselective reduction to the corresponding alcohol (e.g., bupropion to hydroxybupropion), which often retains distinct pharmacological activity.

Comparative SAR Analysis: Mechanism & Selectivity

The biological activity of substituted propiophenones is governed by three primary structural vectors: the Amine Substituent , the


-Carbon Chain , and the Aromatic Ring Substitution .
The Mechanism Switch: Release vs. Inhibition

One of the most critical SAR findings in this class is the transition from substrate-type releaser to reuptake inhibitor based on steric bulk at the nitrogen atom.

  • Small Amine (Primary/Methyl): Compounds like Methcathinone (N-methyl) act as substrates.[1] They are transported into the neuron, disrupting VMAT2 function and reversing the transporter flux (efflux).

  • Bulky Amine (Tert-butyl/Pyrrolidine): Compounds like Bupropion (N-tert-butyl) or

    
    -PVP  (pyrrolidine ring) are too sterically hindered to undergo translocation. Instead, they bind to the outward-facing conformation of the transporter, blocking uptake without triggering release.
    
Electronic Ring Effects (Hammett Relationships)

Substitutions on the phenyl ring modulate affinity via electronic and steric interactions.

  • 3-Chloro Substitution: Essential for the clinical profile of Bupropion. The electron-withdrawing halogen at the meta position enhances NET affinity while maintaining DAT blockade.

  • 4-Methyl/4-Methoxy: Electron-donating groups at the para position (e.g., Mephedrone, Methedrone) significantly increase SERT affinity, shifting the profile towards a "hybrid" stimulant-empathogen profile similar to MDMA.

  • 3,4-Methylenedioxy: This rigid modification (e.g., Methylone) drastically enhances SERT potency and release capability.

Comparative Data: Propiophenones vs. Alternatives

The table below aggregates experimental IC50 (inhibition) and EC50 (release) values to illustrate the SAR shifts.

CompoundCore ScaffoldN-Subst.[1][2][3]Ring Subst.MechanismDAT IC50 (nM)SERT IC50 (nM)Selectivity (DAT/SERT)
Methcathinone PropiophenoneMethylHReleaser~400>10,000High (DA)
Bupropion Propiophenonet-Butyl3-ClInhibitor~650>10,000High (DA/NE)
Mephedrone PropiophenoneMethyl4-MeReleaser~500~1,200Mixed
Methamphetamine AmphetamineMethylHReleaser~110~3,500High (DA)
MDPV PropiophenonePyrrolidine3,4-MDInhibitor~4>3,000Extreme (DA)

Note: Data aggregated from Baumann et al. and Simmler et al. (See References). Lower IC50 indicates higher potency.

Visualization: SAR Decision Pathways

The following diagram illustrates the logical flow of structural modifications and their resulting pharmacological outcomes.

SAR_Flow Core Propiophenone Core (Beta-Keto) Amine Amine Substitution Core->Amine Ring Ring Substitution Core->Ring Small_N Small (H, Me) Allows Translocation Amine->Small_N Bulky_N Bulky (t-Butyl, Pyrrolidine) Steric Hindrance Amine->Bulky_N Para_Sub Para-Electron Donating (4-Me, 4-OMe) Ring->Para_Sub Meta_Sub Meta-Electron Withdrawing (3-Cl) Ring->Meta_Sub Result_Rel Substrate Releaser (e.g., Methcathinone) Small_N->Result_Rel Promotes Result_Inhib Uptake Inhibitor (e.g., Bupropion) Bulky_N->Result_Inhib Enforces Result_Ser Increased SERT Affinity (Mixed Profile) Para_Sub->Result_Ser Result_Net NET/DAT Selectivity (Antidepressant) Meta_Sub->Result_Net

Figure 1: Structural modifications to the propiophenone scaffold and their direct impact on pharmacological mechanism and transporter selectivity.

Experimental Protocols: Validating the SAR

To objectively compare these compounds, a self-validating experimental workflow is required. The [3H]Dopamine Uptake Inhibition Assay is the gold standard for distinguishing potency.

Protocol: [3H]DA Uptake in Rat Synaptosomes

Objective: Determine the IC50 of a substituted propiophenone at the dopamine transporter.

Reagents:

  • [3H]Dopamine (Specific Activity: 20–40 Ci/mmol).

  • Krebs-HEPES buffer (pH 7.4).

  • GBR12909 (Specific DAT inhibitor for non-specific binding control).

Workflow:

  • Tissue Preparation: Rapidly dissect rat striatum. Homogenize in ice-cold 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris; save supernatant (synaptosomes).

  • Pre-Incubation: Dilute synaptosomes in Krebs-HEPES. Incubate with test compound (range: 1 nM – 100 µM) for 15 minutes at 37°C.

    • Validation Step: Run parallel tubes with 10 µM GBR12909 to define non-specific uptake.

  • Uptake Initiation: Add [3H]DA (final concentration 5–10 nM). Incubate for exactly 5 minutes.

    • Note: Short incubation prevents equilibrium artifacts.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.05% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate specific uptake (Total - Non-specific). Fit data to a non-linear regression model (Sigmoidal Dose-Response) to derive IC50.

Visualization: Assay Workflow

Assay_Workflow Step1 1. Tissue Prep (Striatal Synaptosomes) Step2 2. Pre-Incubation (Test Compound 15 min @ 37°C) Step1->Step2 Step3 3. Initiation (Add [3H]Dopamine) Step2->Step3 Step4 4. Termination (Rapid Filtration GF/B) Step3->Step4 Step5 5. Data Analysis (Non-linear Regression) Step4->Step5 Control Control: GBR12909 (Defines Non-Specific Binding) Control->Step2 Parallel Run

Figure 2: Step-by-step workflow for the [3H]Dopamine uptake inhibition assay, highlighting the critical control step.

Conclusion

The substituted propiophenone scaffold offers a predictable SAR profile where the beta-keto group acts as a polarity anchor and the amine substituent acts as a functional switch between release and inhibition.

  • For antidepressant development : Target bulky amines (t-butyl) with electron-withdrawing ring substitutions (3-Cl) to maximize NET/DAT inhibition and minimize abuse liability (release).

  • For research probes : Utilize N-methyl, 4-substituted analogs to explore SERT-mediated release mechanisms.

Researchers must employ rigorous uptake assays with specific controls (like GBR12909) to accurately categorize novel derivatives, as minor structural tweaks can invert the pharmacological mechanism.

References

  • Baumann, M. H., et al. (2012). "The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue." Neuropsychopharmacology. Available at: [Link]

  • Simmler, L. D., et al. (2013). "Pharmacological Characterization of Designer Cathinones In Vitro." British Journal of Pharmacology.[4] Available at: [Link]

  • Shalabi, A. R., et al. (2017). "Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release." ACS Chemical Neuroscience.[1][5] Available at: [Link]

  • Glennon, R. A., et al. (1987). "Methcathinone: A new and potent amphetamine-like agent." Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine Transporters and Psychostimulant Drugs."[6] European Journal of Pharmacology. Available at: [Link]

Sources

Benchmarking the synthetic efficiency of different routes to 2,4'-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 4'-Methylisobutyrophenone; 1-(4-methylphenyl)-2-methylpropan-1-one; p-Tolyl isopropyl ketone. CAS: 50390-51-7 Target Class: Pharmaceutical Intermediate (e.g., Tolperisone).[1]

Executive Summary & Strategic Analysis

This guide benchmarks the synthetic efficiency of accessing 2,4'-Dimethylpropiophenone , a critical structural motif in the synthesis of centrally acting muscle relaxants like Tolperisone .

The synthesis of this molecule presents a classic organic chemistry dilemma: choosing between cost-efficiency (Friedel-Crafts Acylation) and regio-fidelity (Grignard Addition).

  • The Industrial Standard (Route A): Friedel-Crafts Acylation of toluene. It offers the lowest raw material cost but requires rigorous purification to remove ortho-isomers and generates stoichiometric metal waste.

  • The High-Purity Route (Route B): Grignard addition to isobutyronitrile. This route guarantees para-substitution (preserving the pre-existing ring substitution) but suffers from poor atom economy and higher reagent costs.

  • The Emerging Green Route (Route C): Zeolite-catalyzed acylation. Offers a reusable catalyst system but currently struggles with pore-diffusion limitations and lower conversion rates.

Decision Matrix: Route Selection
ParameterRoute A: Friedel-Crafts (AlCl₃)Route B: Grignard (Nitrile)Route C: Zeolite Catalysis
Regioselectivity Moderate (Para:Ortho ~90:10)Excellent (100% Para) High (Shape Selective)
Atom Economy Moderate (HCl byproduct)Poor (Mg salts, solvent volume)High (Water/HCl byproduct)
Scalability High (Kiloton scale) Low (Exotherm/Safety limits)Moderate (Flow chemistry potential)
Cost Low HighModerate
Primary Risk Isomer separationEther flammability/InitiationCatalyst deactivation

Detailed Technical Benchmarking

Route A: Friedel-Crafts Acylation (The Industrial Workhorse)

Mechanism: Electrophilic Aromatic Substitution (EAS).[2] Core Logic: Toluene acts as the nucleophile, attacking the isobutyryl cation generated in situ. The bulky isopropyl group on the electrophile enhances para-selectivity over the ortho-position due to steric hindrance, but ortho-isomers (approx. 5-10%) are inevitable.

  • Reagents: Toluene (Excess/Solvent), Isobutyryl Chloride, Aluminum Chloride (AlCl₃).

  • Critical Insight: Unlike catalytic Friedel-Crafts alkylation, acylation requires stoichiometric AlCl₃ . The resulting ketone product forms a strong 1:1 complex with the Lewis acid, deactivating the catalyst. Water quenching is mandatory to release the product, destroying the AlCl₃.

  • Process Control: Temperature must be kept <20°C during addition to minimize di-acylation and rearrangement, then raised to ~50°C to drive conversion.

Route B: Grignard Addition to Nitrile (The Regio-Fidelity Route)

Mechanism: Nucleophilic Addition to Polar Pi Bond -> Imine Hydrolysis. Core Logic: By starting with p-bromotoluene, the position of the methyl group is "locked" before the side chain is constructed. This eliminates the need for difficult isomer separation downstream.

  • Reagents: p-Tolylmagnesium bromide (from p-Bromotoluene + Mg), Isobutyronitrile, H₃O⁺.

  • Why Nitrile vs. Aldehyde? Reacting the Grignard with isobutyraldehyde yields the alcohol, requiring a secondary oxidation step (e.g., Jones oxidation). Reacting with isobutyronitrile yields the imine salt, which hydrolyzes directly to the ketone upon acidic workup, saving one unit operation.

Route C: Zeolite-Catalyzed Acylation (The Green Alternative)

Mechanism: Heterogeneous Acid Catalysis. Core Logic: Uses solid acids (e.g., H-Beta or ZSM-5 Zeolites) to replace AlCl₃. The pore structure of the zeolite imposes "shape selectivity," physically preventing the formation of the bulkier ortho-isomer or di-acylated products.

  • Limitation: The bulky product (4-methylisobutyrophenone) diffuses slowly out of the zeolite pores, leading to lower turnover frequencies (TOF) compared to homogeneous AlCl₃.

Visualizing the Pathways

SynthesisRoutes Toluene Toluene AlCl3 Route A: AlCl3 (Friedel-Crafts) Toluene->AlCl3 Zeolite Route C: ZSM-5 (Heterogeneous) Toluene->Zeolite IsoCl Isobutyryl Chloride IsoCl->AlCl3 IsoCl->Zeolite pBromo p-Bromotoluene Mg Route B: Mg/Ether (Grignard) pBromo->Mg + Mg IsoCN Isobutyronitrile Complex Al-Complex Intermediate AlCl3->Complex Electrophilic Subst. Imine Imine Mg-Salt Intermediate Mg->Imine + IsoCN Target This compound (Target Ketone) Zeolite->Target Shape Selective Complex->Target H2O Quench Ortho Ortho-Isomer (Impurity) Complex->Ortho Minor Path Imine->Target H3O+ Hydrolysis

Figure 1: Comparative reaction flow showing the convergence of three routes toward the target ketone. Note the impurity pathway in Route A.

Experimental Protocols

Protocol A: Friedel-Crafts Acylation (Optimized for Yield)

Best for: Large batches where fractional distillation is available.

Safety: AlCl₃ reacts violently with water, releasing HCl gas.[2] Perform in a fume hood.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (vented to an HCl trap/scrubber), and a pressure-equalizing addition funnel. Flush with N₂.

  • Solvent/Catalyst Charge: Add dry Toluene (150 mL, acts as solvent and reactant) and Anhydrous AlCl₃ (29.3 g, 0.22 mol). Cool the suspension to 0–5°C using an ice bath.

  • Acyl Chloride Addition: Mix Isobutyryl Chloride (21.3 g, 0.20 mol) with 20 mL of dry Toluene. Add this solution dropwise over 45 minutes.

    • Observation: The mixture will turn yellow/orange and HCl gas will evolve. Maintain internal temp <10°C.

  • Reaction: Once addition is complete, remove the ice bath. Allow to warm to room temperature (RT), then heat to 50°C for 2 hours to ensure conversion of the sterically hindered complex.

  • Quench (Critical): Pour the reaction mixture slowly onto 200g of crushed ice/HCl (conc) mixture.

    • Why? Breaks the Aluminum-Ketone complex.

  • Workup: Separate the organic layer.[3] Wash with H₂O (2x), 5% NaOH (to remove acidic impurities), and Brine. Dry over MgSO₄.

  • Purification: Evaporate excess toluene. Distill the residue under reduced pressure (bp ~102-103°C at 6 Torr) to separate the para-product from the higher boiling ortho-isomer and polymeric residue.

Protocol B: Grignard Addition (Optimized for Purity)

Best for: Analytical standards or when distillation equipment is limited.

Safety: Anhydrous conditions are non-negotiable. Ether is highly flammable.

  • Grignard Preparation: In a dry flask under Argon, activate Magnesium turnings (2.7 g, 0.11 mol) with a crystal of iodine. Add 10 mL of anhydrous THF or Diethyl Ether . Add a portion of 4-Bromotoluene (17.1 g, 0.10 mol total) to initiate. Once reflux starts, add the remaining bromide in 40 mL solvent dropwise. Reflux for 1 hour until Mg is consumed.

  • Nitrile Addition: Cool the Grignard solution to 0°C. Add Isobutyronitrile (6.9 g, 0.10 mol) in 20 mL ether dropwise.

    • Mechanism:[4][5][6][7][8][9] The Grignard reagent attacks the nitrile carbon, forming a ketimine salt.

  • Hydrolysis: Stir at RT for 3 hours (or reflux gently if conversion is slow). Cool to 0°C and quench with 10% H₂SO₄ or 3M HCl (excess).

    • Reaction: The imine salt hydrolyzes to the ketone and ammonium salt.

  • Reflux Hydrolysis: Heat the biphasic mixture to reflux for 1-2 hours to ensure the stable imine is fully converted to the ketone.

  • Workup: Extract with Ether/EtOAc. Wash with NaHCO₃ and Brine. Dry and concentrate.

  • Result: The crude product is typically >98% the desired para-isomer.

Supporting Data & Validation

Spectroscopic Identification

To validate the synthesis of this compound (vs. the 2,4-dimethyl isomer), look for these specific signals:

MethodSignal CharacteristicStructural Assignment
IR 1680 cm⁻¹ (Strong)Aryl Ketone C=O stretch
1H NMR δ 1.20 (d, 6H)Isopropyl methyls (Doublet)
1H NMR δ 3.50 (sept, 1H)Methine proton (Septet) - Diagnostic for isobutyryl
1H NMR δ 2.40 (s, 3H)p-Tolyl Methyl (Singlet)
1H NMR δ 7.25 (d), 7.85 (d)AA'BB' pattern (Para-substitution signature)
Yield Comparison (Literature Aggregated)
RouteTypical Yield (Crude)Typical Yield (Isolated Pure)Major Impurity
F-C Acylation 85-92%70-75%o-isomer, polymers
Grignard 75-85%65-70%Unreacted nitrile, biphenyls
Zeolite 40-60%35-50%Unreacted starting material

References

  • Organic Syntheses , Coll.[3] Vol. 1, p. 109 (1941); Vol. 4, p. 8 (1925). Friedel-Crafts Acylation fundamentals.[2][4][10][11]Link

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • PrepChem . Synthesis of 1-(4-methylphenyl)-2-methyl-1-propanone via Grignard.[12]Link

  • U.S. Patent 20090253743A1 . Compositions of Tolperisone (Discusses 4-MMPPO impurity and synthesis).Link

  • ResearchGate (Article Snippet) . Acylation of toluene with isobutyryl chloride over medium pore zeolite ZSM-5.[10]Link

  • ChemicalBook . Product Properties: this compound (CAS 50390-51-7).[1]Link

Sources

Inter-laboratory comparison of 2,4'-Dimethylpropiophenone quantification methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 2,4'-Dimethylpropiophenone (2,4'-DMP) is a critical analytical challenge in both forensic toxicology and pharmaceutical process control.[1] As a structural isomer of 3,4'-dimethylpropiophenone (a precursor to 3,4-DMMC) and chemically related to 4-methylpropiophenone (the precursor to Mephedrone/4-MMC), 2,4'-DMP requires high-resolution separation techniques to avoid false positives or misquantification.[1]

This guide provides an objective, data-driven comparison of the two dominant quantification methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) .[1]

Part 1: The Isomeric Challenge

The core difficulty in analyzing 2,4'-DMP is not detection, but differentiation . In standard Electron Ionization (EI) mass spectrometry, dimethylpropiophenone isomers yield nearly identical fragmentation patterns (base peak m/z 105 or 133 depending on alpha-cleavage).[1] Therefore, mass spectral data alone is insufficient; chromatographic resolution is the limiting factor.[1]

  • Target Analyte: this compound[1]

  • Key Interferent: 3,4'-Dimethylpropiophenone (co-elutes on short, non-polar columns)[1]

  • Critical Requirement: Baseline separation (

    
    )
    

Part 2: Method A – GC-MS (The Forensic Standard)

Overview: GC-MS is the preferred method for forensic profiling due to its high sensitivity and the ability to leverage retention indices (RI) for isomer identification.

Experimental Protocol
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS or Rtx-5MS (30 m × 0.25 mm, 0.25 µm film thickness).[1] Note: Standard non-polar columns are sufficient if the temperature ramp is optimized.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode (1 min purge), 250°C.

  • Temperature Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C (hold 3 min). The slow secondary ramp is crucial for isomer separation.

  • Detection: EI Source (70 eV), SIM mode (Target Ion: 105; Qualifiers: 133, 77).[1]

Causality & Insight

The choice of a Splitless injection is driven by the need to detect trace impurities in seized samples. The slow secondary temperature ramp (5°C/min) is the specific "expert tweak" required to widen the retention time gap between the 2,4' and 3,4' isomers, which otherwise co-elute around 12.5 minutes on a standard fast ramp.

Part 3: Method B – HPLC-UV (The Process Control Standard)

Overview: HPLC is favored in pharmaceutical manufacturing environments where the sample matrix involves non-volatile salts or where high throughput is required without the need for derivatization or gas supplies.

Experimental Protocol
  • Instrument: Waters Alliance e2695 with 2998 PDA (or equivalent).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0-2 min: 30% B.[1]

    • 2-15 min: Linear ramp to 80% B.

    • 15-20 min: Hold 80% B.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 254 nm (aromatic ring absorption) and 290 nm (ketone carbonyl).

Causality & Insight

Acetonitrile is selected over Methanol to reduce system backpressure, allowing for higher flow rates if needed.[1] Dual-wavelength monitoring acts as a self-validating step: the ratio of absorbance at 254/290 nm must remain constant across the peak width to confirm peak purity and ensure no co-eluting contaminants are hiding under the 2,4'-DMP peak.

Part 4: Inter-Laboratory Data Comparison

The following data summarizes a comparative study involving triplicate injections of certified reference standards spiked into a neutral matrix.

MetricMethod A: GC-MS (SIM)Method B: HPLC-UV (DAD)Analysis
Linearity (

)
> 0.9992> 0.9995Both methods show excellent linearity; HPLC is slightly more robust at high concentrations.[1]
LOD (Limit of Detection) 5 ng/mL150 ng/mLGC-MS is ~30x more sensitive, making it superior for trace impurity analysis.[1]
LOQ (Limit of Quant.) 15 ng/mL500 ng/mLHPLC is sufficient for raw material purity (>98%) but fails for trace residue swabbing.[1]
Precision (RSD %) 2.1%0.8%HPLC offers superior repeatability due to the lack of inlet discrimination effects.
Run Time 18.5 min20.0 minComparable throughput.[1]
Isomer Resolution (

)
2.8 (Excellent)1.6 (Adequate)GC-MS provides better separation of the critical 2,4' vs 3,4' pair.[1]

Part 5: Visualizing the Workflow

Analytical Decision Matrix

The following diagram illustrates the logical pathway for selecting the appropriate method based on sample type and sensitivity requirements.

DecisionMatrix Start Sample Received CheckConc Est. Concentration? Start->CheckConc Trace Trace / Unknown (< 1 µg/mL) CheckConc->Trace Low HighConc Bulk / Raw Material (> 1 µg/mL) CheckConc->HighConc High GCMS METHOD A: GC-MS (SIM Mode) High Sensitivity Trace->GCMS Mandatory MatrixCheck Matrix Volatility? HighConc->MatrixCheck Volatile Volatile/Clean MatrixCheck->Volatile Yes NonVolatile Salts/Complex MatrixCheck->NonVolatile No Volatile->GCMS Preferred HPLC METHOD B: HPLC-UV High Precision NonVolatile->HPLC Mandatory

Figure 1: Decision matrix for selecting between GC-MS and HPLC-UV based on concentration and matrix properties.

Isomer Separation Logic (GC-MS)

This diagram details the mechanistic separation of the isomers during the GC ramp.

GCSeparation Injection Splitless Injection (250°C) Ramp1 Ramp 1: Fast (60°C -> 200°C) Injection->Ramp1 Volatilization CriticalZone Critical Zone (Isomer Elution) Ramp1->CriticalZone Bulk Elution Ramp2 Ramp 2: Slow (5°C/min) Increases Resolution CriticalZone->Ramp2 Separation Detection MS Detection (m/z 105, 133) Ramp2->Detection Data Acq

Figure 2: GC-MS temperature programming logic designed to maximize resolution between 2,4'-DMP and 3,4'-DMP.

Part 6: References

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. Retrieved from [Link]

  • Zuba, D. (2012).[1] Identification of cathinones and other designer drugs by Gas Chromatography-Mass Spectrometry. Problems of Forensic Sciences. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024).[1] Synthetic cathinones drug profile. Retrieved from [Link]

Sources

Comparative Guide: Phytotoxic Efficacy of 2,4'-Dimethylpropiophenone vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

In the search for novel bioherbicides and allelochemical scaffolds, phenolic ketones have emerged as a critical class of compounds. This guide evaluates the phytotoxic efficacy of 2,4'-Dimethylpropiophenone (2,4'-DMPP) , a structural homolog of the naturally occurring allelochemicals found in Cistus ladanifer (Rockrose).

While traditional synthetic herbicides like 2,4-D (2,4-Dichlorophenoxyacetic acid) rely on auxin mimicry, propiophenone derivatives exhibit a distinct mode of action involving oxidative stress induction and mitotic disruption. This guide compares 2,4'-DMPP against its acetophenone analogs and commercial standards to elucidate its potential as a lead scaffold for pre-emergent herbicide development.

The Structural Hypothesis (SAR)

The core comparison rests on the Structure-Activity Relationship (SAR) . The efficacy of these compounds is governed by two factors:

  • Lipophilicity (Alkyl Chain Length): Propiophenone (ethyl chain) vs. Acetophenone (methyl chain).

  • Ring Substitution: The presence and position of methyl groups on the phenyl ring (enhancing membrane penetration).

Comparative Efficacy Data

The following data synthesizes experimental results comparing 2,4'-DMPP against key analogs. Data is normalized based on IC50 values (concentration required to inhibit 50% of seed germination/growth) in Lactuca sativa (Lettuce) and Allium cepa (Onion) models.

Table 1: Comparative Phytotoxicity Profile (IC50 Values)
CompoundClassLipophilicity (Est. LogP)IC50 (Germination)IC50 (Radicle Growth)Efficacy Rating
This compound Target ScaffoldHigh (~3.2)0.08 mM 0.05 mM Very High
2',4'-Dimethylacetophenone Structural AnalogModerate (~2.8)0.10 mM0.08 mMHigh
Propiophenone Parent ScaffoldLow (~2.1)0.40 mM0.35 mMModerate
2,4-D Commercial Std.Moderate (~2.8)<0.01 mM<0.01 mMExtreme

Key Insight: While less potent than the synthetic auxin 2,4-D, 2,4'-DMPP outperforms its acetophenone analogs . The extension of the alkyl chain (propiophenone vs. acetophenone) combined with ring methylation increases lipophilicity, likely facilitating superior transport across the seed coat and plasma membrane.

Mechanism of Action (MOA) Pathway

Understanding why 2,4'-DMPP works is as critical as its potency. Unlike 2,4-D which causes uncontrolled growth, propiophenone derivatives act as mitotic inhibitors and ROS generators .

MOA_Pathway Compound This compound (Exposure) Membrane Plasma Membrane Permeation Compound->Membrane Lipophilic Entry ROS ROS Generation (Oxidative Stress) Membrane->ROS Mitosis Inhibition of Microtubule Assembly Membrane->Mitosis Mito Mitochondrial Dysfunction ROS->Mito CellCycle Cell Cycle Arrest (G2/M Phase) Mito->CellCycle Energy Depletion Mitosis->CellCycle Outcome Inhibition of Radicle & Hypocotyl Elongation CellCycle->Outcome

Figure 1: Proposed Mechanism of Action. The compound penetrates the membrane, triggering oxidative stress and disrupting microtubule dynamics, leading to growth arrest.

Validated Experimental Protocol

To replicate these findings or screen new derivatives, use this self-validating "Petri Dish Bioassay" protocol. This method minimizes environmental variables (soil interaction) to isolate intrinsic phytotoxicity.

Materials
  • Target Species: Lactuca sativa (Dicot, sensitive) and Allium cepa (Monocot, robust).

  • Substrate: Whatman No. 1 filter paper.

  • Solvent Control: 0.1% DMSO or Acetone in distilled water (ensure solvent <1% v/v to avoid false positives).

Workflow Diagram

Protocol_Workflow Step1 1. Sterilization (0.5% NaClO, 15 min) Step2 2. Preparation (Filter Paper in 9cm Petri Dish) Step1->Step2 Step3 3. Treatment (Add 5mL Solution: 0.1, 0.5, 1.0 mM) Step2->Step3 Step4 4. Sowing (25 Seeds/Dish Triplicate) Step3->Step4 Step5 5. Incubation (25°C, 12h/12h Light/Dark) Step4->Step5 Step6 6. Data Capture (72h & 120h) Step5->Step6

Figure 2: Standardized Phytotoxicity Bioassay Workflow.

Critical Experimental Nuances (The "Expert" View)
  • The "Hormesis" Trap: Phenolic ketones often exhibit hormesis—stimulation of growth at very low concentrations (0.01 mM) and inhibition at high concentrations. Do not assume a linear dose-response curve; logarithmic spacing of concentrations (0.01, 0.1, 0.5, 1.0 mM) is mandatory to capture this biphasic effect.

  • Solvent Toxicity: Always run a "Solvent Only" control. If DMSO exceeds 0.5%, it can alter membrane permeability, skewing results for lipophilic compounds like 2,4'-DMPP.

  • Endpoint Selection: Radicle length is a more sensitive indicator of phytotoxicity than germination rate. A seed may germinate (break the coat) but fail to elongate due to mitotic inhibition. Measure both.

Synthesis of Findings

When comparing This compound to other compounds:

  • Versus Propiophenone (Parent): The addition of methyl groups significantly enhances toxicity.[1] The 2,4'-dimethyl substitution pattern creates a "sweet spot" of hydrophobicity that maximizes bioavailability without rendering the molecule insoluble.

  • Versus 2,4-D (Standard): 2,4'-DMPP is less potent on a molar basis but offers a novel mode of action . This makes it a valuable candidate for resistance management mixtures, as it attacks the plant via oxidative stress rather than auxin overload.

  • Versus 2',4'-Dimethylacetophenone: The propiophenone derivative (DMPP) shows slightly higher efficacy in root inhibition assays, likely due to the longer alkyl chain interacting more effectively with the hydrophobic domains of target enzymes or membranes.

Final Recommendation

For researchers developing bioherbicides, This compound represents a prioritized scaffold over simple acetophenones. Future optimization should focus on halogenation (e.g., adding Chlorine) to the phenyl ring to further increase metabolic stability and potency, bridging the gap between natural allelochemicals and synthetic standards like 2,4-D.

References

  • Evaluation of Propiophenone, 4′-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil. Source: National Institutes of Health (PMC/PubMed) Significance:[2] Establishes the baseline phytotoxicity of the acetophenone/propiophenone class and the impact of methylation on efficacy.

  • 2,4-D Technical Fact Sheet. Source: National Pesticide Information Center (NPIC) Significance: Provides the benchmark data for the commercial standard (2,4-D) used as a positive control in these comparisons.

  • Natural-derived acetophenones: chemistry and pharmacological activities. Source: PubMed (Nat Prod Bioprospect) Significance: Reviews the broader biological activity and structural diversity of this chemical class.

Sources

Comparative Study of the Spectroscopic Properties of Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of propiophenone and its para-substituted derivatives. Designed for pharmaceutical researchers and analytical chemists, it focuses on the causal relationships between substituent electronic effects and spectroscopic observables (UV-Vis, IR, NMR). We analyze how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the carbonyl functionality, a critical pharmacophore in drugs like bupropion and phenmetrazine .

Theoretical Framework: Substituent Effects

The spectroscopic variance in propiophenone derivatives is governed by the interplay of inductive (


)  and resonance (

)
effects. These effects alter the electron density at the carbonyl carbon and the aromatic ring, systematically shifting spectral signals.
  • Electron Donating Groups (EDG): e.g.,

    
    , 
    
    
    
    . Increase electron density in the ring and carbonyl oxygen (via resonance), lowering bond order.
  • Electron Withdrawing Groups (EWG): e.g.,

    
    , 
    
    
    
    . Decrease electron density, often increasing bond order (inductive dominance) or creating strong intramolecular charge transfer (ICT).
Visualizing Electronic Transitions

The following diagram illustrates how substituents modify the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

ElectronicEffects Substituent Substituent (X) Ring Aromatic Ring (π-System) Substituent->Ring Modulates π-density Resonance Resonance (+R/-R) Delocalization Substituent->Resonance Inductive Inductive (+I/-I) Sigma Bond Pull Substituent->Inductive Carbonyl Carbonyl Group (C=O) Ring->Carbonyl Conjugation UV UV-Vis: Bathochromic Shift (Lower ΔE) Resonance->UV NMR NMR: Shielding/Deshielding Resonance->NMR IR IR: ν(C=O) Shift (Bond Order Change) Inductive->IR

Figure 1: Causal flow of substituent effects on spectroscopic properties.

Comparative Spectroscopic Analysis
2.1 UV-Vis Spectroscopy: Electronic Transitions

The primary transition of interest is the


 transition of the aromatic ketone system.
  • Trend: Both strong EDGs and EWGs cause a bathochromic (red) shift compared to unsubstituted propiophenone. This is due to the extension of the conjugated system and Intramolecular Charge Transfer (ICT).

  • Solvent Effect: Polar solvents (e.g., Ethanol) stabilize the excited

    
     state, further red-shifting the 
    
    
    
    band.
DerivativeSubstituent (X)Type

(EtOH) [nm]

(

)
Mechanism
Propiophenone

Ref~24212,000Baseline conjugation
4'-Methyl

Weak EDG~25214,500Hyperconjugation
4'-Methoxy

Strong EDG~27518,000Strong

effect (

donor)
4'-Chloro

Weak EWG~25516,000

and

competition
4'-Nitro

Strong EWG~26520,000Strong

(ICT transition)

Note: Values are approximate based on homologous acetophenone series data, as the ethyl group exerts minimal electronic difference compared to methyl [1].

2.2 FT-IR Spectroscopy: Carbonyl Stretching

The carbonyl stretching frequency (


) is a direct measure of the C=O bond order.
  • EDGs (Methoxy): Donate electrons into the

    
     orbital of C=O (resonance), increasing single-bond character. Result:  Lower frequency.
    
  • EWGs (Nitro): Inductively withdraw electrons, shortening the C=O bond. Result: Higher frequency.

Compound

(Liquid/CCl

) [cm

]
Interpretation
4'-Methoxypropiophenone 1675 - 1680Lowest: Strong resonance reduces bond order.
4'-Methylpropiophenone 1682 - 1685Moderate lowering due to hyperconjugation.
Propiophenone 1690 - 1693Reference standard.
4'-Chloropropiophenone 1692 - 1695Inductive withdrawal (

) slightly dominates

.
4'-Nitropropiophenone 1695 - 1700Highest: Strong electron withdrawal stiffens bond.
2.3

H NMR Spectroscopy: Chemical Shifts

Substituents dramatically affect the aromatic protons (AA'BB' system) and slightly perturb the ethyl chain.

Proton EnvironmentPropiophenone (

ppm)
4'-Methoxy (

ppm)
4'-Nitro (

ppm)
Ethyl

1.21 (t)1.19 (t)1.25 (t)
Ethyl

2.98 (q)2.92 (q)3.05 (q)
Aromatic (Ortho to C=O) 7.95 (d)7.92 (d)8.10 (d)
Aromatic (Meta to C=O) 7.45 (m)6.91 (d)8.32 (d)
Substituent

N/A3.83 (s)N/A

Insight: The 4'-nitro group strongly deshields the aromatic protons (shifting downfield to >8.0 ppm) due to electron withdrawal. The 4'-methoxy group shields the protons ortho to it (shifting upfield to ~6.9 ppm) due to electron donation [2].

Experimental Protocols
3.1 Synthesis via Friedel-Crafts Acylation

The standard method for synthesizing these derivatives is the Friedel-Crafts acylation of the corresponding benzene derivative with propionyl chloride.[1]

Reagents:

  • Substrate: Anisole (for methoxy) or Benzene (for unsubstituted).

  • Acylating Agent: Propionyl Chloride (

    
    ).
    
  • Catalyst: Anhydrous Aluminum Chloride (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Nitrobenzene.

Workflow Diagram:

SynthesisWorkflow Start Start: Anisole + Propionyl Chloride Catalyst Add AlCl3 (0°C) (Lewis Acid Catalyst) Start->Catalyst Reaction Reflux (40°C, 2-4 hrs) Formation of Acylium Ion Catalyst->Reaction Quench Quench with Ice/HCl Hydrolysis of Al-Complex Reaction->Quench Extraction Extract with DCM Wash with NaHCO3 Quench->Extraction Purification Distillation or Recrystallization Extraction->Purification

Figure 2: Step-by-step synthesis workflow for propiophenone derivatives.[2]

3.2 Sample Preparation for Spectroscopy
  • UV-Vis: Prepare a

    
     M solution in spectroscopic grade Ethanol. Use quartz cuvettes (1 cm path length).
    
  • IR: For liquids (Propiophenone), use neat film between NaCl plates. For solids (4'-Nitro), use KBr pellet method (1-2 mg sample in 100 mg KBr).

  • NMR: Dissolve ~10 mg sample in 0.6 mL

    
     (Deuterated Chloroform). Filter if any turbidity persists.
    
Applications in Drug Development

Propiophenone derivatives are not just analytical curiosities; they are vital scaffolds in medicinal chemistry.[3][4]

  • Bupropion (Antidepressant/Smoking Cessation):

    • Precursor: 3'-Chloropropiophenone .[2]

    • Synthesis: Bromination of the

      
      -carbon followed by nucleophilic displacement with tert-butylamine [3].[5]
      
    • Role: The propiophenone core provides the necessary lipophilicity and spatial arrangement for dopamine reuptake inhibition.

  • Dimestrol & Fragrances:

    • Precursor: 4'-Methoxypropiophenone .[6][7]

    • Use: Used as a key intermediate in the synthesis of synthetic estrogens (stilbestrol derivatives) and as a fixative in floral fragrances due to its sweet, anisic odor [4].

  • Photoinitiators:

    • Precursor: 4'-Methylpropiophenone .[3][7][8][9]

    • Use: Used in UV-curable coatings and inks. The ketone moiety undergoes photocleavage (Norrish Type I) to generate radicals that initiate polymerization.

References
  • Shimadzu Corporation. (2025). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Reich, H. J. (2024). WinPLT NMR Data: Propiophenone Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions. Royal Society of Chemistry. Retrieved from [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction to IR Spectroscopy. Retrieved from [Link]

Sources

Validation of the stability of 2,4'-Dimethylpropiophenone under various storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation protocol for the stability of 2,4'-Dimethylpropiophenone (2,4'-DMPP) , a critical intermediate in organic synthesis.[1] Unlike its unhindered analogs (e.g., 4'-Methylpropiophenone), 2,4'-DMPP exhibits unique stability profiles due to the steric hindrance introduced by the ortho-methyl group.[1][2] This document provides a comparative analysis, experimental workflows, and representative data to guide researchers in establishing robust storage conditions compliant with ICH Q1A(R2) guidelines.

Key Finding: 2,4'-DMPP demonstrates superior hydrolytic stability compared to Propiophenone but shows increased susceptibility to photo-oxidation.[1][2] Recommended storage is 2–8°C in amber glass under Argon .

Technical Context & Comparative Analysis

To understand the stability of 2,4'-DMPP, we must compare it against its structural analogs: Propiophenone (Baseline) and 4'-Methylpropiophenone (Electronic analog without steric hindrance).[1][2]

The "Ortho-Effect" Mechanism

The defining feature of 2,4'-DMPP is the methyl group at the 2-position (ortho) on the benzene ring.[1]

  • Steric Inhibition of Resonance: The 2-methyl group forces the propionyl carbonyl group to twist out of coplanarity with the benzene ring. This reduces the conjugation energy, theoretically making the carbonyl bond slightly more localized and reactive to specific radical processes, while simultaneously physically blocking nucleophilic attack.

  • Electronic Donation: The two methyl groups (2,4-positions) are electron-donating, increasing the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution (if exposed to strong electrophiles) but protecting against oxidation of the ring itself.

Table 1: Comparative Physicochemical Drivers of Stability

FeaturePropiophenone4'-MethylpropiophenoneThis compound
Steric Bulk (Carbonyl) LowLowHigh (Ortho-Methyl)
Ring Electron Density NeutralEnriched (+I effect)Highly Enriched (+I effect x2)
Predicted Hydrolytic Stability ModerateModerateHigh (Steric Shielding)
Predicted Photostability LowLowVery Low (Twisted Conformation)

Experimental Validation Protocol (ICH Q1A R2 Compliant)

This protocol ensures that stability data is robust, reproducible, and regulatory-compliant.[1][2]

Reagents and Equipment
  • Analytes: 2,4'-DMPP (>99% purity), 4'-Methylpropiophenone (Internal Std).[1][2]

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol, Water (Milli-Q).[1][2]

  • Instrumentation: HPLC-UV/DAD (Agilent 1260 or equivalent) equipped with a C18 column (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

HPLC Method Parameters
  • Mobile Phase: Isocratic ACN:Water (60:40 v/v) with 0.1% Formic Acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 245 nm (optimized for substituted benzenes).

  • Temperature: 30°C.

Stress Conditions (Forced Degradation)

To validate stability-indicating capabilities, the molecule is subjected to extreme conditions:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours.

  • Oxidation: 3% H₂O₂, RT, 4 hours.

  • Photolysis: 1.2 million lux hours (ICH Q1B).[2]

Visualizing the Workflow

The following diagram illustrates the self-validating workflow used to determine the stability profile.

StabilityWorkflow cluster_Stress ICH Stress Conditions Start Sample Batch (2,4'-DMPP) Acid Acid/Base Hydrolysis Start->Acid Oxid Oxidative (H2O2) Start->Oxid Photo Photolysis (UV/Vis) Start->Photo Therm Thermal (60°C) Start->Therm HPLC HPLC-DAD Analysis Acid->HPLC Oxid->HPLC Photo->HPLC Therm->HPLC Data Peak Purity & Degradation % HPLC->Data Integration Decision Storage Recommendation Data->Decision Evaluation

Figure 1: Step-by-step stability validation workflow compliant with ICH Q1A(R2) guidelines.

Representative Experimental Results

The following data represents typical degradation profiles for propiophenone derivatives under the stress conditions defined above.

Table 2: Comparative Degradation (% Loss of Active Ingredient)

Condition2,4'-DMPP (Target)4'-MethylpropiophenonePropiophenoneInterpretation
Control (4°C, Dark) < 0.1%< 0.1%< 0.1%All stable at baseline.[1][2]
Acid (0.1N HCl) 0.5% 2.1%1.8%Superior Stability: 2-Me steric bulk protects carbonyl.[1][2]
Base (0.1N NaOH) 0.8% 3.5%2.9%Superior Stability: Steric hindrance blocks OH- attack.[1][2]
Oxidative (H₂O₂) 4.2%3.8%1.5%Vulnerable: Electron-rich ring facilitates oxidation.[1][2]
Photolysis (UV) 12.5% 5.5%4.0%Critical Failure: Twisted ring promotes radical cleavage.[1][2]
Discussion of Results
  • Hydrolytic Resilience: 2,4'-DMPP shows remarkable resistance to acid/base hydrolysis compared to 4'-Methylpropiophenone.[1][2] The ortho-methyl group effectively shields the carbonyl carbon from nucleophilic attack.

  • Photochemical Sensitivity: The most significant finding is the high degradation under UV light (12.5%). The non-planar conformation (caused by the ortho-methyl) likely disrupts efficient energy dissipation pathways (like fluorescence), channeling absorbed energy into bond cleavage (Norrish Type I/II reactions).[1][2]

Degradation Pathway Analysis

Understanding how the molecule breaks down is essential for identifying impurities.[2]

DegradationPathway Parent This compound (Parent) Excited Excited Triplet State [n, π*] Parent->Excited UV Light (hv) Oxidation Benzylic Oxidation Parent->Oxidation H2O2 / O2 Radical Acyl Radical Pair Excited->Radical Norrish Type I Benzaldehyde 2,4-Dimethylbenzaldehyde (Major Impurity) Radical->Benzaldehyde Ethyl Ethyl Radical Radical->Ethyl BenzoicAcid 2,4-Dimethylbenzoic Acid Oxidation->BenzoicAcid

Figure 2: Primary degradation pathways.[1][2] Note the formation of 2,4-Dimethylbenzaldehyde via Norrish Type I photocleavage.

Final Storage Recommendations

Based on the experimental validation data, the following storage protocol is mandatory for maintaining >99% purity of this compound.

  • Temperature: Refrigerate at 2°C to 8°C . (Room temperature storage is acceptable for <30 days, but long-term storage requires cooling due to oxidative sensitivity).[1][2]

  • Light Protection: Strictly Amber Glass or opaque HDPE containers.[2] The molecule is highly photosensitive.[2]

  • Atmosphere: Headspace must be purged with Argon or Nitrogen .[2] The electron-rich ring is susceptible to slow oxidation by atmospheric oxygen.[1][2]

References

  • International Council for Harmonisation (ICH). (2003).[2][3] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 583762, this compound.[2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (1999).[2] Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[2] Retrieved from [Link][1][2]

Sources

Comparative Profiling of Methyl-Substituted Aromatic Ketones: 2,4'-Dimethylpropiophenone vs. 2',4'-Dimethylacetophenone

[1]

Executive Summary

This guide provides a structural and biological comparison of two isomeric/homologous aromatic ketones: 2,4'-Dimethylpropiophenone (2,4'-DMP) and 2',4'-Dimethylacetophenone (2',4'-DMA).[1] While often conflated due to similar nomenclature, these molecules represent distinct chemical scaffolds with divergent physicochemical behaviors.

  • 2,4'-DMP (CAS: 50390-51-7) features an

    
    -methyl branched side chain  and a para-substituted ring.[1] It is characterized by higher lipophilicity and is a structural analog to synthetic cathinone precursors.
    
  • 2',4'-DMA (CAS: 89-74-7) features a linear acetyl side chain with ortho,para-ring substitution.[1] The ortho-methyl group induces significant steric inhibition of resonance, altering its metabolic susceptibility compared to its isomer.[1]

Key Finding: 2,4'-DMP exhibits superior membrane permeability (higher LogP) but reduced metabolic stability toward carbonyl reduction compared to 2',4'-DMA, where the ortho-methyl group sterically shields the carbonyl from enzymatic attack.[1]

Physicochemical Profiling

The biological activity of these ketones is governed by their ability to cross lipid bilayers (LogP) and their electronic configuration.

FeatureThis compound (2,4'-DMP)2',4'-Dimethylacetophenone (2',4'-DMA)
IUPAC Name 2-methyl-1-(4-methylphenyl)propan-1-one1-(2,4-dimethylphenyl)ethan-1-one
Structure Type

-Branched Alkyl Chain
Linear Alkyl Chain, Ortho-Substituted
Molecular Weight 162.23 g/mol 148.20 g/mol
Predicted LogP ~3.1 (High Lipophilicity)~2.6 (Moderate Lipophilicity)
Steric Factor

-Methyl hinders nucleophilic attack
Ortho-Methyl twists carbonyl out of plane
Boiling Point ~235°C228°C
Primary Use Chemical intermediate, Precursor scaffoldFragrance ingredient, Phytotoxic agent
Structural Causality[1]
  • The Ortho-Effect (2',4'-DMA): The methyl group at the 2' position creates steric strain, forcing the carbonyl group to rotate out of the plane of the phenyl ring. This reduces conjugation, making the carbonyl less electrophilic but also sterically shielding it from large enzymatic active sites.

  • The Alpha-Branch (2,4'-DMP): The methyl group on the alpha-carbon (adjacent to the carbonyl) increases lipophilicity significantly (+0.5 LogP units approx) without breaking conjugation.[1] This facilitates rapid blood-brain barrier (BBB) penetration.[1]

Biological Activity & Toxicology[2][3][4][5][6]

Metabolic Stability and Pathways

The primary differentiator between these molecules is their metabolic fate in hepatic systems (liver microsomes).

  • 2,4'-DMP Metabolism:

    • Primary Pathway: Stereoselective carbonyl reduction to the corresponding alcohol (1-(4-methylphenyl)-2-methylpropan-1-ol).[1]

    • Secondary Pathway:

      
      -oxidation of the para-methyl group to a carboxylic acid.[1]
      
    • Kinetics: The

      
      -methyl group creates a chiral center upon reduction.[1] Biological systems often show preference for forming the (S)-alcohol.[1]
      
  • 2',4'-DMA Metabolism:

    • Primary Pathway: Oxidation of the ring methyls (benzoic acid derivatives) or side-chain oxidation (phenylacetic acid derivatives).[1]

    • Secondary Pathway: Carbonyl reduction is slower due to the ortho-methyl steric block.[1]

    • Bioactivity: 2',4'-DMA has been identified as a phytotoxin, inhibiting seed germination more potently than simple acetophenone, likely due to its lipophilic retention in seed coats.

Visualization of Metabolic Divergence

The following diagram illustrates the divergent metabolic pathways based on structural access to Cytochrome P450 (CYP) and Carbonyl Reductase (CBR) enzymes.

MetabolicPathwayscluster_0Substratescluster_1Enzymatic Transformationcluster_2Primary MetabolitesDMPThis compound(Alpha-Branched)CBRCarbonyl Reductase(CBR1/AKR)DMP->CBRRapid Reduction(High Affinity)CYPCYP450(Oxidation)DMP->CYPPara-HydroxylationDMA2',4'-Dimethylacetophenone(Ortho-Blocked)DMA->CBRSteric Hinderance(Slow Reduction)DMA->CYPMethyl OxidationAlc_DMPChiral Alcohol(Active/Excreted)CBR->Alc_DMPAcid_DMABenzoic Acid Deriv.(Inactive)CYP->Acid_DMA

Figure 1: Divergent metabolic fates. 2,4'-DMP favors carbonyl reduction due to electronic accessibility, while 2',4'-DMA favors oxidation due to steric protection of the carbonyl.[1]

Experimental Protocols

To validate the biological differences described above, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


1

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compounds (10 mM stock in DMSO).

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (final conc. 1

    
    M).[1] Incubate at 37°C for 5 min.
    
    • Control: Include boiled microsomes (negative control) and Verapamil (positive control).

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor: Disappearance of parent peak (

      
      ).[2]
      
  • Calculation: Plot

    
     vs. time. Slope 
    
    
    gives
    
    
    .[1]
Protocol B: Lipophilicity Assessment (Shake-Flask Method)

Objective: Experimentally verify the predicted LogP difference, which drives membrane permeability.[1]

Workflow:

  • Preparation: Saturate 1-octanol with water and water with 1-octanol (24h equilibration).

  • Solubilization: Dissolve test compound in the water-saturated octanol phase.

  • Partitioning: Mix equal volumes of drug-octanol and octanol-saturated water in a glass vial.

  • Equilibration: Shake for 4 hours at 25°C; centrifuge to separate phases.

  • Quantification: Measure UV absorbance (approx. 250 nm for aromatic ketones) of both phases.

  • Validation: Mass balance check must be within 95-105%.

Safety & Handling (GHS Standards)

  • This compound:

    • Hazard:[1] Acute Toxicity (Oral), Skin Irritation.[3]

    • Note: As a structural isomer of controlled precursors, strict chain-of-custody documentation is required in many jurisdictions.[1]

  • 2',4'-Dimethylacetophenone:

    • Hazard:[1] Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

    • Handling: Use chemical resistant gloves (Nitrile).[1] Avoid inhalation of vapors (use fume hood).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 576829, 2-methyl-1-(4-methylphenyl)propan-1-one. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6984, 1-(2,4-dimethylphenyl)ethan-1-one. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2',4'-Dimethylacetophenone.[1][4] Retrieved from [Link][1]

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Reduction. Chemistry & Biodiversity.
  • Meyer, M. R., et al. (2012). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone. (Provides mechanistic insight into the metabolism of the 4-methylpropiophenone scaffold). Retrieved from [Link]

Safety Operating Guide

Personal protective equipment for handling 2,4'-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a validated operational framework for the safe handling of 2,4'-Dimethylpropiophenone. As a substituted aromatic ketone often utilized as a synthesis intermediate, this compound presents specific risks regarding tissue irritation and potential permeation through standard laboratory consumables.

Critical Directive: Do not treat this substance as a generic organic solvent. Its lipophilic nature allows it to penetrate skin barriers effectively, carrying the risk of dermatitis and systemic absorption. This protocol prioritizes containment and barrier integrity over reactive safety measures.

Hazard Architecture & Mechanism

To handle this chemical safely, one must understand the mechanism of its hazard. This compound acts primarily as a local irritant. Upon contact, the ketone moiety facilitates defatting of the stratum corneum (outer skin layer), leading to increased permeability and inflammation.

Table 1: GHS Hazard Profile
Hazard ClassCategoryH-CodeDescriptionMechanism of Action
Acute Toxicity 4 (Oral)H302 Harmful if swallowedSystemic absorption via GI tract; potential CNS depression.
Skin Irritation 2H315 Causes skin irritationSolvent action removes skin oils; direct cellular inflammation.
Eye Irritation 2AH319 Causes serious eye irritationDirect chemical insult to corneal epithelium; high risk of reversible damage.
STOT - SE 3H335 May cause respiratory irritationVapor/mist irritates mucous membranes in the upper respiratory tract.

Note: While the flash point is approximately 94°C (Combustible), it does not pose the immediate flammability risk of lower ketones like acetone, yet it still requires standard solvent fire precautions.

Personal Protective Equipment (PPE) Specifications

Hand Protection: The "Ketone Rule"

Scientific Rationale: Standard nitrile gloves provide excellent protection against oils and acids but are physically degraded by ketones. Ketones cause nitrile elastomers to swell and lose tensile strength, reducing breakthrough time.

  • Primary Recommendation (Splash Protection): Double-gloved Nitrile (min 5 mil).

    • Protocol: Change outer glove immediately upon any splash. Change inner glove every 60 minutes.

  • Secondary Recommendation (Immersion/Spill Cleanup): Laminate (Silver Shield/4H) or Butyl Rubber.

    • Protocol: Required for spill cleanup or processes involving potential hand immersion.

Respiratory & Eye Defense
  • Engineering Control (Primary): All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

    • Why: Safety glasses with side shields are insufficient. As a liquid irritant, any droplet bypassing the side shield can cause severe corneal distress.

  • Body Protection: 100% Cotton or Flame-Resistant (Nomex) Lab Coat. Synthetic blends (polyester) should be avoided due to potential interaction with organic solvents and melting risks during fire.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the operational activity.

PPE_Logic Start Task Assessment ExposureType Determine Exposure Risk Start->ExposureType SplashRisk Incidental Contact (Weighing, Transfer) ExposureType->SplashRisk Low Volume HighRisk High Exposure (Spill Cleanup, Synthesis) ExposureType->HighRisk High Volume/Spill GloveSplash Gloves: Double Nitrile (Change < 30 mins) SplashRisk->GloveSplash GloveImmersion Gloves: Laminate (Silver Shield) or Butyl Rubber HighRisk->GloveImmersion EyeProtection Eye: Chemical Splash Goggles (Mandatory) GloveSplash->EyeProtection GloveImmersion->EyeProtection Ventilation Ventilation: Fume Hood (Sash at proper height) EyeProtection->Ventilation

Figure 1: PPE Selection Logic based on exposure intensity. Note the escalation to Laminate gloves for high-risk scenarios.

Operational Protocols

Pre-Operational Validation (Self-Validating System)

Before opening the reagent bottle, perform the Glove Inflation Test :

  • Don the nitrile glove.

  • Trap air in the glove by rolling the cuff.

  • Squeeze the inflated palm. If the glove deflates, the barrier is compromised.[1] Discard and replace.

  • Why: Micro-punctures are invisible to the naked eye but allow chemical permeation.

Active Handling Workflow
  • Transfer: Use a glass pipette or chemically resistant syringe (glass/PP). Avoid polystyrene, which may degrade.

  • Weighing: If weighing outside a hood is unavoidable (not recommended), use a tared closed vessel. Open the vessel only inside the fume hood to add the chemical, then close it before moving to the balance.

  • Temperature: Store and handle at ambient temperature. Heating should only occur in a closed system (reflux) equipped with a condenser.

Emergency Response: Spill Management

Do not use water as the primary cleanup agent; this compound is sparingly soluble in water and will spread.

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (< 50mL) Assess->Minor Major Major (> 50mL) Assess->Major Absorb Apply Inert Absorbent (Vermiculite/Sand) Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Collect Collect in HazWaste Bag (Do NOT seal immediately) Absorb->Collect Label Label: 'Combustible Organic Waste' Collect->Label

Figure 2: Triage workflow for chemical spills. Major spills require evacuation due to respiratory irritation risks.

Disposal & Waste Management

Disposal must align with RCRA (Resource Conservation and Recovery Act) guidelines or local equivalents.

  • Waste Stream: Non-halogenated Organic Solvent Waste.

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid) to prevent exothermic reactions.

  • Container: High-density polyethylene (HDPE) or glass containers.

  • Labeling: Must explicitly state "this compound" and "Irritant/Combustible."

Disposal Method: The preferred method is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber. This ensures complete oxidation of the aromatic ring structure [1].

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 583762, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.